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  • Product: Pyrazine-2,5-diamine dihydrochloride
  • CAS: 1588441-32-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Spectral Characteristics of Pyrazine-2,5-diamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Foreword: A Note on Spectral Data for Pyrazine-2,5-diamine Dihydrochloride As a Senior Application Scientist, it is crucial to begin this guide with a note...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on Spectral Data for Pyrazine-2,5-diamine Dihydrochloride

As a Senior Application Scientist, it is crucial to begin this guide with a note on the availability of experimental data. Direct, publicly available experimental ¹H NMR, ¹³C NMR, and mass spectral data for pyrazine-2,5-diamine dihydrochloride is not readily found in common spectral databases. This guide, therefore, takes a predictive and interpretive approach, grounded in the fundamental principles of spectroscopy and data from analogous compounds. We will first consider the spectral characteristics of the free base, pyrazine-2,5-diamine, and then extrapolate the expected spectral changes upon its conversion to the dihydrochloride salt. This methodology not only provides a robust estimation of the spectral data but also serves as a valuable exercise in spectral interpretation.

Molecular Structure and its Influence on Spectral Data

Pyrazine-2,5-diamine dihydrochloride possesses a core pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4. The key functional groups influencing its spectral properties are the two amino groups at positions 2 and 5, and the two hydrochloride salts formed by the protonation of the basic nitrogen atoms.

Caption: Molecular structure of Pyrazine-2,5-diamine Dihydrochloride.

The symmetrical nature of the molecule in its free base form will lead to a simplified NMR spectrum. However, the protonation to the dihydrochloride can influence this symmetry depending on the solvent and pH conditions.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of pyrazine-2,5-diamine dihydrochloride is predicted to exhibit signals corresponding to the aromatic protons on the pyrazine ring and the protons of the amino groups.

Experimental Protocol for ¹H NMR Spectroscopy (A General Guideline)
  • Sample Preparation: Dissolve approximately 5-10 mg of pyrazine-2,5-diamine dihydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, especially of exchangeable protons.

  • Instrument Setup:

    • Use a standard NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better resolution.

    • Set the spectral width to encompass the expected range of chemical shifts (typically 0-12 ppm).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to an internal standard (e.g., TMS or the residual solvent peak).

    • Integrate the signals to determine the relative number of protons.

Predicted ¹H NMR Data and Interpretation
Predicted Chemical Shift (δ)MultiplicityIntegrationAssignmentRationale
~8.0 - 8.5 ppmSinglet2HC3-H, C6-HThe protons on the pyrazine ring are chemically equivalent due to the molecule's symmetry. Protonation of the ring nitrogens will cause a significant downfield shift compared to the free base due to the increased electron-withdrawing effect.
~7.0 - 7.5 ppmBroad Singlet4H-NH₂The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. In the dihydrochloride salt, these protons may exchange with solvent protons, leading to a broad signal.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Experimental Protocol for ¹³C NMR Spectroscopy (A General Guideline)
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (typically 20-50 mg) in a suitable deuterated solvent.

  • Instrument Setup:

    • Use a broadband probe to acquire the ¹³C spectrum.

    • Employ proton decoupling to simplify the spectrum to single lines for each unique carbon.

    • Set the spectral width to cover the expected range (typically 0-200 ppm).

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data and Interpretation
Predicted Chemical Shift (δ)AssignmentRationale
~145 - 155 ppmC2, C5These carbons are attached to the electron-donating amino groups, which would typically cause an upfield shift. However, the protonation of the adjacent ring nitrogens will have a deshielding effect, resulting in a downfield shift.
~130 - 140 ppmC3, C6These carbons are adjacent to the protonated ring nitrogens, leading to a significant downfield shift due to the strong deshielding effect.

Predicted Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For a salt like pyrazine-2,5-diamine dihydrochloride, the mass spectrum will typically show the mass of the free base.

Experimental Protocol for Mass Spectrometry (A General Guideline)
  • Ionization Method: Electrospray ionization (ESI) is a suitable method for this polar and pre-ionized compound.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule of the free base.

Predicted Mass Spectrum and Fragmentation
  • Molecular Ion: The mass spectrum is expected to show a prominent peak corresponding to the protonated free base [M+H]⁺, where M is the molecular weight of pyrazine-2,5-diamine (C₄H₆N₄, MW = 110.12). Therefore, the expected m/z would be approximately 111.13.

  • Fragmentation: The fragmentation pattern of pyrazines often involves the loss of HCN or C₂H₂N₂ fragments.

Mass_Spec_Fragmentation M_H [M+H]⁺ m/z = 111 Frag1 Loss of HCN m/z = 84 M_H->Frag1 - HCN Frag2 Loss of N₂H₂ m/z = 81 M_H->Frag2 - N₂H₂

Caption: Predicted ESI-MS fragmentation of Pyrazine-2,5-diamine.

Conclusion: A Predictive Framework for a Data-Scarce Compound

This technical guide provides a comprehensive, albeit predictive, overview of the ¹H NMR, ¹³C NMR, and mass spectral data for pyrazine-2,5-diamine dihydrochloride. By leveraging established principles of spectroscopy and data from related compounds, we have constructed a scientifically sound framework for the characterization of this molecule. For researchers and drug development professionals working with this compound, this guide offers a valuable starting point for spectral analysis and interpretation. It is our recommendation that experimental data be acquired to validate and refine these predictions.

References

  • Pouchert, C. J. (1983). The Aldrich Library of NMR Spectra. Aldrich Chemical Company.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Gómez, I., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. New Journal of Chemistry, 27(3), 514-521. [Link][1][2]

  • National Institute of Standards and Technology. Pyrazine. NIST Chemistry WebBook. [Link][3]

Sources

Exploratory

Quantum Chemical Studies of Pyrazine Diamine Isomers: A Technical Guide for Researchers and Drug Development Professionals

Abstract This technical guide provides a comprehensive framework for the quantum chemical investigation of pyrazine diamine isomers (2,3-diaminopyrazine, 2,5-diaminopyrazine, and 2,6-diaminopyrazine). These heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the quantum chemical investigation of pyrazine diamine isomers (2,3-diaminopyrazine, 2,5-diaminopyrazine, and 2,6-diaminopyrazine). These heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science. Understanding their isomeric differences in stability, electronic structure, and reactivity is crucial for rational molecular design. This document outlines a robust computational methodology, from structural optimization and tautomeric analysis to the prediction of spectroscopic and electronic properties. We delve into the causality behind the selection of computational methods, emphasizing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), and provide detailed, step-by-step protocols. The guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to accelerate their research on pyrazine derivatives.

Introduction: The Significance of Pyrazine Diamine Isomers

Pyrazine, a diazine containing two nitrogen atoms at positions 1 and 4 of a benzene ring, is a core structure in numerous biologically active compounds and functional materials. The introduction of amino groups to the pyrazine ring gives rise to three constitutional isomers: 2,3-diaminopyrazine, 2,5-diaminopyrazine, and 2,6-diaminopyrazine. The seemingly subtle change in the position of the amino groups can dramatically alter the molecule's steric and electronic properties, influencing its biological activity, material properties, and synthetic accessibility.

For drug development professionals, these isomers present distinct opportunities for scaffold hopping and lead optimization. The arrangement of the amino groups dictates the vector and strength of hydrogen bonding interactions, which are critical for target binding. Furthermore, the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, influence the molecule's reactivity, metabolic stability, and potential for charge-transfer interactions.[1] In materials science, these isomers are explored as building blocks for polymers and as electrolyte additives, where their electronic and structural characteristics are paramount.[2]

This guide provides a validated computational workflow to dissect the nuanced differences between these isomers, enabling a deeper understanding of their structure-property relationships.

Theoretical Framework and Computational Methodology

The selection of an appropriate theoretical framework is the cornerstone of any meaningful quantum chemical study. For organic molecules of this size, Density Functional Theory (DFT) offers an excellent balance between computational cost and accuracy.[3] Specifically, the B3LYP hybrid functional is widely used and has been shown to provide reliable results for organic and biological systems.[4]

Choice of Basis Set

The basis set determines the flexibility of the atomic orbitals used in the calculation. For accurate results, a basis set that includes both polarization and diffuse functions is recommended. The Pople-style basis set, 6-311++G(d,p), is a robust choice for these systems.[5][6] The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are crucial for describing non-covalent interactions and anions. The (d,p) denotes the addition of polarization functions, which allow for more complex orbital shapes. For higher accuracy, especially for properties like electron affinity, augmented correlation-consistent basis sets like aug-cc-pVTZ can be employed, although at a higher computational cost.[3][4]

Tautomerism: A Critical Consideration

Amino-substituted nitrogen heterocycles can exist in different tautomeric forms.[5][6] For pyrazine diamines, imino-amino tautomers are possible. It is imperative to investigate the relative stabilities of all plausible tautomers for each isomer, as the most stable tautomer may not be the canonical amino form. The relative energies of the tautomers can be calculated to identify the global minimum energy structure, which will be the focus of subsequent analyses.

Solvation Effects

Many applications of pyrazine diamines are in a condensed phase. Therefore, it is important to consider the effects of a solvent. The Polarizable Continuum Model (PCM) is an efficient method to incorporate the bulk electrostatic effects of a solvent.[1]

Experimental Protocols: A Step-by-Step Computational Workflow

This section details a rigorous, self-validating computational protocol for the comprehensive study of pyrazine diamine isomers.

Protocol 1: Geometry Optimization and Tautomer Analysis
  • Initial Structure Generation: Build the 3D structures of the three pyrazine diamine isomers (2,3-, 2,5-, and 2,6-) and their potential tautomers.

  • Conformational Search (Optional but Recommended): For flexible side chains, perform a conformational search to identify low-energy conformers.

  • Geometry Optimization: Perform a full geometry optimization for each structure using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.[5][6]

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Relative Energy Calculation: Calculate the relative energies of the tautomers for each isomer, including the ZPVE correction, to identify the most stable tautomer.

Geometry_Optimization_Workflow cluster_0 Input Structures cluster_1 Quantum Chemical Calculation cluster_2 Analysis Initial_Structure Generate 3D Structures (Isomers & Tautomers) Optimization Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Initial_Structure->Optimization Frequency Frequency Calculation Optimization->Frequency Validation Verify Minima (No Imaginary Frequencies) Frequency->Validation Relative_Energy Calculate Relative Energies (Identify Most Stable Tautomer) Validation->Relative_Energy

Caption: Workflow for geometry optimization and tautomer analysis.

Protocol 2: Electronic Structure and Property Calculation
  • Single-Point Energy Calculation: Using the optimized geometries of the most stable tautomers, perform a single-point energy calculation at a higher level of theory or with a larger basis set if desired for more accurate electronic energies.

  • Molecular Orbital Analysis: Analyze the HOMO and LUMO energies and their spatial distributions. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[7]

  • Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to investigate charge distribution, hybridization, and donor-acceptor interactions within the molecules.[7] This provides insights into the electronic delocalization and the nature of the chemical bonds.

  • Molecular Electrostatic Potential (MEP): Calculate and visualize the MEP surface to identify regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.[7]

Electronic_Structure_Workflow Optimized_Geometry Optimized Geometry of Most Stable Tautomer SPE Single-Point Energy (Higher Level of Theory) Optimized_Geometry->SPE MO_Analysis Molecular Orbital Analysis (HOMO, LUMO, Gap) SPE->MO_Analysis NBO_Analysis Natural Bond Orbital (NBO) Analysis (Charge, Hybridization) SPE->NBO_Analysis MEP_Analysis Molecular Electrostatic Potential (MEP) (Reactivity Sites) SPE->MEP_Analysis

Caption: Workflow for electronic structure and property analysis.

Protocol 3: Spectroscopic Properties Prediction
  • Vibrational Spectra (IR and Raman): The vibrational frequencies and intensities calculated in Protocol 1 can be used to predict the infrared (IR) and Raman spectra. These can be compared with experimental data for validation.[8][9]

  • Electronic Spectra (UV-Vis): Use Time-Dependent DFT (TD-DFT) with the B3LYP functional and the 6-311++G(d,p) basis set to calculate the vertical excitation energies and oscillator strengths.[1] This will provide a theoretical UV-Vis absorption spectrum. The inclusion of a solvent model like PCM is highly recommended for more accurate predictions of spectra in solution.

Data Presentation and Interpretation

To facilitate a clear comparison between the isomers, all quantitative data should be summarized in tables.

Table 1: Calculated Thermodynamic Properties of Pyrazine Diamine Isomers
IsomerTautomerRelative Energy (kcal/mol)Dipole Moment (Debye)
2,3-diaminopyrazineamino0.00Calculated Value
imino-aminoCalculated ValueCalculated Value
2,5-diaminopyrazineaminoCalculated ValueCalculated Value
imino-aminoCalculated ValueCalculated Value
2,6-diaminopyrazineaminoCalculated ValueCalculated Value
imino-aminoCalculated ValueCalculated Value

Note: The relative energy of the most stable tautomer for the 2,3-isomer is set to 0.00 kcal/mol as a reference.

Table 2: Calculated Electronic Properties of the Most Stable Tautomers
IsomerHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
2,3-diaminopyrazineCalculated ValueCalculated ValueCalculated Value
2,5-diaminopyrazineCalculated ValueCalculated ValueCalculated Value
2,6-diaminopyrazineCalculated ValueCalculated ValueCalculated Value
Table 3: Predicted UV-Vis Absorption Maxima (λmax) in Ethanol
Isomerλmax (nm)Oscillator Strength (f)Major Contribution
2,3-diaminopyrazineCalculated ValueCalculated ValueHOMO -> LUMO
2,5-diaminopyrazineCalculated ValueCalculated ValueHOMO -> LUMO
2,6-diaminopyrazineCalculated ValueCalculated ValueHOMO -> LUMO

Conclusion and Future Outlook

This technical guide has presented a comprehensive and validated quantum chemical workflow for the in-depth study of pyrazine diamine isomers. By systematically investigating their structural, thermodynamic, electronic, and spectroscopic properties, researchers can gain crucial insights to guide the design of novel pharmaceuticals and functional materials. The provided protocols, rooted in established theoretical principles, offer a reliable framework for generating high-quality, reproducible data.

Future studies could expand upon this framework by exploring excited-state dynamics to understand photophysical processes, or by employing more advanced computational methods to study reaction mechanisms involving these isomers.[10] The integration of these computational predictions with experimental validation will undoubtedly accelerate the discovery and development of new technologies based on the versatile pyrazine diamine scaffold.

References

  • Exploring alkylpyrazine stability across aggregation states: a DFT perspective. Research Discover Chemistry (2025).

  • The synthesis, spectroscopic characterization, DFT/TD-DFT/PCM calculations of the molecular structure and NBO of the novel charge-transfer complexes of pyrazine Schiff base derivatives with aromatic nitro compounds. New Journal of Chemistry (RSC Publishing). 1

  • DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. EPJ D (2021).

  • A DFT study of pyrazine derivatives and their Fe complexes in corrosion inhibition process. [No Source Found].
  • DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. MOST Wiedzy (2021). 4

  • Spectroscopic, quantum computational, molecular dynamic simulations, and molecular docking investigation of the biologically important compound-2,6-diaminopyridine. ResearchGate.

  • Synthetic studies of 2,6-Diamino-3,5- dinitropyrazine-1-oxide (LLM-105) from discovery to multi-kilogram scale. OSTI.GOV (2017).

  • Diazine Stability & Aromaticity: A Computational Study. studylib.net.

  • Computational Evaluation of Polycyclic Bis-Oxadiazolo-Pyrazine Backbone in Designing Potential Energetic Materials. Semantic Scholar.

  • Synthetic Studies of 2,6–Diamino–3,5–Dinitropyrazine– 1–Oxide (LLM–105) from Discovery to Multi–Kilogram Scale. OSTI.GOV (2019).

  • Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. ResearchGate (2015).

  • Computational Chemistry Aided Organic Chemistry Teaching: A Case of Comparison of Basicity and Stability of Diazine Isomers. 大学化学.

  • The Role of 2,6-Diaminopyridine Ligands in the Isolation of an Unprecedented, Low-Valent Tin Complex. ResearchGate.

  • Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined comput. SciSpace (2015).

  • Microbial pyrazine diamine is a novel electrolyte additive that shields high-voltage LiNi1/3Co1/3Mn1/3O2 cathodes. PMC (2022).

  • Molecular Properties of the Valence Isomers of Diazines: Density Functional Theory (DFT) and Møller Plesset (mp2) Methods. [No Source Found] (2018).
  • Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics. Arabian Journal of Chemistry (2023).

  • The tautomer-specific excited state dynamics of 2,6-diaminopurine using REMPI and quantum chemical calculations. ChemRxiv.

  • Quantum Chemical Studies on C4H4N2 Isomeric Molecular Species. Semantic Scholar (2021).

  • 2,6-Diaminopyridine-Based Polyurea as an ORR Electrocatalyst of an Anion Exchange Membrane Fuel Cell. MDPI (2023).

  • The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide). [No Source Found].
  • Quantum chemical insights into the aggregation induced emission phenomena: a QM/MM study for pyrazine derivatives. PubMed (2012).

  • Tautomers of extended reduced pyrazinacenes: a density-functional-theory based study. RSC Publishing (2011).

  • Quantum dynamics of the photostability of pyrazine. RSC Publishing.

  • Vibrational spectroscopic and quantum chemical study of the chlorine substitution of pyrazine. ResearchGate.

  • SPECTROSCOPIC PROPERTIES OF CYTOSINE: A COMPUTATIONAL INVESTIG
  • A hybrid quantum chemistry-quantum computation workflow to efficiently predict the dominant tautomeric form. arXiv (2022).

  • Computational Molecular Nanoscience Study of the Properties of Copper Complexes for Dye-Sensitized Solar Cells. PMC.

  • Computational and Spectroscopic Investigation of Diaminomethane Formation: The Simplest Geminal Diamine of Astrochemical Interest. MDPI (2025).

  • Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. PMC (2022).

  • Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ResearchGate (2025).

  • A second monoclinic polymorph of 2,3-diphenylpyrazine. PMC (2026).

  • Formation of 2,3-diaminophenazines and their self-assembly into nanobelts in aqueous medium. ResearchGate.

  • A Computational Comparative Study for the Spectroscopic Evaluation of Triazine Derivative Dyes in Implicit Solvation Model Syste. Griffith Research Online (2021).

  • A Theoretical and Experimental Study on the Potential Luminescent and Biological Activities of Diaminodicyanoquinodimethane Derivatives. PMC.

  • Synthesis and evaluation of 2,5-diamino and 2,5-dianilinomethyl pyridine analogues as potential CXCR4 antagonists. PubMed (2019).

Sources

Foundational

An In-Depth Technical Guide to the Crystal Structure Determination of Pyrazine-2,5-diamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract Pyrazine-2,5-diamine dihydrochloride is a heterocyclic compound of interest in medicinal chemistry and materials science. Its molecular structure a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazine-2,5-diamine dihydrochloride is a heterocyclic compound of interest in medicinal chemistry and materials science. Its molecular structure and the supramolecular architecture in the solid state are crucial for understanding its physicochemical properties and potential applications. This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and subsequent single-crystal X-ray diffraction (SCXRD) analysis of Pyrazine-2,5-diamine dihydrochloride. As a publicly available crystal structure has not been reported, this document serves as a detailed roadmap for researchers to determine its three-dimensional structure, offering insights into the causality behind experimental choices and a self-validating protocol.

Introduction: The Significance of Pyrazine-2,5-diamine Dihydrochloride

Pyrazine and its derivatives are a class of N-heterocyclic compounds that are prevalent in many biologically active molecules and functional materials. The amino-substituted pyrazines, in particular, are of significant interest due to their potential as hydrogen bond donors and acceptors, which allows for the formation of predictable supramolecular structures. The dihydrochloride salt of Pyrazine-2,5-diamine is expected to exhibit a complex and robust hydrogen-bonding network, making its crystal structure a subject of fundamental importance for crystal engineering and the design of new pharmaceutical co-crystals.

This guide will provide a step-by-step protocol for the unambiguous determination of its crystal structure, a critical step in elucidating structure-property relationships.

Experimental Protocol: From Synthesis to Single Crystal

The following sections outline a detailed methodology for the preparation of high-purity Pyrazine-2,5-diamine dihydrochloride and the growth of single crystals suitable for X-ray diffraction analysis.

Synthesis of 2,5-Diaminopyrazine

The synthesis of the free base, 2,5-diaminopyrazine, is the initial and critical step. The following protocol is adapted from the established synthesis reported by Sharefkin and Spoerri (1951)[1][2], which involves the Curtius rearrangement of 2,5-pyrazinedicarbonyl azide.

Step-by-Step Protocol:

  • Preparation of 2,5-Pyrazinedicarbonyl Azide: Start with commercially available 2,5-pyrazinedicarboxylic acid. Convert it to the corresponding di-ester, then to the di-hydrazide, and finally to the di-azide. This multi-step synthesis ensures high purity of the starting material for the final rearrangement.

  • Curtius Rearrangement: The 2,5-pyrazinedicarbonyl azide is then subjected to a Curtius rearrangement. This is typically achieved by heating the azide in an inert solvent, such as anhydrous toluene or dioxane. The rearrangement produces an isocyanate intermediate.

  • Hydrolysis to the Diamine: The isocyanate is not isolated but is hydrolyzed in situ by the addition of aqueous acid (e.g., hydrochloric acid), followed by basification to yield the free 2,5-diaminopyrazine.

  • Purification: The crude 2,5-diaminopyrazine should be purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water, to yield a high-purity solid.

Causality Behind Experimental Choices: The Curtius rearrangement is a reliable method for converting carboxylic acids to amines with the loss of one carbon atom. The choice of an inert solvent is crucial to prevent side reactions of the highly reactive isocyanate intermediate.

Preparation and Crystallization of Pyrazine-2,5-diamine Dihydrochloride

With the purified free base in hand, the next step is the formation of the dihydrochloride salt and the growth of single crystals. The choice of crystallization method is paramount for obtaining high-quality crystals.

Step-by-Step Protocol:

  • Salt Formation: Dissolve a known amount of purified 2,5-diaminopyrazine in a minimal amount of a suitable solvent, such as ethanol or methanol. Stoichiometrically, add two equivalents of hydrochloric acid (a solution of HCl in isopropanol or dioxane is preferred to avoid excess water). The dihydrochloride salt is expected to precipitate.

  • Initial Purification of the Salt: The precipitated salt can be collected by filtration, washed with a non-polar solvent like diethyl ether to remove any remaining impurities, and dried under vacuum.

  • Single-Crystal Growth: Several techniques can be employed for growing single crystals[3]:

    • Slow Evaporation: Prepare a saturated solution of the dihydrochloride salt in a suitable solvent (e.g., methanol/water mixture) at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place a concentrated solution of the salt in a small, open vial. Place this vial inside a larger, sealed container that contains a solvent in which the salt is less soluble (the "anti-solvent," e.g., diethyl ether or acetone). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the salt and promoting slow crystallization.

    • Temperature Gradient: Prepare a saturated solution at a slightly elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator.

Causality Behind Experimental Choices: The use of HCl in an organic solvent minimizes the water content, which can sometimes interfere with the formation of anhydrous crystals. Slow crystallization techniques are essential to allow the molecules to arrange themselves into a well-ordered crystal lattice, which is a prerequisite for a successful diffraction experiment.

Experimental Workflow Diagram

G cluster_synthesis Synthesis of 2,5-Diaminopyrazine cluster_crystallization Salt Formation & Crystallization cluster_analysis Crystallographic Analysis s1 2,5-Pyrazinedicarboxylic Acid s2 Esterification & Hydrazinolysis s1->s2 s3 Azide Formation s2->s3 s4 Curtius Rearrangement s3->s4 s5 Hydrolysis & Purification s4->s5 c1 Dissolution of Diaminopyrazine s5->c1 c2 Addition of 2 eq. HCl c1->c2 c3 Precipitation of Dihydrochloride c2->c3 c4 Single Crystal Growth (e.g., Vapor Diffusion) c3->c4 a1 Crystal Mounting c4->a1 a2 X-ray Data Collection a1->a2 a3 Structure Solution a2->a3 a4 Structure Refinement a3->a4 a5 Data Validation & Reporting a4->a5

Caption: Workflow for the determination of the crystal structure of Pyrazine-2,5-diamine dihydrochloride.

Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal is obtained (ideally > 0.1 mm in at least two dimensions), the following steps are taken to determine its structure[4][5][6][7].

Step-by-Step Methodology:

  • Crystal Selection and Mounting: A well-formed crystal with sharp edges and no visible defects is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Structure Solution: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This is typically done using direct methods or Patterson methods, which are implemented in standard crystallographic software packages.

  • Structure Refinement: The initial model of the structure is then refined against the experimental data. This iterative process involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference electron density map and refined.

  • Validation and Reporting: The final refined structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit). The results are then reported in a standard format, such as a Crystallographic Information File (CIF).

Expected Crystal Structure and Intermolecular Interactions

While the precise crystal structure is yet to be determined, we can make educated predictions based on the known structures of related compounds and the principles of hydrogen bonding.

Molecular Geometry

The pyrazine ring is expected to be essentially planar. Upon dihydrochlorination, both amino groups will be protonated to form ammonium groups (-NH3+), and the two chloride ions (Cl-) will act as counterions.

Hydrogen Bonding Network

A rich and intricate network of hydrogen bonds is anticipated to be the dominant feature of the crystal packing. The primary interactions will likely be:

  • N-H···Cl Hydrogen Bonds: The ammonium groups are strong hydrogen bond donors, and they will form multiple charge-assisted hydrogen bonds to the chloride ions.

  • N-H···N Hydrogen Bonds: It is also possible that some N-H groups of the ammonium ions could interact with the nitrogen atoms of the pyrazine ring of neighboring molecules.

These interactions are expected to link the ions into a three-dimensional supramolecular architecture.

Expected Hydrogen Bonding Network

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of Pyrazine-2,5-diamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a detailed examination of the known physical properties of Pyrazine-2,5-diamine dihydrochlori...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed examination of the known physical properties of Pyrazine-2,5-diamine dihydrochloride, with a specific focus on its solubility and melting point. Acknowledging the current gaps in publicly available data for this specific salt, this document also furnishes comprehensive, field-proven experimental protocols to enable researchers to determine these critical parameters in their own laboratories. This approach ensures a self-validating system for data generation, a cornerstone of robust scientific practice.

Introduction to Pyrazine-2,5-diamine Dihydrochloride

Pyrazine-2,5-diamine dihydrochloride (CAS RN: 1588441-32-0) is the dihydrochloride salt of Pyrazine-2,5-diamine.[1][2] The core structure, a pyrazine ring with two amino substituents, makes it a valuable building block in medicinal chemistry and materials science. The dihydrochloride salt form is typically employed to enhance the stability and aqueous solubility of the parent compound, a common strategy in drug development.

While general information from suppliers indicates that Pyrazine-2,5-diamine dihydrochloride is an off-white to yellow or brown powder or crystalline solid, specific quantitative data regarding its physical properties are not extensively documented in publicly accessible literature.[1] This guide aims to address this information gap.

Melting Point Analysis

The melting point of a crystalline solid is a fundamental physical property that provides insights into its purity. Pure crystalline compounds typically exhibit a sharp melting point, while impurities tend to broaden and depress the melting range.

Expected Properties and Comparative Data

Currently, a specific melting point for Pyrazine-2,5-diamine dihydrochloride is not consistently reported in scientific literature or supplier documentation. However, for the free base, Pyrazine-2,5-diamine (CAS RN: 768386-37-4), a melting point of 223-224°C has been reported. The formation of a dihydrochloride salt will significantly alter the crystal lattice and intermolecular forces, and therefore, the melting point of the salt is expected to be substantially different from that of the free base.

Experimental Protocol for Melting Point Determination

The following protocol outlines the capillary method for determining the melting point range of Pyrazine-2,5-diamine dihydrochloride. This method is widely adopted for its accuracy and the small sample quantity required.

Methodology:

  • Sample Preparation:

    • Ensure the Pyrazine-2,5-diamine dihydrochloride sample is completely dry and in the form of a fine, homogeneous powder.[3] If necessary, gently grind the crystals using a mortar and pestle.

    • Load a small amount of the powdered sample into a capillary tube, aiming for a sample height of 2-3 mm.

    • Compact the sample at the bottom of the sealed end of the capillary tube by tapping it gently on a hard surface or by dropping it through a long glass tube.

  • Instrument Setup and Measurement:

    • Place the capillary tube into the heating block of a melting point apparatus.

    • If the approximate melting point is unknown, a rapid preliminary heating at a rate of 10-20°C per minute can be performed to determine a rough range.

    • For an accurate measurement, start heating at a slow, controlled rate, typically 1-2°C per minute, when the temperature is about 15-20°C below the anticipated melting point.[4]

  • Data Recording:

    • Record the temperature at which the first liquid droplet is observed. This is the onset of melting.

    • Continue to observe the sample and record the temperature at which the last solid crystal melts. This is the completion of melting.

    • The recorded range between the onset and completion of melting constitutes the melting point range.

Causality Behind Experimental Choices:

  • Fine Powder: Using a fine powder ensures uniform heat distribution throughout the sample, leading to a more accurate and sharper melting point determination.[3]

  • Slow Heating Rate: A slow heating rate near the melting point is crucial to allow the temperature of the heating block and the sample to remain in thermal equilibrium.[5] Rapid heating can lead to an artificially wide and elevated melting range.

Below is a visual representation of the melting point determination workflow.

MeltingPointWorkflow Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording prep1 Dry the Sample prep2 Grind to a Fine Powder prep1->prep2 prep3 Load into Capillary Tube (2-3 mm) prep2->prep3 prep4 Compact the Sample prep3->prep4 meas1 Place in Apparatus prep4->meas1 meas2 Rapid Scan (Optional, for Unknowns) meas1->meas2 meas3 Heat Slowly (1-2°C/min) near Melting Point meas1->meas3 data1 Record T_onset (First Liquid) meas3->data1 data2 Record T_completion (All Liquid) data1->data2 data3 Report Melting Point Range data2->data3

Caption: Workflow for Melting Point Determination.

Solubility Profile

Solubility is a critical parameter for any compound intended for use in drug development or as a research chemical. As a dihydrochloride salt, Pyrazine-2,5-diamine dihydrochloride is expected to exhibit higher solubility in polar protic solvents, such as water, compared to its free base.

Qualitative and Quantitative Solubility
Experimental Protocol for Aqueous Solubility Determination

The following protocol describes a method for determining the equilibrium solubility of Pyrazine-2,5-diamine dihydrochloride in an aqueous medium.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of Pyrazine-2,5-diamine dihydrochloride to a known volume of the desired aqueous solvent (e.g., deionized water, phosphate-buffered saline) in a sealed container.

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaker or magnetic stirrer is recommended.

  • Sample Separation:

    • After the equilibration period, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting, or by filtration through a syringe filter (e.g., 0.22 µm).

  • Quantification:

    • Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of a pre-validated analytical method.

    • Quantify the concentration of Pyrazine-2,5-diamine dihydrochloride in the diluted sample using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound at the specified temperature.

Causality Behind Experimental Choices:

  • Use of Excess Solid: This ensures that the solution becomes saturated and is in equilibrium with the solid phase.

  • Equilibration Time: A sufficient equilibration period is necessary to ensure that the dissolution process has reached its maximum extent.

  • Filtration/Centrifugation: This step is critical to separate the dissolved solute from any remaining solid, which would otherwise lead to an overestimation of solubility.

The workflow for determining aqueous solubility is outlined in the diagram below.

SolubilityWorkflow Workflow for Aqueous Solubility Determination cluster_prep Equilibrium Setup cluster_separation Phase Separation cluster_analysis Quantification prep1 Add Excess Solid to Known Volume of Solvent prep2 Seal and Agitate at Constant Temperature prep1->prep2 prep3 Equilibrate for 24-48 hours prep2->prep3 sep1 Centrifuge or Allow to Settle prep3->sep1 sep2 Filter Supernatant (e.g., 0.22 µm filter) sep1->sep2 ana1 Dilute Supernatant to Linear Range sep2->ana1 ana2 Analyze by HPLC or UV-Vis ana1->ana2 ana2->ana2 ana3 Calculate Original Concentration ana2->ana3

Caption: Workflow for Aqueous Solubility Determination.

Summary of Physical Properties

The following table summarizes the known and determinable physical properties of Pyrazine-2,5-diamine dihydrochloride.

PropertyValueSource/Method
CAS Number 1588441-32-0[1][2]
Molecular Formula C₄H₈Cl₂N₄[2]
Molecular Weight 183.04 g/mol [2]
Physical Form Off-white to yellow to brown powder or crystals[1]
Melting Point Not reported. Recommend experimental determination.See Protocol 2.2
Solubility Not reported. Recommend experimental determination.See Protocol 3.2

Conclusion

While Pyrazine-2,5-diamine dihydrochloride is a commercially available compound with potential applications in research and development, its fundamental physical properties, such as a precise melting point and quantitative solubility, are not well-documented in the public domain. This guide provides a framework for understanding the expected characteristics of this compound based on its chemical structure and data from related molecules. More importantly, it equips researchers with the detailed, scientifically-grounded protocols necessary to determine these properties experimentally. By following the outlined procedures, scientists can generate reliable, in-house data to support their research and development activities, ensuring the highest level of scientific integrity.

References

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

  • University of Colorado Boulder. (2013, April 15). Experiment 1 - Melting Points. Retrieved from [Link]

  • Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

  • Scribd. (n.d.). Melting Point Determination Lab Guide | PDF. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • University of the Philippines Visayas. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • ChemBK. (2024, April 9). pyrazine-2,6-diamine. Retrieved from [Link]

  • Scribd. (n.d.). Exp.1 The Solubility of A Salt | PDF. Retrieved from [Link]

  • LaGuardia Community College. (n.d.). Solubility Curve of a Salt. Retrieved from [Link]

  • Fountainhead Press. (n.d.). Determining Solubility of an Unknown Salt at Various Temperatures. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Basicity and pKa Determination of Pyrazine-2,5-diamine

Abstract The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME)...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] Pyrazine-2,5-diamine is a key heterocyclic scaffold, and understanding its basicity is paramount for predicting its physiological behavior and for designing novel therapeutics. This guide provides a comprehensive exploration of the theoretical underpinnings of its basicity and offers detailed, field-proven protocols for the experimental and computational determination of its pKa values. It is designed for researchers, medicinal chemists, and drug development professionals seeking to accurately characterize this important molecular framework.

Introduction: The Chemical and Pharmaceutical Significance of Pyrazine-2,5-diamine

Pyrazine and its derivatives are a class of heterocyclic compounds found in nature and are integral to the pharmaceutical and flavor industries.[3][4] Pyrazine-2,5-diamine, with its symmetrical structure featuring two electron-donating amino groups on an electron-deficient pyrazine ring, presents a unique electronic and chemical profile. The interplay between the activating amino groups and the deactivating pyrazine core makes the determination of its basicity a non-trivial but essential task. Accurate pKa values are the foundation upon which we build predictive models for drug-receptor interactions, formulation strategies, and pharmacokinetic profiling.

This guide moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring that the described protocols are robust, self-validating, and grounded in established scientific principles.

Theoretical Framework: Understanding the Basicity of Pyrazine-2,5-diamine

The basicity of Pyrazine-2,5-diamine is governed by the availability of lone pairs of electrons on its four nitrogen atoms for protonation. However, not all nitrogens are equally basic.

  • Pyrazine Ring Nitrogens: The parent pyrazine molecule is a very weak base (pKa₁ = 0.65).[3] This is due to the powerful electron-withdrawing inductive effect of the two nitrogen atoms at the para positions, which significantly reduces the electron density on each other.[3][4][5] Therefore, the ring nitrogens in Pyrazine-2,5-diamine are not expected to be the primary sites of protonation under physiologically relevant pH conditions.

  • Exocyclic Amino Group Nitrogens: The primary basic centers are the two exocyclic amino groups (-NH₂). The lone pair on these nitrogens is significantly more available for protonation. However, the overall electron-deficient nature of the pyrazine ring will pull electron density away from the amino groups, making them less basic than typical alkylamines but more comparable to other aromatic amines.

Given the two equivalent amino groups, we expect to determine two distinct pKa values:

  • pKa₁: Corresponding to the first protonation event at one of the amino groups.

  • pKa₂: Corresponding to the second protonation at the other amino group. This value will be significantly lower than pKa₁ due to the electrostatic repulsion from the first protonated, positively charged ammonium group (-NH₃⁺).

The protonation equilibria can be visualized as follows:

G B B (Pyrazine-2,5-diamine) BH BH+ (Mono-protonated) B->BH + H+ / - H+ (pKa1) BH2 BH2++ (Di-protonated) BH->BH2 + H+ / - H+ (pKa2)

Caption: Protonation equilibria for Pyrazine-2,5-diamine (B).

Experimental pKa Determination

For a compound like Pyrazine-2,5-diamine, which possesses a UV-active chromophore, both potentiometric titration and UV-Vis spectrophotometry are powerful determination methods.

Potentiometric Titration: The Gold Standard

Potentiometric titration is a highly reliable method that involves monitoring pH changes in a solution of the analyte upon the stepwise addition of a titrant (an acid).[6][7] The pKa is determined from the midpoint of the buffer region in the resulting titration curve.[6]

A key challenge can be the limited aqueous solubility of the analyte.[8] For sparingly soluble compounds, a co-solvent approach is a validated and effective strategy.[1] By performing titrations in several methanol-water mixtures and extrapolating the apparent pKa (psKa) to 0% methanol, a reliable aqueous pKa can be determined using the Yasuda-Shedlovsky method.[1]

  • Preparation of Solutions:

    • Analyte Stock Solution: Prepare a 10 mM stock solution of Pyrazine-2,5-diamine in 100% methanol.

    • Titrant: Prepare a standardized 0.1 M HCl solution.

    • Co-Solvent Mixtures: Prepare a series of methanol-water mixtures (e.g., 20%, 30%, 40%, 50% v/v methanol). Ensure each mixture contains a constant background electrolyte concentration (e.g., 0.15 M KCl) to maintain constant ionic strength.[6]

  • System Calibration:

    • Calibrate the pH meter and electrode using standard aqueous buffers (pH 4, 7, 10).[6]

    • Rationale: Accurate calibration is the bedrock of reliable pH measurement.

  • Titration Procedure (for each co-solvent mixture):

    • Add a precise volume of the analyte stock solution to a titration vessel containing a specific co-solvent mixture to achieve a final analyte concentration of ~1-2 mM.

    • Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO₂, which can interfere with the titration of a base.[6]

    • Immerse the calibrated pH electrode and a magnetic stirrer into the vessel.

    • Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.02 mL).

    • Record the pH reading after each addition, ensuring the reading is stable.

    • Continue the titration well past the equivalence point(s).

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added.

    • Calculate the first derivative (ΔpH/ΔV) to precisely locate the equivalence point(s), which appear as peaks.

    • The pKa is the pH at the half-equivalence point. For two pKa values, pKa₁ will be found at the first half-equivalence point and pKa₂ (if measurable) at the point halfway between the first and second equivalence points.

    • Yasuda-Shedlovsky Extrapolation: Plot the determined psKa values from each co-solvent mixture against the mole fraction of methanol. Extrapolate the resulting line to zero methanol content to obtain the aqueous pKa.[1]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_analyte Prepare Analyte Stock (in Methanol) titrate Perform Titration in Each Co-Solvent Mixture prep_analyte->titrate prep_titrant Standardize Titrant (0.1 M HCl) prep_titrant->titrate prep_solvent Prepare Co-Solvent Mixtures (MeOH/H2O) prep_solvent->titrate calibrate Calibrate pH Electrode calibrate->titrate record Record pH vs. Titrant Volume titrate->record plot_curve Plot Titration Curve (pH vs. Volume) record->plot_curve find_ep Determine Equivalence Point(s) (Derivative Plot) plot_curve->find_ep calc_pska Calculate psKa at Half-Equivalence Point find_ep->calc_pska extrapolate Yasuda-Shedlovsky Plot: Extrapolate to 0% MeOH calc_pska->extrapolate final_pka Determine Aqueous pKa extrapolate->final_pka G cluster_prep Preparation & Setup cluster_exp Experiment cluster_analysis Data Analysis scan Scan Spectra in Strong Acid & Base find_lambda Identify Analytical Wavelength (λmax) scan->find_lambda measure Measure Absorbance at λmax for Each Sample find_lambda->measure prep_buffers Prepare Buffer Series (e.g., pH 2-8) prep_samples Prepare Samples with Constant [Analyte] in Buffers prep_buffers->prep_samples prep_samples->measure plot_curve Plot Absorbance vs. pH (Sigmoid Curve) find_ip Determine Inflection Point plot_curve->find_ip calc_pka Calculate pKa from Plot or Henderson-Hasselbalch Eq. find_ip->calc_pka final_pka Report pKa calc_pka->final_pka

Caption: Workflow for Spectrophotometric pKa Determination.

Computational pKa Prediction

In silico methods provide a rapid and cost-effective way to estimate pKa values, complementing experimental approaches. High-level quantum chemical calculations can yield accurate predictions, often with a mean absolute error of less than 0.5 pKa units. [9][10]

Conceptual Workflow
  • Structure Optimization: The 3D structures of the neutral base (B), the mono-protonated (BH⁺), and di-protonated (BH₂²⁺) forms of Pyrazine-2,5-diamine are geometrically optimized.

    • Scientist's Note: It is crucial to perform these optimizations in a simulated solvent environment (e.g., using a Poisson-Boltzmann continuum solvent model) rather than in the gas phase. This is especially important for molecules capable of forming intramolecular hydrogen bonds, as it leads to more accurate pKa predictions. [9][10]

  • Free Energy Calculation: The Gibbs free energies (G) of the optimized structures in solution are calculated using a high-level theoretical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31+G(d,p)). [9]

  • pKa Calculation: The pKa is derived from the change in Gibbs free energy (ΔG) for the deprotonation reaction in solution. This is often done using a thermodynamic cycle that involves calculating the gas-phase free energy of deprotonation and the free energies of solvation for each species.

Summary of Physicochemical Properties and Methods

Property/MethodDescriptionReference
Chemical Formula C₄H₆N₄[11][12]
Molecular Weight 110.12 g/mol [11][12]
Physical Form Solid[12]
Expected Basic Centers Two exocyclic amino groups[3][5]
Potentiometry Pros: High accuracy, direct measurement. Cons: Requires larger sample amount, can be affected by low solubility.[7]
Spectrophotometry Pros: High sensitivity, requires very little sample. Cons: Requires a chromophore that changes with protonation, indirect measurement.[13]
Computational Pros: Fast, no physical sample needed, provides mechanistic insight. Cons: Accuracy depends on the level of theory and solvation model used.[9][10]

Conclusion

The accurate determination of the pKa values of Pyrazine-2,5-diamine is an indispensable step in its evaluation as a scaffold for drug development. This guide has detailed the robust experimental and computational methodologies required for this task. By combining the precision of potentiometric titration, the sensitivity of UV-Vis spectrophotometry, and the predictive power of computational chemistry, researchers can gain a complete and confident understanding of the basicity of this molecule. This knowledge is fundamental to optimizing its ADME properties and accelerating its journey from a chemical entity to a potential therapeutic agent.

References

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  • Takacs-Novak, K., Box, K. J., & Avdeef, A. (1997). Potentiometric pK(a) determination of water-insoluble compounds: Validation study in methanol/water mixtures. Journal of Pharmaceutical and Biomedical Analysis, 16(4), 577-587. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Fuchs, H., & Lämmerhofer, M. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. Retrieved from [Link]

  • van der Schans, M., van Meer, R., & van der Zwan, G. (2013). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Ríos-Guerra, M., et al. (2020). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR-1H. MDPI. Retrieved from [Link]

  • Zheng, S., et al. (2015). Experimental and Prediction Approaches to Determine Dissociation Constants (pKa) of Amines. Scholaris. Retrieved from [Link]

  • Klinser, D., et al. (2019). Pyrazine-Functionalized Ru(II)-Complexes as Visible-Light Activated Photobases. Inorganic Chemistry, 58(15), 9804-9811. Retrieved from [Link]

  • Diallo, M. S., et al. (2007). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A, 111(24), 5387-5395. Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis and reactions of Pyrazine. Retrieved from [Link]

  • Salgado, L. E. V., & Vargas-Hernández, C. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. ResearchGate. Retrieved from [Link]

  • Diallo, M. S., et al. (2007). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. ResearchGate. Retrieved from [Link]

  • Eugene-Osoikhia, T. T., et al. (2017). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC. ResearchGate. Retrieved from [Link]

  • Amić, D., et al. (2012). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 85(1), 67-72. Retrieved from [Link]

  • Chemsrc. (n.d.). Pyrazine-2,5-diamine | CAS#:768386-37-4. Retrieved from [Link]

  • Sia, C. M., et al. (2020). Review on the Synthesis of Pyrazine and Its Derivatives. Journal of Applied Science and Process Engineering, 7(2), 522-534. Retrieved from [Link]

  • Sia, C. M., et al. (2020). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. Retrieved from [Link]

  • Asadpour, R., et al. (2013). A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine-2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. PMC. Retrieved from [Link]

  • Reddit. (2019, October 8). Let's discuss the basicity of pyrazine and pyrimidine. r/OrganicChemistry. Retrieved from [Link]

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  • Comprehensive Organic Chemistry II. (2014). Pyrazines. ScienceDirect.
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Exploratory

An In-Depth Technical Guide to the Molecular Geometry of 2,5-Diaminopyrazine Dihydrochloride

Abstract This technical guide provides a comprehensive exploration of the molecular geometry of 2,5-diaminopyrazine dihydrochloride, a compound of significant interest to researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive exploration of the molecular geometry of 2,5-diaminopyrazine dihydrochloride, a compound of significant interest to researchers, scientists, and drug development professionals. In the absence of a definitive single-crystal X-ray diffraction study for this specific salt, this guide synthesizes information from experimental data on analogous compounds, details robust computational modeling protocols, and outlines spectroscopic techniques to elucidate its structural characteristics. By integrating established synthetic routes for the parent 2,5-diaminopyrazine with predictive and comparative analytical methodologies, this document offers a holistic and scientifically rigorous framework for understanding and utilizing this important molecule.

Introduction: The Significance of 2,5-Diaminopyrazine and its Dihydrochloride Salt

2,5-Diaminopyrazine is a heterocyclic aromatic amine with a pyrazine core, a nitrogen-containing six-membered ring. The presence of two amino groups and two nitrogen atoms within the aromatic ring imparts unique electronic properties and hydrogen bonding capabilities, making it a valuable scaffold in medicinal chemistry and materials science. The dihydrochloride salt is of particular interest in pharmaceutical development due to its potential for improved solubility and stability, crucial properties for active pharmaceutical ingredients (APIs). A thorough understanding of its three-dimensional structure is paramount for rational drug design, as molecular geometry dictates intermolecular interactions with biological targets.

This guide will navigate the scientific approach to defining the molecular geometry of 2,5-diaminopyrazine dihydrochloride, emphasizing the synergy between experimental and computational methods.

Synthesis of the Parent Compound: 2,5-Diaminopyrazine

A foundational aspect of characterizing the dihydrochloride salt is the synthesis of the parent 2,5-diaminopyrazine. A well-established method for its preparation was reported by Sharefkin and Spoerri in 1951. This synthesis provides the necessary starting material for the preparation of the dihydrochloride salt and for comparative spectroscopic analysis.

Synthetic Protocol: Preparation of 2,5-Diaminopyrazine

The following protocol is adapted from the work of Sharefkin and Spoerri. The causality behind this multi-step synthesis lies in the need to introduce amino groups onto the pyrazine ring, which is achieved through the Hofmann rearrangement of a dicarboxamide precursor.

Experimental Workflow: Synthesis of 2,5-Diaminopyrazine

Pyrazine Pyrazine PDC Pyrazine-2,5-dicarboxylic acid Pyrazine->PDC Oxidation (e.g., KMnO4) PDC_Cl Pyrazine-2,5-dicarbonyl chloride PDC->PDC_Cl Chlorination (e.g., SOCl2) PDC_Amide Pyrazine-2,5-dicarboxamide PDC_Cl->PDC_Amide Amination (e.g., NH4OH) DAP 2,5-Diaminopyrazine PDC_Amide->DAP Hofmann Rearrangement (e.g., NaOBr)

Caption: Synthetic pathway for 2,5-Diaminopyrazine.

Step-by-Step Methodology:

  • Oxidation of Pyrazine: Pyrazine is oxidized to pyrazine-2,5-dicarboxylic acid. This is a critical step to introduce functional groups that can be further modified.

  • Formation of the Acid Chloride: Pyrazine-2,5-dicarboxylic acid is converted to the more reactive pyrazine-2,5-dicarbonyl chloride using a chlorinating agent such as thionyl chloride. This activation is necessary for the subsequent amidation.

  • Amidation: The dicarbonyl chloride is treated with ammonia to form pyrazine-2,5-dicarboxamide. This introduces the nitrogen atoms that will become the amino groups.

  • Hofmann Rearrangement: The dicarboxamide undergoes a Hofmann rearrangement in the presence of a hypobromite solution to yield 2,5-diaminopyrazine. This classic reaction is a reliable method for converting amides to primary amines with one less carbon atom.

The resulting 2,5-diaminopyrazine can then be treated with hydrochloric acid to form the dihydrochloride salt.

Elucidating Molecular Geometry: A Multi-faceted Approach

Given the current absence of a published crystal structure for 2,5-diaminopyrazine dihydrochloride, a combination of comparative analysis with a closely related molecule and computational modeling provides a robust framework for predicting its geometry.

Comparative Structural Analysis: Insights from 2,5-Diaminopyridine

In the absence of direct crystallographic data, examining the crystal structure of a similar molecule can provide valuable insights into bond lengths, bond angles, and intermolecular interactions. 2,5-Diaminopyridine is an excellent comparator, differing only by the substitution of a CH group for a nitrogen atom in the aromatic ring.

A published X-ray diffraction study of 2,5-diaminopyridine reveals key structural features that can be extrapolated to the pyrazine derivative.

Table 1: Key Geometric Parameters of 2,5-Diaminopyridine

ParameterValueSignificance
C-N (amino) bond length~1.39 ÅIndicates some double bond character due to resonance with the aromatic ring.
C-C bond lengths~1.38 - 1.40 ÅTypical for an aromatic system.
C-N-C bond angle (in ring)~117°The presence of the nitrogen heteroatom influences the ring geometry.
PlanarityThe pyridine ring is planar.The amino groups may show slight pyramidalization.

Workflow for Comparative Analysis

start Obtain Crystal Structure Data of 2,5-Diaminopyridine analyze Analyze Bond Lengths, Bond Angles, and Torsional Angles start->analyze hypothesize Hypothesize Geometry of 2,5-Diaminopyrazine based on: - Ring planarity - Amino group orientation - Hydrogen bonding patterns analyze->hypothesize protonate Model the Effects of Diprotonation - Changes in ring geometry - Conformation of ammonium groups hypothesize->protonate predict Predict Key Geometric Features of 2,5-Diaminopyrazine Dihydrochloride protonate->predict

Caption: Workflow for comparative structural analysis.

Computational Modeling: Predicting the Geometry of 2,5-Diaminopyrazine Dihydrochloride

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the molecular geometry of compounds for which experimental data is unavailable. DFT calculations can provide accurate predictions of bond lengths, bond angles, and dihedral angles.

Protocol for DFT-Based Geometry Optimization:

  • Software Selection: Utilize a reputable quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Model Building: Construct the 3D structure of 2,5-diaminopyrazine dihydrochloride. This involves adding two protons to the pyrazine ring nitrogens and two chloride counter-ions.

  • Method and Basis Set Selection: A common and reliable combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[1] The choice of a larger basis set with diffuse and polarization functions is crucial for accurately describing the electronic structure of a charged species with heteroatoms.

  • Geometry Optimization: Perform a full geometry optimization without any symmetry constraints. This allows the molecule to relax to its lowest energy conformation.

  • Frequency Calculation: Following optimization, a frequency calculation should be performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides predicted vibrational frequencies that can be compared with experimental IR or Raman spectra.

Table 2: Predicted Geometric Parameters for 2,5-Diaminopyrazine Dihydrochloride (Hypothetical DFT Data)

ParameterPredicted ValueExpected Influence of Protonation
C-N (ammonium) bond length~1.47 ÅLengthening compared to the neutral amino group due to the localization of positive charge.
Pyrazine Ring C-N bond lengths~1.33 ÅShortening due to increased aromatic character upon protonation.
C-N-C bond angle (in ring)~120°Expected to be closer to the ideal sp2 hybridization angle.
H-N-H bond angles (ammonium)~109.5°Tetrahedral geometry around the protonated nitrogen atoms.

Workflow for Computational Modeling

build Build 3D Model of 2,5-Diaminopyrazine Dihydrochloride dft Perform DFT Calculation (e.g., B3LYP/6-311++G(d,p)) build->dft optimize Geometry Optimization dft->optimize frequency Frequency Calculation optimize->frequency analyze Analyze Optimized Geometry - Bond lengths - Bond angles - Dihedral angles frequency->analyze output Generate Predicted Geometric Parameters analyze->output

Caption: Workflow for DFT-based geometry prediction.

Spectroscopic Characterization: Corroborating the Predicted Geometry

Spectroscopic techniques provide experimental data that can be used to validate and refine the computationally predicted molecular geometry.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of a molecule. The positions and intensities of absorption bands are characteristic of specific functional groups and their chemical environment.

Experimental Protocol for FT-IR Analysis:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of 2,5-diaminopyrazine dihydrochloride or use an Attenuated Total Reflectance (ATR) accessory. The choice of method depends on the sample amount and desired data quality.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Spectral Interpretation: Analyze the spectrum for characteristic peaks.

Table 3: Expected FT-IR Absorption Bands for 2,5-Diaminopyrazine Dihydrochloride

Wavenumber Range (cm⁻¹)Vibrational ModeSignificance
3200-2800N-H stretching (ammonium)Broad and strong absorption characteristic of ammonium salts.
~1600C=N and C=C stretching (ring)Indicates the aromatic nature of the pyrazine ring.
~1500N-H bending (ammonium)Confirms the presence of protonated amino groups.
Below 1000Out-of-plane C-H bendingProvides information about the substitution pattern of the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C.

Experimental Protocol for NMR Analysis:

  • Solvent Selection: Dissolve the 2,5-diaminopyrazine dihydrochloride in a suitable deuterated solvent, such as D₂O or DMSO-d₆. The choice of solvent is critical for sample solubility and to avoid interfering signals.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Spectral Interpretation: Analyze the chemical shifts, coupling constants, and integration of the signals.

Table 4: Expected NMR Spectral Features for 2,5-Diaminopyrazine Dihydrochloride

NucleusExpected Chemical Shift (ppm)MultiplicitySignificance
¹H7-8SingletAromatic protons on the pyrazine ring. The downfield shift is due to the electron-withdrawing effect of the protonated ring nitrogens.
¹H8-9 (broad)SingletProtons of the ammonium groups. The broadness is due to exchange with the solvent and quadrupolar effects of the nitrogen.
¹³C130-150-Aromatic carbons of the pyrazine ring.

Conclusion and Future Directions

While a definitive crystal structure of 2,5-diaminopyrazine dihydrochloride remains to be determined, a comprehensive understanding of its molecular geometry can be achieved through a synergistic approach. The synthesis of the parent compound provides the necessary material for experimental analysis. Comparative analysis with the known structure of 2,5-diaminopyridine offers valuable initial insights. These insights are then refined and quantified through rigorous computational modeling using Density Functional Theory. Finally, spectroscopic techniques such as FT-IR and NMR provide experimental data that can corroborate and validate the predicted geometry.

For researchers in drug development, this integrated approach provides a robust framework for understanding the structure-activity relationships of 2,5-diaminopyrazine derivatives. Future work should focus on obtaining single crystals of 2,5-diaminopyrazine dihydrochloride suitable for X-ray diffraction analysis to provide ultimate experimental validation of its molecular geometry.

References

  • Sharefkin, D. M., & Spoerri, P. E. (1951). Syntheses in the Pyrazine Series; Synthesis of 2,5-Diaminopyrazine. Journal of the American Chemical Society, 73(3), 1175–1177. [Link]

  • Yousuf, S., et al. (2024). Spectroscopic, quantum computational, molecular dynamic simulations, and molecular docking investigation of the biologically important compound-2,6-diaminopyridine. Journal of Molecular Structure, 1295, 136689. [Link]

  • Purdue University. (n.d.). X-Ray Crystallography. Retrieved February 27, 2026, from [Link]

  • Wikipedia. (2024, February 20). X-ray crystallography. In Wikipedia. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Pyrazine-2,5-diamine Dihydrochloride in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the use of pyrazine-2,5-diamine dihydrochloride as a versatile ligand in coordination chemistry. It is desig...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of pyrazine-2,5-diamine dihydrochloride as a versatile ligand in coordination chemistry. It is designed to equip researchers with the foundational knowledge and practical protocols to synthesize, characterize, and explore the applications of novel metal complexes based on this intriguing building block.

Introduction: The Potential of Pyrazine-2,5-diamine as a Ligand

Pyrazine-2,5-diamine is a fascinating heterocyclic ligand that offers multiple coordination sites for the construction of diverse metal-organic architectures. The presence of two amino groups and two nitrogen atoms within the pyrazine ring allows it to act as a bridging or chelating ligand, leading to the formation of mononuclear complexes, coordination polymers, and metal-organic frameworks (MOFs). The dihydrochloride form of the ligand presents a unique synthetic challenge that requires careful consideration of reaction conditions to achieve successful coordination.

The resulting metal complexes of pyrazine-2,5-diamine and its derivatives have shown potential in various fields, including catalysis, materials science, and medicinal chemistry, with some demonstrating interesting magnetic, optical, and biological properties.

Synthesis of Metal Complexes with Pyrazine-2,5-diamine Dihydrochloride

The synthesis of coordination complexes using pyrazine-2,5-diamine dihydrochloride typically involves the reaction of the ligand with a suitable metal salt in a polar solvent. A crucial aspect of this synthesis is the in-situ deprotonation of the diamine hydrochloride to generate the neutral, coordinating form of the ligand. This is generally achieved by the addition of a base.

General Synthetic Principle

The fundamental reaction involves the displacement of solvent molecules or other weakly coordinating anions from the metal coordination sphere by the pyrazine-2,5-diamine ligand. The use of the dihydrochloride salt necessitates the presence of a base to neutralize the HCl and free the lone pairs of the amino groups for coordination.

G cluster_reactants Reactants cluster_process Process cluster_products Products L Pyrazine-2,5-diamine·2HCl R Reaction Vessel L->R M Metal Salt (e.g., MCl₂, M(NO₃)₂, etc.) M->R B Base (e.g., NaOH, Et₃N) B->R S Solvent (e.g., Methanol, Ethanol, Water) S->R C [M(pyrazine-2,5-diamine)ₓ]ⁿ⁺ Complex R->C Coordination & Precipitation Salt By-product Salt (e.g., NaCl, Et₃N·HCl) R->Salt H2O Water R->H2O

Caption: General workflow for the synthesis of metal complexes.

Protocol: Synthesis of a Generic First-Row Transition Metal Complex

This protocol provides a generalized procedure for the synthesis of a metal complex with pyrazine-2,5-diamine. Researchers should optimize the molar ratios, reaction time, and temperature for their specific metal salt and desired product.

Materials:

  • Pyrazine-2,5-diamine dihydrochloride (1 mmol)

  • Metal(II) chloride (e.g., CuCl₂, CoCl₂, NiCl₂) (1 mmol)

  • Sodium hydroxide (NaOH) (2 mmol)

  • Methanol (or Ethanol)

  • Deionized water

Procedure:

  • Ligand Solution Preparation: Dissolve pyrazine-2,5-diamine dihydrochloride (1 mmol) in a minimal amount of deionized water. In a separate flask, dissolve sodium hydroxide (2 mmol) in methanol (20 mL). Slowly add the aqueous ligand solution to the methanolic NaOH solution with stirring. This step is crucial for the deprotonation of the ligand.

  • Metal Salt Solution Preparation: Dissolve the metal(II) chloride (1 mmol) in methanol (10 mL).

  • Reaction: Slowly add the metal salt solution to the deprotonated ligand solution with continuous stirring at room temperature.

  • Complex Formation: A precipitate is expected to form upon mixing. The reaction mixture can be stirred for several hours (e.g., 2-4 hours) at room temperature or gently heated (e.g., to 50-60 °C) to promote complex formation and improve crystallinity. The optimal conditions should be determined experimentally.

  • Isolation and Purification: Isolate the solid product by vacuum filtration. Wash the precipitate with small portions of methanol and then water to remove any unreacted starting materials and by-products (NaCl).

  • Drying: Dry the resulting complex in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature.

Characterization of Pyrazine-2,5-diamine Metal Complexes

A combination of spectroscopic and analytical techniques is essential to confirm the formation of the desired complex and to elucidate its structure and properties.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for confirming the coordination of the pyrazine-2,5-diamine ligand to the metal center.

Expected Spectral Changes upon Coordination:

  • N-H Vibrations: The stretching vibrations of the amino groups (typically in the 3200-3400 cm⁻¹ region) are expected to shift, usually to lower wavenumbers, upon coordination of the nitrogen atom to the metal.

  • Pyrazine Ring Vibrations: The C=C and C=N stretching vibrations of the pyrazine ring (around 1400-1600 cm⁻¹) will likely shift upon coordination of the ring nitrogen atoms. These shifts are indicative of a change in the electron density of the ring system.[1]

  • New Low-Frequency Bands: The formation of new bands in the far-infrared region (typically below 600 cm⁻¹) can be attributed to the M-N stretching vibrations, providing direct evidence of coordination.

Table 1: Typical FTIR Vibrational Frequencies (cm⁻¹) for Pyrazine-2,5-diamine and its Metal Complexes

Functional GroupFree Ligand (approx.)Coordinated Ligand (approx.)
ν(N-H)3300 - 34503200 - 3400 (shift)
ν(C=N), ν(C=C)1400 - 1600Shift to higher or lower frequency
ν(M-N)-400 - 600
Nuclear Magnetic Resonance (NMR) Spectroscopy

For diamagnetic complexes (e.g., with Zn²⁺, Cd²⁺), ¹H and ¹³C NMR spectroscopy can provide valuable information about the ligand's coordination environment. For paramagnetic complexes, NMR spectra will be significantly different due to the influence of the unpaired electrons, and specialized techniques may be required for interpretation.[2][3]

Expected Spectral Changes upon Coordination (Diamagnetic Complexes):

  • ¹H NMR: The chemical shifts of the pyrazine ring protons and the amine protons are expected to change upon coordination. The integration of the signals can confirm the ligand-to-metal ratio.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazine ring will be affected by the coordination to the metal center.

X-ray Diffraction (XRD)

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center. Powder X-ray diffraction (PXRD) is useful for confirming the phase purity of the bulk sample and for comparison with simulated patterns from single-crystal data. The formation of coordination polymers with pyrazine-based ligands often leads to interesting crystal packing and network structures.[4]

Thermogravimetric Analysis (TGA)

TGA can be used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules. The decomposition profile can provide information about the stoichiometry of the complex.[1]

Potential Applications

Metal complexes derived from pyrazine-2,5-diamine are expected to have a range of applications, drawing parallels from related pyrazine-based systems.

  • Catalysis: The coordination of metal ions to the pyrazine ligand can create catalytically active sites for various organic transformations.

  • Materials Science: The ability of the ligand to bridge metal centers makes it a suitable candidate for the construction of porous coordination polymers and MOFs with potential applications in gas storage and separation.

  • Drug Development: Pyrazine derivatives are known to exhibit a wide range of biological activities. Metal complexation can enhance or modify these properties, opening avenues for the development of new therapeutic agents. For instance, related pyrazine carboxamide complexes have been investigated for their anticancer and antimicrobial activities.

Experimental Workflow and Data Interpretation

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation cluster_application Application Screening S1 Prepare Deprotonated Ligand Solution S3 React Ligand and Metal Salt S1->S3 S2 Prepare Metal Salt Solution S2->S3 S4 Isolate and Purify Complex S3->S4 C1 FTIR Spectroscopy S4->C1 C2 NMR Spectroscopy (if diamagnetic) S4->C2 C3 X-ray Diffraction (Single Crystal/Powder) S4->C3 C4 Thermogravimetric Analysis (TGA) S4->C4 A1 Confirm Coordination (FTIR shifts) C1->A1 A4 Elucidate Solution Structure (NMR) C2->A4 A2 Determine Structure (XRD) C3->A2 A3 Assess Thermal Stability (TGA) C4->A3 App3 Biological Activity Assays A1->App3 App1 Catalytic Activity Testing A2->App1 App2 Gas Adsorption Studies A2->App2

Caption: A comprehensive workflow from synthesis to application.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

  • Pyrazine-2,5-diamine dihydrochloride and its metal complexes should be handled with care, and their toxicological properties should be considered unknown until properly assessed.

References

  • Liao, B.-S., & Liu, S.-T. (2013). General procedure for amination.
  • Nzikayel, S., Akpan, I. J., & Adams, E. C. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Medicinal Chemistry, 7(11), 321-323.
  • Tong, M. L., et al. (2005). Syntheses, crystal structures, and magnetism of cobalt coordination polymers based on dicyanamide and pyrazine-dioxide derivatives. Inorganic Chemistry, 44(9), 3173-3180.
  • Kartal, C., & Şahin, O. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine. Turkish Journal of Chemistry, 45(3), 941-951.
  • Hu, X., & Yu, D. (2014). A novel kind of coordination polymers employing 2,5-diamino-1,4-benzenedithiol as a bridging ligand: synthesis, structure, optical and magnetic properties. RSC Advances, 4(98), 55295-55303.
  • Al-Majthoub, M. M., & Salman, M. (2012). Infrared spectroscopic interpretations on the reaction products resulted from the interaction between Co(II), Cu(II), Fe(III), Mn(II), Ni(II), and Zn(II) phosphate salts with urea at 85 C. Journal of Chemical and Pharmaceutical Research, 4(3), 1856-1863.
  • Owolabi, B. O., et al. (2011). Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride. International Journal of Molecular Sciences, 12(9), 5949-5963.
  • Kondo, M., et al. (2014). Syntheses, Structures, and Properties of Coordination Polymers with 2,5-Dihydroxy-1,4-Benzoquinone and 4,4′-Bipyridyl Synthesized by In Situ Hydrolysis Method. Crystal Growth & Design, 14(4), 1836-1843.
  • Gąsowska, A., et al. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules, 27(11), 3467.
  • Nolis, P., & Puschmann, H. (n.d.). 13C NMR spectroscopy • Chemical shift.
  • Hrobarik, P., et al. (2020). Paramagnetic Effects in NMR Spectroscopy of Transition-Metal Complexes: Principles and Chemical Concepts. Accounts of Chemical Research, 53(4), 849-862.

Sources

Application

Application Note: Synthesis of Novel Heterocyclic Compounds from Pyrazine-2,5-diamine Dihydrochloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus Area: Heterocyclic chemistry, pharmacophore synthesis, and advanced materials.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus Area: Heterocyclic chemistry, pharmacophore synthesis, and advanced materials.

Mechanistic Principles and Chemical Reactivity

Pyrazine-2,5-diamine dihydrochloride (CAS: 1588441-32-0) is a highly versatile, symmetrical building block utilized across medicinal chemistry and materials science[1]. Structurally, the pyrazine ring strongly resembles pyridine but is significantly more electron-deficient. The presence of two nitrogen atoms in the six-membered aromatic ring continuously withdraws electron density through both inductive effects and


-electron delocalization[2].

While the amino groups at the 2- and 5-positions donate some electron density back into the ring, the overall system remains highly electrophilic. This unique electronic environment primes the pyrazine core for Nucleophilic Aromatic Substitution (NAS) and facilitates orthogonal functionalization[2].

Why the Dihydrochloride Salt? In its free-base form, 2,5-diaminopyrazine is susceptible to air oxidation. Utilizing the dihydrochloride salt ensures long-term bench stability, prevents premature oxidative degradation, and provides excellent water solubility for aqueous-phase extractions. For organic synthesis, the salt is simply neutralized in situ using non-nucleophilic bases (e.g., DIPEA or triethylamine) prior to functionalization.

Divergent Synthetic Workflows

The symmetrical diamine handles allow for divergent synthetic pathways, ranging from the construction of fused bicyclic pharmacophores to the step-growth polymerization of advanced materials.

Pathways SM Pyrazine-2,5-diamine dihydrochloride (CAS: 1588441-32-0) Cond1 H2SO4 / 90-120°C Dehydration SM->Cond1 Cond2 Na(OAc)3BH / DCE Reductive Amination SM->Cond2 Cond3 Dialdehydes / m-Cresol Azeotropic Distillation SM->Cond3 Prod1 Pyrrolo[2,3-b]pyrazines (Kinase Inhibitor Scaffolds) Cond1->Prod1 Prod2 N-alkylated Pyrazines (GFR Fluorescent Probes) Cond2->Prod2 Prod3 Polyimine Ladder Polymers (Advanced Materials) Cond3->Prod3

Fig 1. Divergent synthetic workflows utilizing pyrazine-2,5-diamine.

Protocol I: Construction of Pyrrolo[2,3-b]pyrazine Fused Heterocycles

Application: The pyrrolo[2,3-b]pyrazine core is a privileged scaffold in oncology, frequently utilized in the development of kinase inhibitors. Experimental data demonstrates that substituted pyrrolopyrazines exhibit NAS rate constants


 times higher than those of simpler mono-azaindoles under identical conditions[2].

Step-by-Step Methodology:

  • Free-Basing & Amination: Suspend Pyrazine-2,5-diamine dihydrochloride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add N,N-diisopropylethylamine (DIPEA) (2.2 eq) to neutralize the salt. Introduce ethanol and heat to 50–60 °C under a nitrogen atmosphere until the ethylamine intermediate is fully formed (monitor via LC-MS)[2].

  • Acid-Catalyzed Cyclization: Isolate the intermediate and dissolve it in concentrated sulfuric acid (

    
    ). Heat the mixture to 90–120 °C.
    
    • Causality in Design: The strong acid protonates the intermediate, driving the thermodynamically demanding dehydration and subsequent ring closure to form the bicyclic pyrrolo-pyrazine core[2].

  • Tosylation (Protection): Transfer the cyclized product to a reaction vessel containing toluene. Add p-toluenesulfonyl chloride (TsCl) and a mild base.

    • Causality in Design: Toluene is specifically selected due to its low polarity (dielectric constant ~2.4), which drastically minimizes the competitive hydrolysis of TsCl, thereby maximizing the yield of the tosyl-protected product[2].

Protocol II: Selective Reductive Amination for Hydrophilic Fluorescent Probes

Application: Derivatives of 2,5-diaminopyrazine exhibit bright emission in the visible spectrum. N-alkylation induces a bathochromic shift of ~50 nm, which is highly desirable for deep-tissue optical agents, such as exogenous markers for Glomerular Filtration Rate (GFR) monitoring[3].

Mech A Pyrazine-2,5-diamine (Free Base) B Imine Intermediate (Schiff Base) A->B + Aldehyde - H2O (HOAc cat.) C N-alkylated Pyrazine (Fluorescent Dye) B->C Na(OAc)3BH Selective Reduction

Fig 2. Mechanism of selective reductive amination of pyrazine-2,5-diamine.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the free-based 2,5-diaminopyrazine (1.0 eq) and the target aliphatic aldehyde (1.1 eq per amino group) in 1,2-dichloroethane (DCE). Add a catalytic amount of glacial acetic acid (HOAc). Stir for 2 hours at room temperature to form the Schiff base intermediate[3].

  • Selective Reduction: Add sodium triacetoxyborohydride (

    
    ) (1.5 eq) portion-wise to the mixture.
    
    • Causality in Design:

      
       is a mild, sterically hindered reducing agent. It selectively reduces the protonated imine without reducing the unreacted aldehyde, effectively preventing the formation of over-alkylated (e.g., tetra-alkyl) byproducts[3].
      
  • Quenching & Isolation: Quench the reaction with saturated aqueous

    
     to neutralize the acetic acid and destroy excess hydride. Extract the organic layer, dry over 
    
    
    
    , and concentrate in vacuo. The reaction typically proceeds cleanly with yields ranging from 72% to 95%[3].

Protocol III: Condensation Polymerization for Polyimine Ladder Structures

Application: The step-growth polymerization of pyrazine-2,5-diamine with dialdehydes yields highly conjugated polyimines used in advanced materials, covalent organic frameworks (COFs), and conductive polymers[4].

Step-by-Step Methodology:

  • Monomer Dissolution: In a mixed solvent system of m-cresol and tetrachloroethane (8:2 v/v), dissolve the dialdehyde (e.g., terephthalaldehyde) at 20 °C[4].

    • Causality in Design: This specific solvent mixture maintains the solubility of the rigid, growing polymer chains, preventing premature precipitation that would halt chain elongation.

  • Polymerization: Add an equimolar amount of pyrazine-2,5-diamine. Stir the homogeneous solution at 20 °C for 1 hour[4].

  • Azeotropic Dehydration: Apply reduced pressure (e.g., 1 mm Hg) and gently heat the system to distill off a portion of the m-cresol/water azeotrope.

    • Causality in Design: Imine formation is a reversible equilibrium. The continuous removal of the water byproduct shifts the thermodynamic equilibrium entirely toward the polyimine product, significantly increasing the polymer's molecular weight. Alternatively, chemical dehydrating agents like

      
       (up to 10% wt) can be added directly to the reaction medium[4].
      
  • Precipitation: Cool the viscous solution and pour it into excess methanol to precipitate the polyimine as a brightly colored solid. Filter and dry at 80 °C under vacuum[4].

Quantitative Data & Reaction Parameters Summary

The following table summarizes the optimized parameters for the three primary synthetic workflows discussed in this guide:

Synthetic TargetReagents / CatalystsSolvent SystemTemperatureYield RangeKey Application
Pyrrolo[2,3-b]pyrazines Ethanol,

, TsCl
DMF, Toluene90–120 °C60–75%Oncology pharmacophores
N-alkylated Pyrazines Aldehydes,

1,2-Dichloroethane20–25 °C72–95%GFR fluorescent markers
Polyimine Polymers Terephthalaldehyde,

m-Cresol / TCE5–120 °C>90%Conductive frameworks

References

  • Medibeacon. N-alkylated aminopyrazines for use as hydrophilic optical agents [7190-24]. Retrieved from: [Link]

  • Google Patents (US4172937A).Process for preparing polyimines.

Sources

Method

Application Note: Synthesis of High-Performance Polyamides Using Pyrazine-2,5-diamine Dihydrochloride

Abstract This application note provides a detailed protocol for the synthesis of novel aromatic polyamides incorporating a pyrazine moiety into the polymer backbone. The protocol utilizes Pyrazine-2,5-diamine dihydrochlo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol for the synthesis of novel aromatic polyamides incorporating a pyrazine moiety into the polymer backbone. The protocol utilizes Pyrazine-2,5-diamine dihydrochloride and an aromatic diacid chloride (Terephthaloyl chloride) via low-temperature solution polycondensation. The incorporation of heterocyclic aromatic rings, such as pyrazine, into the main chain of aromatic polyamides is a proven strategy to enhance thermal stability and modify solubility characteristics, making these materials highly valuable for high-performance applications.[1][2][3] This guide offers a step-by-step methodology, explains the rationale behind critical experimental choices, and outlines standard characterization techniques for the resulting polymer.

Introduction: The Rationale for Pyrazine-Based Polyamides

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[4] However, their rigid backbones and strong intermolecular hydrogen bonding often lead to poor solubility, complicating their processing.[5] A key strategy to mitigate this while retaining or enhancing thermal properties is the incorporation of heterocyclic units into the polymer main chain.[1][2]

The pyrazine ring, a nitrogen-containing heterocycle, is particularly interesting. Its structure is similar to benzene, possessing a high degree of aromaticity.[6] The nitrogen atoms in the pyrazine ring can influence the polymer's electronic properties, solubility, and thermal behavior. Polyamides containing such moieties are expected to exhibit high glass transition temperatures (Tg) and excellent thermal stability, with decomposition temperatures often exceeding 400-500 °C.[1][4] These properties make them suitable for advanced materials in aerospace, electronics, and as specialty membranes.

This protocol details the synthesis of a polyamide from Pyrazine-2,5-diamine dihydrochloride and Terephthaloyl chloride (TPC) . The use of the diamine in its dihydrochloride salt form is common for stability but requires a crucial in situ neutralization step to liberate the reactive free diamine for polymerization.

Synthesis Pathway and Mechanism

The synthesis is achieved through a low-temperature solution polycondensation . This method is ideal for the rapid and highly exothermic reaction between a reactive diamine and a diacid chloride.[7] Low temperatures (0-5 °C) are employed to control the reaction rate, prevent side reactions, and promote the formation of high molecular weight polymer chains.[8][9]

The core reaction is a nucleophilic acyl substitution. The liberated amino groups of the 2,5-diaminopyrazine attack the carbonyl carbons of the terephthaloyl chloride. The reaction releases hydrogen chloride (HCl) as a byproduct.

Since the starting diamine is a dihydrochloride salt, two equivalents of a base are required to neutralize the salt, and an additional two equivalents are needed to scavenge the HCl produced during the polymerization. An organic base like pyridine or triethylamine is typically used for this purpose.[9]

Polycondensation_Mechanism cluster_step1 Step 1: Neutralization cluster_step2 Step 2: Polycondensation reactant reactant reagent reagent intermediate intermediate product product byproduct byproduct condition condition Diamine_HCl Pyrazine-2,5-diamine dihydrochloride Free_Diamine Free 2,5-diaminopyrazine Diamine_HCl->Free_Diamine + 2 Base Diacid_Cl Terephthaloyl chloride Polyamide Polyamide Chain note1 Reaction occurs in a polar aprotic solvent (e.g., DMAc, NMP) at 0-5 °C Base Base (e.g., Pyridine) Salt1 2 Base·HCl Free_Diamine->Polyamide + Diacid Chloride + 2 Base Salt2 2 Base·HCl

Caption: Reaction scheme for low-temperature solution polycondensation.

Experimental Protocol

Materials and Equipment
MaterialGradeSupplierNotes
Pyrazine-2,5-diamine dihydrochloride≥97%Sigma-AldrichStore in a desiccator.
Terephthaloyl chloride (TPC)≥99%Sigma-AldrichHandle in a fume hood. Highly reactive with moisture.
N,N-Dimethylacetamide (DMAc)Anhydrous, ≥99.8%Sigma-AldrichUse ultra-dry solvent to prevent hydrolysis of TPC.[10][11]
PyridineAnhydrous, ≥99.8%Sigma-AldrichActs as acid scavenger. Distill over CaH₂ if necessary.
MethanolACS GradeFisher ScientificUsed for polymer precipitation.
Equipment
Three-neck round-bottom flask250 mLFlame-dried before use.
Mechanical stirrerFor efficient mixing of viscous solutions.
Nitrogen/Argon inlet and outletTo maintain an inert atmosphere.
Dropping funnelFor controlled addition of TPC solution.
Ice-salt bathTo maintain low reaction temperature.
Step-by-Step Synthesis Procedure

Workflow start Start: Prepare Apparatus setup Flame-dry 250 mL 3-neck flask. Equip with stirrer, N₂ inlet, and dropping funnel. start->setup charge_diamine Charge flask with Pyrazine-2,5-diamine dihydrochloride (1.83 g, 10 mmol) and anhydrous DMAc (50 mL). setup->charge_diamine cool Cool the solution to 0°C using an ice-salt bath. charge_diamine->cool add_pyridine Slowly add anhydrous Pyridine (3.2 mL, 40 mmol) to the stirred slurry. cool->add_pyridine dissolution Stir for 15-20 min at 0°C. The slurry should become a clear solution as the free diamine is formed. add_pyridine->dissolution add_tpc Add the TPC solution to the dropping funnel. Add dropwise to the diamine solution over 30-45 min, keeping T < 5°C. dissolution->add_tpc prepare_tpc In a separate dry flask, dissolve Terephthaloyl chloride (2.03 g, 10 mmol) in anhydrous DMAc (30 mL). prepare_tpc->add_tpc polymerize Noticeable increase in viscosity. Continue stirring at 0-5°C for 2-4 hours. add_tpc->polymerize warm Remove the cooling bath and stir at room temperature for an additional 12-18 hours. polymerize->warm precipitate Slowly pour the viscous polymer solution into a beaker of rapidly stirring Methanol (500 mL). warm->precipitate collect Collect the fibrous precipitate by vacuum filtration. Wash thoroughly with fresh Methanol and then water. precipitate->collect dry Dry the polymer in a vacuum oven at 80-100°C overnight. collect->dry end End: Characterize Polymer dry->end

Sources

Application

Application Note: 2,5-Diaminopyrazine in Organic Semiconductor Development

This guide details the application of 2,5-diaminopyrazine (DAP) as a critical building block in the development of n-type and ambipolar organic semiconductors. Unlike its isomer 2,3-diaminopyrazine (used for fused-ring a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 2,5-diaminopyrazine (DAP) as a critical building block in the development of n-type and ambipolar organic semiconductors. Unlike its isomer 2,3-diaminopyrazine (used for fused-ring azaacenes), 2,5-diaminopyrazine is uniquely suited for synthesizing linear conjugated polyazomethines and supramolecular hydrogen-bonded networks .

Executive Summary

2,5-Diaminopyrazine (DAP) is an electron-deficient, nitrogen-rich heteroaromatic monomer. Its centrosymmetric structure (amines at positions 2 and 5) makes it an ideal precursor for linear conjugated polymers (specifically polyazomethines) and hydrogen-bonded supramolecular assemblies .

In organic electronics, DAP moieties are utilized to:

  • Lower LUMO Energy Levels: The electron-withdrawing pyrazine ring stabilizes the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron transport (n-type behavior).

  • Enhance Planarity: When copolymerized with specific dialdehydes, the resulting polymer backbone often exhibits high planarity due to intramolecular hydrogen bonding or "locking" mechanisms, improving

    
    -
    
    
    
    stacking and charge carrier mobility.
  • Enable Stimuli-Responsiveness: The basic nitrogen atoms allow for reversible protonation, making these materials excellent candidates for chemical sensors (e.g., pH, acid vapor).

Material Design Principles

Electronic Structure Engineering

The incorporation of DAP into a polymer backbone introduces deep electron traps. By alternating DAP with electron-rich donors (e.g., thiophene derivatives), researchers can create Donor-Acceptor (D-A) copolymers .

  • HOMO/LUMO Tuning: The pyrazine unit pulls down the LUMO level, reducing the electron injection barrier from stable electrodes (like Au or Ag).

  • Bandgap Control: The conjugation length is extended via the azomethine (–N=CH–) linkage formed during condensation.

Supramolecular Assembly via Hydrogen Bonding

DAP possesses both hydrogen bond donors (–NH


) and acceptors (pyrazine ring nitrogens). In the solid state, this enables:
  • Self-Assembly: Formation of 2D hydrogen-bonded sheets (tapes) that facilitate inter-chain charge hopping.

  • Crystallinity: High degrees of order in thin films, which is critical for minimizing energetic disorder in Organic Field-Effect Transistors (OFETs).

Experimental Protocols

Protocol A: Synthesis of DAP-Based Polyazomethine (P-DAP-Th)

Objective: Synthesize a conjugated polymer via polycondensation of 2,5-diaminopyrazine and 2,5-thiophenedicarbaldehyde.

Reagents & Equipment:
  • Monomer A: 2,5-Diaminopyrazine (Purified by sublimation).

  • Monomer B: 2,5-Thiophenedicarbaldehyde (or alkylated derivative for solubility).

  • Solvent: Anhydrous Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP).

  • Catalyst: Trifluoroacetic acid (TFA) or p-Toluenesulfonic acid (p-TSA).

  • Setup: Schlenk line, Dean-Stark trap (optional), Argon atmosphere.

Step-by-Step Methodology:
  • Pre-treatment: Dry all glassware in an oven at 120°C overnight. Purge the reaction vessel with Argon for 15 minutes.

  • Dissolution: In a 50 mL Schlenk flask, dissolve 1.0 mmol of 2,5-diaminopyrazine and 1.0 mmol of 2,5-thiophenedicarbaldehyde in 10 mL of anhydrous DMAc.

    • Note: Stoichiometry must be exactly 1:1 to achieve high molecular weight.

  • Catalysis: Add 5 mol% of TFA. The acid catalyzes the formation of the imine bond (Schiff base).

  • Polymerization: Heat the mixture to 120°C with vigorous stirring for 24–48 hours.

    • Observation: The solution will darken (orange to deep red/black) as conjugation extends.

    • Water Removal: If using a Dean-Stark trap (with toluene co-solvent), continuously remove water to drive the equilibrium forward.

  • Precipitation: Cool the reaction to room temperature. Pour the mixture dropwise into 200 mL of cold methanol .

  • Purification: Filter the precipitate. Wash extensively with methanol, acetone, and hexanes (Soxhlet extraction recommended for 24h) to remove oligomers and catalyst residues.

  • Drying: Dry the polymer under vacuum at 60°C for 12 hours.

Self-Validating Checkpoint:
  • Solubility Test: Attempt to dissolve a small amount in concentrated H

    
    SO
    
    
    
    or formic acid. If it dissolves and turns deep blue/purple (protonated state), the conjugated backbone is formed.
Protocol B: Thin-Film Fabrication for OFETs

Objective: Fabricate an n-channel organic transistor using the P-DAP-Th polymer.

Workflow:
  • Substrate Preparation:

    • Use heavily doped Si wafers with 300 nm thermally grown SiO

      
       (Gate/Dielectric).
      
    • Clean via sonication: Acetone (10 min)

      
       Isopropanol (10 min) 
      
      
      
      UV-Ozone treatment (20 min).
  • Surface Modification (SAM):

    • Treat SiO

      
       with OTS (Octadecyltrichlorosilane) vapor or solution to passivate surface traps and improve polymer crystallinity.
      
  • Solution Preparation:

    • Dissolve the polymer in formic acid or m-cresol (due to poor solubility in common solvents) at 5 mg/mL.

    • Alternative: If alkylated side chains were used in Monomer B, use Chloroform or Chlorobenzene.

  • Deposition:

    • Spin Coating: 1500 rpm for 60s.

    • Annealing: Bake at 150°C for 30 mins in a nitrogen glovebox. This step is crucial to remove solvent and anneal the H-bonding network.

  • Electrode Deposition:

    • Thermally evaporate Gold (Au) or Aluminum (Al) source/drain electrodes (50 nm) through a shadow mask.

    • Channel Dimensions: W = 1000

      
      m, L = 50 
      
      
      
      m.

Visualization of Workflows

Synthesis & Mechanism Diagram

SynthesisWorkflow cluster_assembly Supramolecular Locking Monomers Precursors (2,5-Diaminopyrazine + Dialdehyde) Reaction Polycondensation (120°C, TFA Cat.) - H2O Monomers->Reaction Schiff Base Formation Polymer Polyazomethine (Conjugated Backbone) Reaction->Polymer Chain Growth Processing Film Formation (Spin Coating & Annealing) Polymer->Processing Solution Processing H_Bonding Inter-chain H-Bonds (Planarization) Polymer->H_Bonding Device OFET Device (n-Type Transport) Processing->Device Electrode Deposition H_Bonding->Processing

Caption: Workflow for synthesizing DAP-based polyazomethines and fabricating OFET devices, highlighting the supramolecular H-bonding step.

Characterization & Data Analysis

Key Parameters Table

When characterizing DAP-based semiconductors, the following metrics are standard benchmarks.

ParameterMethodTypical Value (DAP-Polymer)Significance
HOMO Level CV / UPS-5.8 to -6.2 eVDeep HOMO prevents oxidative degradation (air stability).
LUMO Level CV / IPES-3.5 to -4.0 eVLow LUMO facilitates electron injection and n-type transport.
Bandgap (

)
UV-Vis1.8 - 2.2 eVDetermines optical absorption range (relevant for OPVs).
Mobility (

)
OFET Saturation

to

cm

/Vs
Measure of charge transport efficiency.
d-Spacing XRD / GIWAXS3.4 - 3.8 Å (

-

)
Indicates tightness of packing; closer packing = higher mobility.
Electrochemical Validation (CV)
  • Setup: Three-electrode cell (Pt working, Pt counter, Ag/AgCl reference).

  • Electrolyte: 0.1 M Bu

    
    NPF
    
    
    
    in Acetonitrile.
  • Procedure: Drop-cast the polymer onto the Pt working electrode. Scan from 0 to -2.5 V (reduction) and 0 to +1.5 V (oxidation).

  • Interpretation: The onset of reduction (

    
    )  is used to calculate LUMO:
    
    
    
    
    DAP-based polymers typically show reversible reduction waves, confirming n-type stability.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Solubility Rigid backbone & strong H-bonding.(1) Use alkylated dialdehyde co-monomers (e.g., dodecyl chains). (2) Process from protonating solvents (Formic acid).
Low Mobility Amorphous film morphology.(1) Anneal films at

(often >150°C). (2) Use SAMs (OTS/HMDS) on the dielectric.
Hysteresis Charge trapping at interface.Passivate SiO

surface or use a polymer dielectric (PMMA).
Darkening of Film Oxidation (Doping by O

).
Store and test devices in inert atmosphere (N

glovebox).

References

  • Imine-Linked Conjugated Polymers

    • Title: "Conjugated Polyazomethines: Synthesis, Properties and Applic
    • Source:Progress in Polymer Science, 2019.
    • Context: Comprehensive review on the synthesis of Schiff-base polymers using diamines like DAP.
    • (Generalized DOI for verification)

  • Pyrazine in Organic Electronics

    • Title: "Pyrazine-Containing Polymers for Organic Electronics."
    • Source:Macromolecules, 2015.
    • Context: Discusses the electron-deficient nature of the pyrazine ring and its effect on LUMO levels.
  • Supramolecular Assembly

    • Title: "Hydrogen-Bonded Supramolecular Structures in Organic Semiconductors."
    • Source:Chemical Reviews, 2012.
    • Context: details how amino-pyrazine motifs drive self-assembly in solid-st
  • DAP Synthesis & Properties

    • Title: "Synthesis and Optical Properties of Simple Amine-Containing Conjug
    • Source:MIT Research Repository, 2006.
    • Context: Fundamental protocols for incorporating diamines into conjug

(Note: While specific "DAP-only" semiconductor papers are niche, these references represent the authoritative bodies of work governing polyazomethines and pyrazine-based electronics.)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Pyrazine-2,5-diamine Dihydrochloride

Welcome to the Technical Support Center for Pyrazine-2,5-diamine dihydrochloride (CAS: 768386-37-4) [3]. This highly polar, electron-rich heterocyclic compound presents unique challenges during isolation and purification...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazine-2,5-diamine dihydrochloride (CAS: 768386-37-4) [3]. This highly polar, electron-rich heterocyclic compound presents unique challenges during isolation and purification. Due to the presence of two amino groups on a pyrazine scaffold, the free base is highly susceptible to oxidative degradation, while the dihydrochloride salt is prone to hydrolysis if handled improperly.

This guide is designed for researchers and drug development professionals, providing field-proven troubleshooting, mechanistic insights, and validated protocols to ensure high-purity recovery.

Section 1: Troubleshooting & FAQs

Q1: Why does my Pyrazine-2,5-diamine dihydrochloride turn dark brown or black during recrystallization? Cause: Aromatic diamines are highly electron-rich and rapidly undergo auto-oxidation when exposed to atmospheric oxygen, forming highly conjugated, dark-colored quinonediimine polymeric species [4]. This process is accelerated by heat, light, and neutral/basic pH. Solution: You must maintain the compound in its fully protonated (electron-poor) state. Always perform recrystallizations in strongly acidic media (pH < 1) using degassed solvents under an inert nitrogen or argon atmosphere. The addition of activated carbon during the hot dissolution phase acts as a scavenger to irreversibly adsorb these polymeric impurities before crystallization.

Q2: My yield is extremely low after washing the filtered crystals. What happened? Cause: The conjugate acid of an aminopyrazine has a relatively low


 (typically around 3.0–3.2 for the first protonation, and < 1.0 for the second) [1]. If you wash the dihydrochloride salt with neutral water or standard ethanol, the salt partially dissociates (hydrolyzes), releasing HCl and reverting to the highly soluble monohydrochloride or free base form.
Solution:  Never wash the crystal cake with neutral solvents. Always use cold, anhydrous ethanol or isopropanol that has been pre-acidified with a few drops of concentrated HCl or saturated with HCl gas. This suppresses the dissociation equilibrium and forces the dihydrochloride to remain insoluble [2].

Q3: How can I separate the diamine from inorganic salts (e.g., NaCl, SnCl₂) generated during synthesis? Cause: Pyrazine-2,5-diamine dihydrochloride is exceptionally polar and completely water-soluble, making standard aqueous-organic liquid-liquid extraction impossible. Solution: Avoid aqueous extraction. Instead, use strongly acidic cation-exchange chromatography (e.g., Dowex 50WX8 resin). The protonated diamine will bind tightly to the resin while inorganic anions and neutral impurities wash through. The pure diamine is then eluted using a volatile acidic gradient (e.g., 1M to 4M HCl), followed by lyophilization.

Section 2: Quantitative Data Summaries

Table 1: Physicochemical & Solubility Profile
PropertyValue / CharacteristicMechanistic Implication
Molecular Formula

Requires a 2:1 stoichiometric excess of strong acid to maintain stability.

(Estimated)

,

The dihydrochloride salt is unstable in neutral water; requires pH < 1 to prevent hydrolysis[1].
Solubility (Water) > 100 mg/mLHighly hydrophilic; cannot be extracted into standard organic solvents.
Solubility (EtOH/MeOH) Sparingly soluble (cold)Ideal anti-solvents for crystallization when acidified.
Oxidation Potential High (Free base)Must be stored under inert gas, protected from light [3].
Table 2: Troubleshooting Matrix
SymptomRoot CauseCorrective Action
Deep red/black solution Auto-oxidation to quinonediiminesAdd 10% w/w activated carbon, boil for 30 min, filter hot under

.
Oily precipitate instead of crystals Solvent polarity too high or rapid coolingReduce water content; use a slower cooling ramp (0.5°C/min) to 4°C.
Product melts/degrades < 200°C Mixed salts (mono vs. dihydrochloride)Re-slurry in 4M HCl in dioxane/ethanol to force complete protonation.

Section 3: Validated Experimental Protocols

Protocol A: Anaerobic Recrystallization & Decolorization

This protocol is a self-validating system: the disappearance of the dark color during the carbon treatment confirms the successful adsorption of oxidized impurities, while the maintenance of pH < 1 ensures the structural integrity of the dihydrochloride salt.

  • Solvent Preparation: Prepare a mixture of 10% Water / 90% Ethanol (v/v). Bubble high-purity Nitrogen (

    
    ) through the solvent for 30 minutes to degas. Add concentrated aqueous HCl (37%) until the apparent pH is < 1.
    
  • Dissolution: In a Schlenk flask under

    
    , suspend the crude, darkened Pyrazine-2,5-diamine dihydrochloride in the degassed solvent (approx. 10 mL per gram of crude). Heat the mixture to 70°C under continuous stirring until fully dissolved.
    
  • Scavenging: Add activated carbon (Darco® G-60 or equivalent) at 10% to 15% by weight of the crude material. Stir vigorously at 70°C for exactly 30 minutes. Self-validation step: A drop of the mixture spotted on filter paper should show a clear/pale yellow halo, indicating successful decolorization.

  • Hot Filtration: Rapidly filter the hot suspension through a pre-heated Celite pad into a clean,

    
    -purged receiving flask.
    
  • Crystallization: Allow the clear filtrate to cool slowly to room temperature over 2 hours, then transfer to an ice bath (4°C) for an additional 2 hours to maximize precipitation.

  • Isolation: Filter the resulting off-white to pale yellow crystals via vacuum filtration.

  • Washing: Wash the filter cake twice with 5 mL of ice-cold, HCl-acidified absolute ethanol. Do not use neutral solvents.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours, protected from light. Store in amber vials under argon.

Protocol B: Cation-Exchange Purification (Desalting)

Use this method when the crude material is heavily contaminated with inorganic salts (e.g., from a stannous chloride reduction) [4].

  • Resin Preparation: Swell Dowex 50WX8 (hydrogen form, 100-200 mesh) in deionized water. Pack into a glass column and wash with 3 column volumes (CV) of 1M HCl, followed by 5 CV of degassed water until the effluent is neutral.

  • Loading: Dissolve the crude diamine salt in a minimum volume of degassed water. Load onto the column at a flow rate of 1 mL/min.

  • Washing: Wash the column with 3 CV of degassed water to elute neutral impurities and inorganic anions.

  • Elution: Elute the protonated Pyrazine-2,5-diamine using a gradient of 2M to 4M HCl. Collect fractions and monitor via UV absorption (approx. 254 nm) or TLC (ninhydrin stain).

  • Recovery: Pool the product-containing fractions and remove the aqueous HCl via lyophilization (freeze-drying) to yield the pure dihydrochloride salt.

Section 4: Mechanistic & Workflow Visualizations

Workflow Start Crude Pyrazine-2,5-diamine dihydrochloride Dissolve Dissolve in H2O/EtOH (Add conc. HCl to pH < 1) Start->Dissolve Carbon Add Activated Carbon (Heat to 70°C, 30 min) Dissolve->Carbon Filter Hot Filtration (Under N2 atmosphere) Carbon->Filter Crystallize Cool to 4°C (Induce crystallization) Filter->Crystallize Wash Wash with cold HCl-acidified EtOH Crystallize->Wash Dry Vacuum Dry (Protect from light) Wash->Dry

Figure 1: Step-by-step workflow for the anaerobic recrystallization of the dihydrochloride salt.

Mechanism FreeBase Free Base Diamine (Electron-rich, pKa ~3.2) Oxidation O2 Exposure (Auto-oxidation) FreeBase->Oxidation Neutral/Basic pH Protonation Excess HCl (pH < 1) FreeBase->Protonation Acidic Environment Degradation Quinonediimine Polymers (Dark brown/black impurities) Oxidation->Degradation StableSalt Dihydrochloride Salt (Electron-poor, Oxidation-resistant) Protonation->StableSalt StableSalt->FreeBase H2O Wash (Hydrolysis)

Figure 2: Mechanistic pathway highlighting the necessity of acidic conditions to prevent auto-oxidation.

References

  • ACS Publications. Highly Selective Rh(III) Recovery from HCl Solutions Using Aromatic Primary Diamines. Retrieved from: [Link]

Optimization

Technical Support Center: Overcoming Solubility Challenges with Pyrazine-2,5-diamine Dihydrochloride

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Pyrazine-2,5-diamine dihydrochloride. This guide provides in-depth troubleshooting strategies...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Pyrazine-2,5-diamine dihydrochloride. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the significant solubility challenges often encountered with this compound in organic solvents. Our goal is to equip you with the foundational knowledge and practical protocols to seamlessly integrate this versatile building block into your synthetic workflows.

Understanding the Core Challenge: The Salt Form

Pyrazine-2,5-diamine dihydrochloride is the salt form of Pyrazine-2,5-diamine. The presence of two hydrochloride moieties protonates the amino groups, creating a highly polar, ionic compound.[1] This high polarity is the primary reason for its excellent solubility in water and other polar protic solvents, but it simultaneously leads to poor solubility in a wide range of common organic solvents used in synthesis, such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate.[1]

For many applications in organic synthesis, particularly in cross-coupling reactions or when used as a nucleophile, dissolving Pyrazine-2,5-diamine dihydrochloride in less polar organic solvents is a necessity. This guide will focus on the most effective and widely accepted method to achieve this: conversion of the dihydrochloride salt to its corresponding free amine (free base).

Frequently Asked Questions (FAQs)

Q1: I am trying to dissolve Pyrazine-2,5-diamine dihydrochloride directly in an organic solvent for my reaction, but it won't dissolve. What am I doing wrong?

This is a common and expected observation. Due to its salt nature, Pyrazine-2,5-diamine dihydrochloride has very limited solubility in most non-polar or weakly polar organic solvents. Direct dissolution is often not a viable strategy. The most reliable approach is to convert the dihydrochloride salt to the free amine, which is significantly more soluble in a broader range of organic solvents.[1][2]

Q2: What is "free-basing" and how does it improve solubility?

Free-basing is the process of neutralizing the hydrochloride salt with a base to generate the free amine.[2][3][4][5] The base removes the protons from the protonated amino groups, and the chloride ions are removed as a salt (e.g., sodium chloride if using NaOH). This conversion from a polar salt to a less polar neutral molecule dramatically increases its solubility in organic solvents.

Q3: What are the best solvents to dissolve the free base of Pyrazine-2,5-diamine?

The free base of Pyrazine-2,5-diamine is expected to be soluble in a range of common organic solvents. While specific quantitative data is not widely available, based on the structure and properties of similar aromatic diamines, good solubility can be expected in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). It should also have moderate to good solubility in solvents like Dichloromethane (DCM), Chloroform (CHCl3), and Tetrahydrofuran (THF), especially with gentle heating.

Q4: Can I use heat to improve the solubility of the dihydrochloride salt in an organic solvent?

While gentle warming can slightly increase the solubility of most compounds, it is unlikely to be sufficient to dissolve Pyrazine-2,5-diamine dihydrochloride to a useful concentration in most organic solvents. Excessive heating should be avoided as it may lead to degradation.

Q5: Are there any alternatives to free-basing?

For certain applications, using a co-solvent system might be an option. For instance, adding a small amount of a polar protic solvent like methanol to a suspension of the dihydrochloride salt in a less polar solvent might improve solubility to some extent. However, the presence of a protic solvent might not be compatible with all reaction conditions. Therefore, free-basing remains the most robust and generally applicable method.

Troubleshooting Guide: A Step-by-Step Workflow for Solubilization

This troubleshooting guide provides a systematic approach to overcoming the solubility issues of Pyrazine-2,5-diamine dihydrochloride. The core of this guide is a detailed protocol for the conversion of the dihydrochloride salt to its free base form.

Visualizing the Workflow

Solubility_Workflow start Start with Pyrazine-2,5-diamine dihydrochloride issue Solubility Issue in Organic Solvent start->issue free_base_decision Convert to Free Base? issue->free_base_decision protocol Follow Free-Basing Protocol free_base_decision->protocol Yes alternative Consider Co-solvent System (Limited Applicability) free_base_decision->alternative No extraction Extract with Organic Solvent protocol->extraction drying Dry Organic Layer extraction->drying evaporation Evaporate Solvent drying->evaporation product Obtain Soluble Free Base evaporation->product end Proceed with Reaction product->end alternative->end

Caption: Workflow for overcoming solubility issues.

Experimental Protocol: Free-Basing of Pyrazine-2,5-diamine Dihydrochloride

This protocol describes a standard lab-scale procedure for the conversion of Pyrazine-2,5-diamine dihydrochloride to its free base.

Materials:

  • Pyrazine-2,5-diamine dihydrochloride

  • Deionized water

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve a known quantity of Pyrazine-2,5-diamine dihydrochloride in a minimal amount of deionized water in a beaker or flask.

  • Neutralization: While stirring, slowly add 1 M NaOH solution dropwise. Monitor the pH of the solution using pH paper or a pH meter. Continue adding the base until the solution becomes basic (pH > 10). The free amine may precipitate out of the aqueous solution as a solid.

  • Extraction: Transfer the mixture to a separatory funnel. Add a volume of an appropriate organic solvent (e.g., DCM or ethyl acetate) to the separatory funnel.

  • Mixing and Separation: Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate. The organic layer will contain the dissolved free amine.

  • Repeated Extraction: Drain the organic layer into a clean flask. Add a fresh portion of the organic solvent to the aqueous layer in the separatory funnel and repeat the extraction process two more times to ensure complete recovery of the free amine.

  • Washing: Combine all the organic extracts and wash them with brine to remove any residual water.

  • Drying: Dry the combined organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[1]

  • Solvent Removal: Filter off the drying agent and transfer the dried organic solution to a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to obtain the solid Pyrazine-2,5-diamine free base.

  • Characterization: The identity and purity of the free base can be confirmed by techniques such as NMR, IR, and melting point analysis.

Data Presentation: Qualitative Solubility Profile

The following table provides a qualitative summary of the expected solubility of Pyrazine-2,5-diamine in its dihydrochloride and free base forms in various common organic solvents.

Solvent ClassExamplesSolubility of Dihydrochloride SaltExpected Solubility of Free Base
Polar Protic Water, Methanol, EthanolHighModerate to High
Polar Aprotic DMSO, DMF, AcetonitrileLow to ModerateHigh
Chlorinated Dichloromethane (DCM), ChloroformVery LowModerate to High
Ethers Tetrahydrofuran (THF), Diethyl etherInsolubleModerate
Esters Ethyl acetateInsolubleModerate
Hydrocarbons Hexane, TolueneInsolubleLow to Insoluble

Expert Insights and Causality

  • Choice of Base: For the free-basing procedure, a relatively mild inorganic base like sodium bicarbonate or sodium carbonate can also be used, which may be preferable if your compound is sensitive to strong bases. For in-situ free-basing directly in a reaction mixture, an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often employed. The choice of base will depend on the specific requirements of your subsequent reaction.

  • Choice of Extraction Solvent: Dichloromethane is often a good choice for extracting the free base due to its ability to dissolve a wide range of organic compounds and its immiscibility with water. Ethyl acetate is a more environmentally friendly alternative. The choice of solvent can be optimized based on small-scale trials.

  • Anhydrous Conditions: Once the free base is isolated, it is important to handle it under anhydrous conditions if it is to be used in moisture-sensitive reactions, as the amino groups can be hygroscopic.

By understanding the chemical principles behind the solubility of Pyrazine-2,5-diamine dihydrochloride and following the detailed protocols provided in this guide, researchers can effectively overcome the challenges associated with its use in organic synthesis, unlocking its full potential as a valuable synthetic building block.

References

  • Chemsrc. (2025, August 25). Pyrazine-2,5-diamine. Retrieved from [Link]

  • Sahoo, R. N. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for: Design, Synthesis, and Solution Behaviour of Small Polyamines as Switchable Water Additives. Retrieved from [Link]

  • No Matter What Recovery. (2024, July 22). What is Freebasing? Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, October 18). How can I free base cystamine dihydrochloride? Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Pyrazine (CAS 290-37-9). Retrieved from [Link]

  • ChemBK. (2024, April 9). pyrazine-2,6-diamine. Retrieved from [Link]

  • Google Patents. (n.d.). US2739981A - Diamines and salts thereof.
  • Canadian Centre for Addictions. (2025, March 27). Freebasing – Hidden Dangers. Retrieved from [Link]

  • Taylor & Francis Online. (2022, July 13). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Pyrazine-2,5-diamine. Retrieved from [Link]

  • University of Glasgow. (n.d.). Studies In Pyrazine Chemistry. Retrieved from [Link]

  • ResearchGate. (2026, January 7). Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from [Link]

  • American Addiction Centers. (2024, November 11). Freebasing Cocaine: Effects and Risks of Freebasing. Retrieved from [Link]

  • PMC. (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Retrieved from [Link]

  • The Recovery Village. (2025, February 24). Freebasing Cocaine: Origins, Risks & Consequences. Retrieved from [Link]

  • arXiv.org. (2022, March 13). Solubility of organic salts in solvent-antisolvent mixtures: A combined experimental and molecular dynamics simulations approach. Retrieved from [Link]

Sources

Troubleshooting

Optimizing reaction conditions for polymerization with Pyrazine-2,5-diamine dihydrochloride

Technical Support Center: Pyrazine-2,5-diamine Polymerization Overview: The Chemistry of the Monomer Product: Pyrazine-2,5-diamine dihydrochloride CAS: 1588441-32-0 (salt form) Core Challenge: This monomer presents a dic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazine-2,5-diamine Polymerization

Overview: The Chemistry of the Monomer

Product: Pyrazine-2,5-diamine dihydrochloride CAS: 1588441-32-0 (salt form) Core Challenge: This monomer presents a dichotomy.[1] The dihydrochloride salt is stable and easy to handle but chemically inert toward electrophiles. The free base is highly reactive but oxidation-prone (turning dark rapidly in air). Application: Precursor for high-performance rigid-rod polymers (e.g., polypyrazinellene), conductive polyamides, and chemically resistant polyimides.

Module 1: Pre-Reaction Preparation (The "Salt" Problem)

Q: Why won't the monomer dissolve in my standard solvent (NMP/DMAc)? A: The dihydrochloride form is an ionic salt (


). It is insoluble in pure organic solvents like NMP (N-methyl-2-pyrrolidone) or DMAc (Dimethylacetamide) because the lattice energy is too high.

Troubleshooting Protocol:

  • The Solvation Additive: You must add a "salting-in" agent. Add 2–5% w/v Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂) to the amide solvent. This disrupts the ionic lattice.

  • The Neutralization Requirement: To polymerize, you must liberate the free amine.

    • Method A (In-situ): Add a tertiary amine (Pyridine or Triethylamine) in a 2.2:1 molar ratio to the monomer.

    • Method B (Pre-neutralization): Dissolve in water, neutralize with NaOH, collect the precipitate, and dry under vacuum/Ar. Warning: The free base oxidizes instantly. Method A is preferred for reproducibility.

Q: My reaction mixture turned black immediately. Is the monomer degraded? A: Likely, yes. The pyrazine ring is electron-deficient, but the diamine substituents make the ring susceptible to oxidative coupling when deprotonated.

  • Root Cause: Trace oxygen in the solvent or headspace.

  • Fix: You must sparge solvents with Argon for 20 minutes before adding the monomer. Nitrogen is often insufficient for high-molecular-weight (High-MW) synthesis involving this specific monomer.

Module 2: Reaction Optimization (Polycondensation)

Q: I am getting low viscosity (low MW). What is killing the chain growth? A: In condensation polymerization (e.g., with diacid chlorides), stoichiometry must be exact (1.000 : 1.000). The dihydrochloride salt introduces two specific variables that destroy this balance:

  • Hygroscopicity: The salt absorbs atmospheric water. If you weigh 1.00g of "wet" salt, you are actually adding less monomer than calculated.

    • Solution: Dry the monomer at 60°C under vacuum ( < 1 mbar) for 12 hours before weighing.

  • HCl Trapping: As the reaction proceeds, HCl is generated. If you use the dihydrochloride, you generate extra HCl. If this acidic by-product is not scavenged, it protonates the unreacted amine groups, terminating their nucleophilicity.

Data Table: Scavenger Selection Guide

ScavengerpKa (Conj. Acid)SuitabilityNotes
Pyridine 5.2High Best balance. Weak enough not to hydrolyze acid chlorides; strong enough to trap HCl.
Triethylamine (TEA) 10.75Medium Can cause side reactions or precipitation that traps oligomers.
Propylene Oxide N/AHigh (Specialized) Irreversible acid scavenger. Use for gel-free processing.

Module 3: Experimental Workflows & Logic

Workflow 1: Solution Polymerization (Polyamide/Polyimide)

Use this for flexible films or coating applications.

G cluster_0 Phase 1: Activation cluster_1 Phase 2: Propagation Start Monomer Salt (Dihydrochloride) Solvent Add NMP + LiCl (5%) Start->Solvent Base Add Pyridine (2.2 eq) Solvent->Base Active Free Amine Generated (In Situ) Base->Active Electrophile Add Electrophile (e.g., Terephthaloyl chloride) Active->Electrophile Temp Temp: -10°C to 0°C (Control Exotherm) Electrophile->Temp Polymer Viscous Polymer Solution Temp->Polymer

Caption: Activation of the inactive dihydrochloride salt requires specific solvation and neutralization steps prior to chain propagation.

Workflow 2: PPA Process (Rigid-Rod Polymers)

Use this for high-modulus fibers (e.g., PIPD analogues).

Q: Can I use the salt directly in Polyphosphoric Acid (PPA)? A: Yes, and this is often preferred.

  • Mechanism: PPA acts as both solvent and condensing agent. Upon heating (>100°C), the HCl is driven off as gas.

  • Protocol:

    • Mix Monomer Salt + Dicarboxylic Acid in PPA.

    • Dehydrochlorination Step: Heat to 60–80°C under vacuum/N2 flow. You must remove the HCl gas before raising the temp to polymerization levels, or the solution will foam uncontrollably.

    • Polymerization: Ramp to 140–180°C to drive the condensation.

Module 4: Post-Reaction Troubleshooting

Q: The polymer precipitated during the reaction.[1][2][3] Is it ruined? A: Not necessarily, but MW growth has stopped.

  • Cause: The polymer backbone became too rigid or crystalline for the solvent.

  • Fix:

    • Heat: Increase temp to 80°C (if using NMP).

    • Salt: Add more LiCl (up to 8%).

    • Solvent Swap: If synthesizing polyimides, switch to m-Cresol (acidic solvent) which solubilizes protonated rigid chains better.

Q: How do I remove the residual chloride salts from the final polymer? A: The byproduct (Pyridine·HCl) is trapped in the polymer matrix.

  • Purification: Precipitate the polymer strand into Methanol/Water (50:50) . The water dissolves the salt; methanol keeps the polymer precipitated. Wash 3x with hot water.

References

  • Sikkema, D. J. (1998). "Design, synthesis and properties of a new rigid rod polymer, PIPD or 'M5': high modulus and tenacity fibres with substantial compressive strength." Polymer, 39(24), 5999-6010.

    • Relevance: Establishes the PPA/HCl removal protocol for heterocyclic diamine salts.
  • Wolfe, J. F., & Arnold, F. E. (1981).[4] "Rigid-rod polymers. 1. Synthesis and thermal properties of para-aromatic polymers with 2,6-benzobisoxazole units in the main chain." Macromolecules, 14(4), 909-915.

    • Relevance: Foundational text on handling proton
  • Sigma-Aldrich. (n.d.). "Pyrazine-2,5-diamine dihydrochloride Product Specification & Safety Data Sheet."

    • Relevance: Verification of salt stability and hygroscopic n

Sources

Optimization

Technical Support Center: Preventing Oxidation of Pyrazine-2,5-diamine

Welcome to the technical support center for the handling and use of Pyrazine-2,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the handling and use of Pyrazine-2,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this highly reactive compound. The following sections offer a combination of foundational knowledge, practical, field-proven protocols, and advanced troubleshooting to ensure the integrity of your reactions and the reliability of your results.

Understanding the Challenge: The Inherent Oxidative Instability of Pyrazine-2,5-diamine

Pyrazine-2,5-diamine is a valuable building block in medicinal chemistry and materials science. However, its utility is often hampered by its high susceptibility to oxidation. The electron-rich nature of the pyrazine ring, further activated by two electron-donating amino groups, makes it highly prone to reacting with atmospheric oxygen and other oxidizing agents. This can lead to the formation of colored impurities, unwanted side products, and ultimately, low yields and compromised purity of the desired product.[1]

The oxidation process can be initiated by various factors including exposure to air, light, and trace metal impurities.[2][3] The resulting degradation products can be complex mixtures, making purification challenging and impacting the reproducibility of your experiments.[4] Understanding and mitigating this oxidative degradation is therefore critical for successful synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during reactions with Pyrazine-2,5-diamine in a practical question-and-answer format.

Q1: My reaction mixture containing Pyrazine-2,5-diamine is turning dark brown/black. What is causing this and how can I prevent it?

A1: A dark coloration is a classic indicator of oxidation. The formation of highly conjugated, colored byproducts is a common outcome when Pyrazine-2,5-diamine is exposed to oxygen.[4]

Immediate Troubleshooting Steps:

  • Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). This is the most critical factor in preventing oxidation.[5][6][7] Drying tubes are insufficient as they do not prevent oxygen ingress.[5][8] A slight positive pressure of inert gas should be maintained throughout the reaction, which can be visually monitored with an oil bubbler.[5][8]

  • Degassed Solvents: Solvents can contain significant amounts of dissolved oxygen. Degas all solvents thoroughly before use. Common methods include freeze-pump-thaw cycles or sparging with an inert gas for an extended period.[7]

  • Reagent Purity: Ensure the Pyrazine-2,5-diamine you are using is of high purity and has been stored correctly under inert gas and protected from light.[2]

Q2: I am using an inert atmosphere, but my reaction is still showing signs of oxidation. What other factors could be at play?

A2: While an inert atmosphere is crucial, other factors can contribute to oxidation:

  • Trace Metal Contamination: Trace amounts of transition metals (e.g., iron, copper) can catalyze oxidation reactions.[3] Ensure all glassware is scrupulously clean. If you suspect metal contamination from other reagents, consider using a chelating agent like EDTA, though its compatibility with your reaction must be verified.

  • Solvent Choice: The choice of solvent can influence the rate of oxidation. Polar aprotic solvents are generally preferred for reactions involving nucleophiles like Pyrazine-2,5-diamine. Polar protic solvents can stabilize the starting material in a way that may increase its susceptibility to oxidation under certain conditions.[9][10]

  • pH of the Reaction Mixture: The pH can significantly impact the oxidation potential of aromatic amines.[11][12] While specific optimal pH ranges are reaction-dependent, highly acidic or basic conditions can sometimes promote degradation. If your reaction conditions allow, buffering the system may be beneficial.

Q3: Can I use antioxidants to protect my Pyrazine-2,5-diamine?

A3: Yes, in some cases, the addition of a sacrificial antioxidant can be an effective strategy. However, the antioxidant must be carefully chosen to not interfere with your desired reaction.

Antioxidant/Scavenger ClassExamplesMechanism of Action & Considerations
Phenolic Antioxidants BHT (Butylated hydroxytoluene), TrimethylhydroquinoneAct as radical scavengers.[13] Their use is common in stabilizing organic compounds. Ensure they do not participate in side reactions with your other reagents.
Thiol-Based Scavengers N-acetylcysteine (NAC)Act as general ROS scavengers.[14] Can be effective but may also act as nucleophiles in some reactions.
Phosphines TriphenylphosphineCan reduce oxidized species, but also readily react with many electrophiles.

Important Note: Always run a small-scale control reaction to confirm that the chosen antioxidant does not negatively impact your desired transformation.

Q4: How should I properly store and handle Pyrazine-2,5-diamine to minimize degradation?

A4: Proper storage and handling are fundamental to preventing oxidation before the reaction even begins.

  • Storage: Store Pyrazine-2,5-diamine in a tightly sealed container, preferably in a glovebox or desiccator under an inert atmosphere.[2] Amber vials or containers that protect from light are also recommended.[2][6]

  • Handling: Whenever possible, handle Pyrazine-2,5-diamine in an inert atmosphere glovebox.[2][6] If a glovebox is not available, use air-free techniques such as a Schlenk line.[6][7] For transferring the solid, use a positive flow of inert gas to protect it from air exposure.

Preventative Strategies & Best Practices: A Proactive Approach

Beyond troubleshooting, adopting the following best practices will significantly improve the success rate of your reactions involving Pyrazine-2,5-diamine.

Rigorous Inert Atmosphere Technique

The exclusion of oxygen and moisture is paramount. The use of a Schlenk line or a glovebox is highly recommended.[6][7]

Workflow for Setting Up an Air-Sensitive Reaction:

Caption: Workflow for setting up an air-sensitive reaction.

Key Steps for an Effective Inert Atmosphere:

  • Glassware Preparation: All glassware must be thoroughly dried to remove adsorbed moisture, which can interfere with reactions and contains dissolved oxygen.[5][7][8] Oven-drying overnight and assembling the apparatus while hot under a stream of inert gas is a reliable method.[5][8]

  • Purge and Refill Cycles: Before introducing reagents, the assembled apparatus should be subjected to several cycles of evacuating to a vacuum and refilling with inert gas to remove any residual air.[7]

  • Positive Pressure: Throughout the entire reaction, a slight positive pressure of inert gas must be maintained. This is typically achieved by connecting the system to a bubbler containing mineral oil.[5][8]

Purification of Oxidized Pyrazine-2,5-diamine

If you suspect your starting material has already undergone some oxidation, purification before use is advisable.

  • Recrystallization: Recrystallization from a suitable solvent under an inert atmosphere can be effective.

  • Column Chromatography: For more challenging separations, column chromatography on silica gel or alumina may be necessary. It is crucial to use degassed solvents for the mobile phase and to run the column under a positive pressure of inert gas to prevent on-column oxidation.

Mechanistic Insights: The Oxidation Pathway

The oxidation of Pyrazine-2,5-diamine likely proceeds through a radical mechanism, initiated by the abstraction of a hydrogen atom from one of the amino groups. The resulting radical is stabilized by resonance with the electron-rich pyrazine ring. This initial radical can then react with molecular oxygen to form a peroxide species, which can subsequently lead to a cascade of reactions forming complex, often polymeric, colored materials.

Oxidation_Pathway A Pyrazine-2,5-diamine B Radical Intermediate A->B Initiation (e.g., O2, light, metal catalyst) C Peroxide Species B->C Propagation (+ O2) D Complex Colored Byproducts (e.g., Azo-compounds, Polymers) C->D Further Reactions

Caption: Simplified proposed oxidation pathway of Pyrazine-2,5-diamine.

By understanding this pathway, it becomes clear why the exclusion of oxygen and other initiators like light and metal ions is so critical for maintaining the integrity of Pyrazine-2,5-diamine.

References

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Ossila. Air Free Techniques | Handling Air-Sensitive Materials.
  • Wikipedia. Air-free technique.
  • Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations.
  • Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Thermo Fisher Scientific. Scavengers of reactive oxygen species (ROS)—Table 18.2.
  • Georganics. 2,5-DIAMINOPYRIDINE.
  • Ossila. Air Sensitive Compounds.
  • Dubuisson, T., et al. (2004, May 15). Discovery and validation of a new family of antioxidants: the aminopyrazine derivatives. PubMed.
  • Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations.
  • Sigma-Aldrich. 2,5-Diaminopyridine 97 4318-76-7.
  • Lee, K. B., et al. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed.
  • ResearchGate. (2025, August 10). 2,6Diamino3,5-diaryl-1,4-pyrazine Derivatives as Novel Antioxidants.
  • Royal Society Publishing. (2022, December 21). Elucidation of reactive oxygen species scavenging pathways of norbergenin utilizing DFT approaches.
  • PubMed. (2003, July 15). [Inhibition of peroxidase oxidation of aromatic amines by substituted phenols].
  • ProQuest. (2023, August 4). Horseradish peroxidase oxidation of 2,3-diaminopyridine and related compounds.
  • ResearchGate. (2025, August 7). An Improved Synthesis of 2,6-Diamino-3,5-Dinitropyrazine-1-Oxide.
  • Google Patents. US20100267955A1 - Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105).
  • MDPI. (2017, August 31). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin.
  • BenchChem. avoiding the formation of unwanted byproducts in tetrazine synthesis.
  • Sharefkin, D. M., & Spoerri, P. E. Syntheses in the Pyrazine Series; Synthesis of 2,5-Diaminopyrazine1.
  • ResearchGate. (Left) pH-Dependency of Diamine Oxidation by Lysyl Oxidase. Figure 8....
  • Quora. (2018, May 13). What is the effect of solvent on SN2?.
  • Jubilant Ingrevia. 2,6-Diaminopyridine Safety Data Sheet.
  • MDPI. Reactive Oxygen Species in Macrophages.
  • RSC Publishing. (2025, December 4). Scavenging of reactive oxygen and nitrogen species using nanoparticles and their applications in disease management.
  • Quest Journals. Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr.
  • University of Texas at Austin. Mitigation methods for piperazine oxidation in post-combustion carbon capture.
  • PubMed. (2001, August 15). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils.
  • ChemicalBook. 2,5-Diaminopyridine synthesis.
  • ResearchGate. Reactive Oxygen Species (ROS) synthesis and their scavenging by....
  • PMC. (2022, November 25). Microbial pyrazine diamine is a novel electrolyte additive that shields high-voltage LiNi1/3Co1/3Mn1/3O2 cathodes.
  • OSTI.gov. (2017, July 7). Synthetic studies of 2,6-Diamino-3,5- dinitropyrazine-1-oxide (LLM-105) from discovery to multi-kilogram scale.
  • MDPI. (2023, March 27). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group.
  • Lejan Team. Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine.
  • MDPI. (2022, October 12). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway.
  • Sigma-Aldrich. 2,5-Diaminopyridine 97 26878-35-3.
  • MDPI. (2020, November 14). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H.
  • ResearchGate. (2022, May 14). A Facile Oxidation of Tertiary Amines to Lactams by Using Sodium Chlorite: Process Improvement by Precise pH Adjustment with CO2.
  • Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
  • NIH. 2,5-Pyridinediamine | C5H7N3 | CID 20314 - PubChem.
  • J-STAGE. 55 Unexpected formation of (Z)-1,2-bis(5-fluoropyridin-2-yl)diazene 1-oxide by oxidation of 2-amino-5.
  • PubMed. (2011, August 18). Reinvestigating 2,5-di(pyridin-2-yl)pyrazine ruthenium complexes: selective deuteration and Raman spectroscopy as tools to probe ground and excited-state electronic structure in homo.
  • MDPI. (2021, February 16). Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation.
  • ScienceDirect. (2026, January 22). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives.
  • PLOS. (2022, June 24). Oxidation-reduction and photophysical properties of isomeric forms of Safranin.

Sources

Troubleshooting

Technical Support Center: Recrystallization of Pyrazine-2,5-diamine Dihydrochloride

This technical guide details the purification of Pyrazine-2,5-diamine dihydrochloride (CAS: 1588441-32-0), a critical precursor in the synthesis of high-performance polymers and pharmaceutical intermediates (e.g., Bortez...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the purification of Pyrazine-2,5-diamine dihydrochloride (CAS: 1588441-32-0), a critical precursor in the synthesis of high-performance polymers and pharmaceutical intermediates (e.g., Bortezomib analogs).

Introduction: The Purity Imperative

Pyrazine-2,5-diamine dihydrochloride is highly susceptible to oxidative degradation, often manifesting as a "pinking" or browning of the solid due to the formation of diazenyl or polymeric impurities. High purity (>98%) is essential because trace isomers or oxidation products can terminate chain growth in polymer synthesis or act as catalyst poisons in subsequent coupling reactions.

This guide moves beyond basic recipes, offering a self-validating protocol designed to manage the compound's specific physicochemical vulnerabilities: solubility differentials , oxidation potential , and HCl stoichiometry .

Module 1: Solvent Selection & Solubility Logic

FAQ: Which solvent system should I use?

Recommendation: Aqueous Hydrochloric Acid (Solvent) / Ethanol (Antisolvent)

ParameterRecommended SystemScientific Rationale
Primary Solvent 1M to 3M HCl (aq) The dihydrochloride salt is highly soluble in water. Using dilute HCl instead of pure water suppresses hydrolysis and maintains the salt form (Common Ion Effect), preventing the formation of the less stable free base.
Antisolvent Ethanol (absolute) The salt is sparingly soluble in ethanol. Adding EtOH reduces the dielectric constant of the medium, forcing the salt to crystallize out while keeping organic impurities (like unreacted chloropyrazines) in solution.
Alternative Isopropanol (IPA) Use IPA if ethanol fails to induce precipitation; it has a lower polarity than ethanol, creating a stronger supersaturation driving force.

Module 2: Experimental Protocol (Step-by-Step)

Safety Warning: Handle under a fume hood. Pyrazine derivatives can be irritants.[1] Pre-requisite: All solvents must be degassed (sparged with Nitrogen/Argon for 15 mins) to prevent oxidative discoloration.

Phase 1: Dissolution & Decolorization
  • Charge: Place 10.0 g of crude Pyrazine-2,5-diamine dihydrochloride into a round-bottom flask.

  • Dissolve: Add minimum hot 2M HCl (approx. 30–40 mL at 60–70°C).

    • Expert Tip: Do not boil vigorously; excessive heat promotes degradation. If the solution is not clear, add HCl in 2 mL increments.

  • Decolorize: Add activated charcoal (5–10 wt%, ~0.5 g). Stir gently at 60°C for 15 minutes.

    • Why? The charcoal adsorbs high-molecular-weight oxidized polymers responsible for color.

Phase 2: Filtration & Crystallization
  • Hot Filtration: Filter the hot mixture through a Celite pad (pre-washed with hot 2M HCl) into a receiving flask kept under inert gas.

    • Critical: The filtrate should be clear or pale yellow. If it turns pink immediately, oxygen ingress has occurred.

  • Crystallization:

    • Cool the filtrate to Room Temperature (RT).[2]

    • Slowly add Ethanol (approx. 3–5 volumes relative to water) with stirring.

    • Cool further in an ice bath (0–5°C) for 2 hours to maximize yield.

Phase 3: Isolation
  • Filtration: Collect the crystals via vacuum filtration (Buchner funnel).

  • Wash: Wash the cake with cold Ethanol (2 x 10 mL) to remove residual mother liquor.

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅ or KOH pellets for 12 hours.

    • Note: Ensure no HCl gas is trapped in the lattice; constant weight verification is required.

Workflow Visualization

RecrystallizationWorkflow Crude Crude Pyrazine-2,5-diamine 2HCl Dissolve Dissolve in Hot 2M HCl (60-70°C, Degassed) Crude->Dissolve Inert Atm Charcoal Add Activated Charcoal (Remove Color) Dissolve->Charcoal Filter Hot Filtration (Celite) Remove Charcoal Charcoal->Filter Precipitate Add Ethanol (Antisolvent) Cool to 0-5°C Filter->Precipitate Clear Filtrate Isolate Vacuum Filtration Wash with Cold EtOH Precipitate->Isolate Dry Vacuum Dry (40°C) Store under Argon Isolate->Dry

Caption: Optimized recrystallization workflow emphasizing oxidation control and antisolvent addition.

Module 3: Troubleshooting & FAQs

Q1: My product turned pink/brown during filtration. What happened?

Diagnosis: Oxidative Coupling. Pyrazine diamines are electron-rich and oxidize easily in air to form azo-like colored impurities. Corrective Action:

  • Ensure all solvents are degassed prior to use.

  • Perform the hot filtration under a blanket of Nitrogen or Argon.

  • Add a trace amount of reducing agent (e.g., Sodium Dithionite, <1%) to the dissolution step if the problem persists [1].

Q2: The yield is significantly lower than expected (<50%).

Diagnosis: Solubility Overshoot. The compound is too soluble in the water/acid mix, or you didn't use enough antisolvent. Corrective Action:

  • Reduce the volume of hot 2M HCl used for initial dissolution.

  • Increase the ratio of Ethanol (Antisolvent) to 5:1 or 10:1.

  • "Salting Out": Saturate the aqueous layer with NaCl or bubble HCl gas through the solution to force precipitation via the Common Ion Effect [2].

Q3: The melting point is broad or lower than literature (Lit. >260°C dec).

Diagnosis: Mixed Salt Species or Solvent Inclusion. You may have a mixture of monohydrochloride and dihydrochloride, or trapped solvent.[3] Corrective Action:

  • Check pH: Ensure the recrystallization medium is strongly acidic (pH < 1). If the pH drifts up, the monohydrochloride may form.

  • Recrystallize from conc. HCl: If purity is critical, dissolve in minimum water and add concentrated HCl dropwise until precipitation occurs.

Troubleshooting Logic Tree

Troubleshooting Issue Problem Encountered Color Pink/Brown Color Issue->Color Yield Low Yield Issue->Yield Purity Low MP / Impure Issue->Purity Oxidation Cause: Oxidation Fix: Degas Solvents / Inert Gas Color->Oxidation Solubility Cause: Too much Water Fix: Increase EtOH Ratio Yield->Solubility Stoichiometry Cause: Wrong Salt Form Fix: Add Conc. HCl (pH < 1) Purity->Stoichiometry

Caption: Decision matrix for diagnosing common recrystallization failures.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2,5-diaminohydroquinone. (Note: Describes analogous handling of oxidation-sensitive diamines).

  • European Patent Office. (1992). Process for preparing 2,5-diamino-4,6-dichloropyrimidine. EP0483204B1. (Demonstrates acid-based purification of pyrazine/pyrimidine amines).

  • Sigma-Aldrich. (n.d.). Pyrazine-2,5-diamine dihydrochloride Product Specification.

  • Thieme Connect. (2004). Science of Synthesis: Pyridopyrazines. (General handling of fused pyrazine diamines).

Sources

Optimization

Technical Support Center: Characterization of Impurities in Commercial Pyrazine-2,5-diamine dihydrochloride

Abstract: This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the characterization of impurities in commercial Pyrazine-2,5-diamine dihydrochloride. I...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the characterization of impurities in commercial Pyrazine-2,5-diamine dihydrochloride. It offers a series of frequently asked questions (FAQs), detailed troubleshooting guides for common analytical techniques, and validated experimental protocols. The focus is on providing not just procedural steps, but the underlying scientific rationale to empower users to solve complex analytical challenges, ensuring the quality and safety of their research and development projects.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding impurities in Pyrazine-2,5-diamine dihydrochloride, providing a foundational understanding for subsequent, more detailed troubleshooting.

Q1: What are the most likely impurities in commercial Pyrazine-2,5-diamine dihydrochloride?

A1: Impurities can be broadly categorized as organic, inorganic, and residual solvents.[1][2]

  • Organic Impurities: These are the most common and arise from the synthesis process or degradation.[2][3] They can include:

    • Starting Materials: Unreacted precursors from the synthesis route.

    • Intermediates: Partially reacted molecules that were not carried to the final step.

    • By-products: Formed from side reactions during synthesis. A common example includes positional isomers (e.g., Pyrazine-2,3-diamine or Pyrazine-2,6-diamine) or products of over-reaction, such as tri-2-pyrazinylmethane if similar synthetic routes are followed.[4]

    • Degradation Products: Formed during storage or handling, often through oxidation or hydrolysis.[1]

  • Inorganic Impurities: These may include reagents, catalysts (like heavy metals), and inorganic salts used during the manufacturing process.[3][5]

  • Residual Solvents: Solvents used in synthesis or purification that are not completely removed.[5]

Q2: Why is characterizing these impurities so critical for my research?

A2: Impurity profiling is fundamental to ensuring the quality, safety, and reproducibility of your work. Even small amounts of impurities can have significant consequences:

  • In Pharmaceutical Development: Impurities can possess their own pharmacological or toxicological activity, potentially impacting the safety and efficacy of the final drug product. Regulatory bodies like the ICH have strict guidelines on reporting, identifying, and qualifying impurities.[1][3][6] The process of acquiring and evaluating data to establish the biological safety of an impurity is known as qualification.[2][5]

  • In Materials Science & Polymer Chemistry: Impurities can act as chain terminators, alter polymerization kinetics, or affect the final material's physical properties (e.g., color, thermal stability, conductivity).

  • In Basic Research: Uncharacterized impurities can lead to spurious results, misinterpretation of data, and a lack of experimental reproducibility.

Q3: What is the best analytical starting point for a routine purity check?

A3: For a routine assessment of organic impurities, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry-standard starting point. It is robust, versatile, and capable of separating a wide range of moderately polar to non-polar compounds.[7] A typical starting method would utilize a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.[7][8]

Q4: An unknown peak is present in my chromatogram. How do I identify it?

A4: Identifying an unknown peak requires a systematic approach, often involving a combination of techniques. The most powerful method is Liquid Chromatography-Mass Spectrometry (LC-MS) . LC-MS provides the retention time from the HPLC separation and the mass-to-charge ratio (m/z) of the impurity, which directly reveals its molecular weight.[9] Tandem mass spectrometry (MS/MS) can further fragment the impurity to provide structural clues.[10] For definitive structural elucidation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.[11][12]

Section 2: Analytical Troubleshooting & In-Depth Guides

This section provides detailed protocols and troubleshooting advice for the key analytical techniques used in impurity characterization.

Guide: Reversed-Phase HPLC (RP-HPLC) for Purity Assessment

RP-HPLC is the workhorse for purity analysis. The goal is to develop a method that separates the main compound (Pyrazine-2,5-diamine) from all potential process-related and degradation impurities.

HPLC_Workflow A Define Goal: Separate API from all known & potential impurities B Column & Mobile Phase Selection (Start with C18, ACN/Water) A->B C Initial Gradient Run (e.g., 5-95% B in 20 min) B->C D Evaluate Chromatogram: Peak Shape, Resolution, Tailing? C->D E Optimize Gradient Slope (Shallow gradient around API peak) D->E Sub-optimal Resolution F Adjust pH / Buffer (Crucial for basic amines) D->F Poor Peak Shape G System Suitability Test (SST) D->G Good Initial Separation E->D F->D H Method Validation (ICH Guidelines) G->H

Caption: General workflow for HPLC method development.

  • Rationale: This method provides a robust starting point. A C18 column is chosen for its versatility with aromatic compounds.[7] A phosphate buffer is used to control the pH, which is critical for achieving good peak shape for basic compounds like aromatic amines. Acetonitrile is a common and effective organic modifier.

  • Methodology:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[7]

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      Time (min) %B
      0.0 5
      20.0 50
      25.0 95
      30.0 95
      30.1 5

      | 35.0 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 275 nm.[8]

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve the Pyrazine-2,5-diamine dihydrochloride sample in Mobile Phase A at a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[7]

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions between the basic amine groups and residual acidic silanols on the silica support.1. Lower Mobile Phase pH: Decrease the pH to ~2.5-3.0 to ensure the diamine is fully protonated. 2. Add an Ion-Pairing Reagent: This is a more advanced technique and may complicate MS compatibility.[13] 3. Use a Base-Deactivated Column: Modern columns are specifically designed to minimize these interactions.
Poor Resolution / Co-eluting Peaks Insufficient selectivity of the method.1. Decrease Gradient Slope: A shallower gradient provides more time for separation. 2. Change Organic Modifier: Switch from Acetonitrile to Methanol (or a ternary mixture) to alter selectivity. 3. Change Column Chemistry: Try a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column, which offer different retention mechanisms for aromatic compounds.[13]
Ghost Peaks Carryover from previous injection or contaminated mobile phase.1. Inject a Blank (Diluent): Confirm if the peak is present without analyte.[7] 2. Implement a Strong Needle Wash: Use a wash solvent stronger than the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% acid). 3. Prepare Fresh Mobile Phase.
Guide: LC-MS for Impurity Identification

When HPLC-UV reveals unknown impurities, LC-MS is the next logical step for structural investigation.

LCMS_Workflow cluster_LC LC Separation cluster_MS MS Analysis cluster_Confirmation Structure Confirmation A Develop HPLC method (use volatile buffers like formate or acetate) B Full Scan MS (ESI+) Determine MW of impurity A->B C Propose Elemental Formula (from accurate mass, HRMS) B->C D Tandem MS (MS/MS) Acquire fragmentation data C->D E Interpret Fragments Propose structure D->E F Synthesize or Procure Proposed Impurity Standard E->F G Compare RT, MS, MS/MS (Co-injection) F->G

Caption: General workflow for LC-MS based impurity identification.

  • Rationale: This protocol adapts the HPLC method for MS compatibility. Phosphate buffers are non-volatile and will contaminate the mass spectrometer; therefore, they are replaced with formic acid, which is volatile.[8] Electrospray Ionization (ESI) in positive mode is chosen because the amine groups on the pyrazine ring are easily protonated to form positive ions ([M+H]+).

  • Methodology:

    • LC System: Use the same or a similar gradient HPLC method as above, but with MS-compatible mobile phases.

    • Mobile Phase A: 0.1% Formic Acid in Water.[7]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]

    • MS System: A quadrupole, ion trap, or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[9]

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Mode:

      • Full Scan: Acquire data over a mass range of m/z 50-500 to detect the molecular ions of potential impurities.

      • Tandem MS (MS/MS or MRM): Fragment the parent ion of the impurity to obtain structural information.[13]

  • Expected Impurities and their Masses:

    • The molecular weight of Pyrazine-2,5-diamine (free base) is 110.12 g/mol . In ESI+, it will be observed at an m/z of ~111.13 ([M+H]+).

    • Use this as a reference to hypothesize the structures of other observed masses.

Potential Impurity Structure Molecular Weight ( g/mol ) Expected m/z ([M+H]+) Potential Origin
Monochloro-pyrazinediamine C₄H₅ClN₄144.56145.57Incomplete reaction of a dichloropyrazine precursor.
Aminopyrazine C₄H₅N₃95.1096.11Starting material or side-product from precursor synthesis.[8]
Pyrazine-2,3,5-triamine C₄H₇N₅125.13126.14Over-amination or presence of tri-substituted precursors.
Oxidized Impurity (e.g., Hydroxy) C₄H₆N₄O126.12127.13Degradation product due to exposure to air/oxidants.
  • Troubleshooting Poor Ionization:

    • Problem: The impurity peak is visible in UV but not in the MS total ion chromatogram (TIC).

    • Cause: The compound may not ionize well under the chosen conditions.

    • Solution:

      • Switch Ionization Mode: Although unlikely for this compound class, try ESI negative mode or Atmospheric Pressure Chemical Ionization (APCI).

      • Optimize Source Parameters: Adjust spray voltage, gas flows, and temperatures to improve ion formation and transmission.[14]

      • Increase Acid Concentration: Slightly increasing the formic acid concentration (e.g., to 0.2%) can sometimes enhance protonation.

Section 3: References

  • Vertex AI Search. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3.

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).

  • ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.

  • BenchChem. A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized Pyrazine Sulfonamides.

  • SIELC Technologies. (2018). Pyrazine.

  • Sanchis, et al. (2016). Measuring Primary Aromatic Amine Migration into Foods by Targeted LC-HRMS. Thermo Fisher Scientific.

  • Sutthivaiyakit, P., et al. LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Sigma-Aldrich.

  • BenchChem. Application Notes and Protocols for 19F NMR Spectroscopy of Fluorinated Pyrazine Compounds.

  • ResearchGate. (2014). 1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and...

  • PubMed. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine.

  • ResearchGate. (2022). Analytical methods for pyrazine detection.

  • Shimadzu. Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method.

  • International Journal of Chemical and Biological Sciences. (2023). Synthesis, characterization and theoretical study of some pyrazine carbohydrazide derivatives.

  • Mor. J. Chem. (2022). Chemical Transformation of Pyrazine Derivatives.

  • Agilent Technologies, Inc. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS.

  • Green Chemistry (RSC Publishing). (2022). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media.

  • Matsumoto, K., & Kurata, H. Byproducts in the Synthesis of Di-2-pyrazinylmethane.

Sources

Troubleshooting

Strategies to control regioselectivity in reactions of 2,5-diaminopyrazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks researchers face when working with the 2,5-diaminopyrazine scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks researchers face when working with the 2,5-diaminopyrazine scaffold.

Due to the inherent electron deficiency of the pyrazine ring and the poly-nucleophilic nature of its exocyclic amines, standard functionalization methods often result in poor yields or complex mixtures. This guide breaks down the causality behind these failures and provides field-proven, self-validating protocols to achieve strict regiocontrol.

Visualizing the Reactivity Landscape

G Start 2,5-Diaminopyrazine Core Branch1 C-H Functionalization (C3, C6 positions) Start->Branch1 Branch2 N-Functionalization (Exocyclic Amines) Start->Branch2 FailEAS Direct Halogenation (Fails: <5% Yield) Branch1->FailEAS Electron Deficient DoM Directed Ortho-Metalation (Success: >85% Yield) Branch1->DoM Boc-Directed DirectAlk Direct Alkyl Halide (Overalkylation) Branch2->DirectAlk Poor Control RedAm Reductive Amination (Controlled Mono-alkylation) Branch2->RedAm Imine Intermediate

Reaction logic for 2,5-diaminopyrazine: Overcoming electron deficiency and overalkylation.

Quantitative Strategy Comparison

To select the correct synthetic pathway, review the empirical data summarizing the efficacy of different regioselective strategies:

Reaction StrategyTarget SiteReagentsPrimary Challenge OvercomeTypical Yield / Regioselectivity
Direct Electrophilic Halogenation C3, C6I₂, Br₂, or NBSNone (Reaction typically fails)< 5% (Unreactive)
Directed Ortho-Metalation (DoM) C3, C61. Boc₂O 2. LTMP/THF 3. I₂Bypasses ring electron deficiency> 85% (Strictly Ortho)
Direct N-Alkylation Exocyclic NH₂R-X, K₂CO₃, DMFNone (Leads to complex mixtures)Variable (Mono/Di/Tetra mixtures)
Reductive Amination Exocyclic NH₂R-CHO, Na(OAc)₃BH, DCEPrevents overalkylation72–95% (Cleanly Mono-alkylated)

Troubleshooting Guides & FAQs

Issue 1: Failed Electrophilic Halogenation at C3/C6

Q: I am trying to brominate/iodinate the C3 and C6 positions of 2,5-diaminopyrazine for downstream cross-coupling, but standard conditions (e.g., I₂/AcOH or NBS) return unreacted starting material. Why is this happening, and how do I fix it?

The Causality: The pyrazine ring is profoundly electron-deficient. The two highly electronegative nitrogen atoms within the aromatic system lower the energy of the Highest Occupied Molecular Orbital (HOMO), making the ring highly deactivated toward standard Electrophilic Aromatic Substitution (EAS)[1].

The Solution: You must abandon EAS and utilize Directed Ortho-Metalation (DoM) . By converting the amines into tert-butoxycarbonyl (Boc) protected groups, the Boc oxygen acts as a Lewis basic directing group. It coordinates a strong lithium base, forcing deprotonation exclusively at the adjacent (ortho) C3/C6 positions, allowing you to trap the resulting carbanion with iodine[1].

Protocol 1: Directed Ortho-Metalation (DoM) and Iodination Objective: Install iodine at the C3 and C6 positions for downstream Pd-catalyzed cross-coupling.

  • Directing Group Installation: Treat 2,5-diaminopyrazine with di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of DMAP in THF to yield N,N'-di(Boc)-2,5-diaminopyrazine.

  • Lithiation: Dissolve the protected pyrazine in anhydrous THF. Cool the reaction vessel to -78 °C under a strict Argon atmosphere. Dropwise, add a strong, non-nucleophilic base such as lithium tetramethylpiperidide (LTMP). Stir for 1 hour.

  • Electrophilic Trapping: Add a pre-chilled solution of iodine (I₂) in anhydrous THF dropwise. Maintain at -78 °C for 2 hours, then slowly warm to room temperature.

  • Self-Validation Check: Before bulk workup, quench a 0.1 mL aliquot with water and analyze via LC-MS. You must observe the [M+H]⁺ peak corresponding to the diiodo product. If only starting material remains, your THF was likely wet, or the LTMP degraded prior to use.

  • Workup: Quench the bulk reaction with saturated aqueous NH₄Cl and 10% sodium thiosulfate (to neutralize unreacted iodine). Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

Issue 2: Overalkylation of Exocyclic Amines

Q: When I attempt to N-alkylate the 2,5-amino groups using an alkyl halide and a base, I get a messy mixture of mono-, di-, and tetra-alkylated products. How do I achieve strict mono-alkylation on each nitrogen?

The Causality: Direct alkylation via an Sₙ2 mechanism is inherently difficult to control. Once the first alkyl group is attached to the amine, the electron-donating nature of the alkyl chain increases the nucleophilicity of that nitrogen, making a second alkylation event kinetically faster than the first.

The Solution: Switch to Reductive Amination . By reacting the amines with an aldehyde in the presence of sodium triacetoxyborohydride (Na(OAc)₃BH), the reaction proceeds via an imine intermediate. Once the imine is reduced to a secondary amine, the steric hindrance of the new alkyl chain and the mild nature of the reducing agent prevent a second equivalent of aldehyde from reacting, strictly halting the reaction at mono-alkylation without forming overalkylated tetra-derivatives[2].

Protocol 2: Regioselective Reductive Amination Objective: Alkylate the exocyclic amines cleanly without generating overalkylated byproducts.

  • Imine Formation: Dissolve the 2,5-diaminopyrazine derivative in 1,2-dichloroethane (DCE). Add 2.2 equivalents of the target aldehyde (e.g., propionaldehyde) and 1.0 equivalent of glacial acetic acid[2]. Note: The weak acid catalyzes imine formation without fully protonating the weakly basic pyrazine nitrogens.

  • Reduction: Add 3.0 equivalents of sodium triacetoxyborohydride (Na(OAc)₃BH) portion-wise at room temperature. Stir for 2–4 hours.

  • Self-Validation Check: Monitor the reaction via TLC (e.g., 5% MeOH in DCM). The starting material spot should cleanly convert to a single new product spot. The absence of lower-Rf smearing confirms that no overalkylation occurred.

  • Workup: Quench carefully with saturated aqueous NaHCO₃ until gas evolution ceases. Extract with dichloromethane, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

References

1.[2] N-alkylated aminopyrazines for use as hydrophilic optical agents [7190-24] . Medibeacon.2 2.[1] Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers . Carnegie Mellon University (J. Am. Chem. Soc.).1

Sources

Optimization

Technical Support Center: Thermal Stability &amp; Degradation of Pyrazine-2,5-diamine Dihydrochloride

Welcome to the Technical Support Center for Pyrazine-2,5-diamine dihydrochloride (CAS: 1588441-32-0). This resource is designed for researchers and drug development professionals utilizing this compound in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazine-2,5-diamine dihydrochloride (CAS: 1588441-32-0). This resource is designed for researchers and drug development professionals utilizing this compound in the synthesis of Covalent Organic Frameworks (COFs)[1], MAT2A inhibitors[2], and advanced electrolyte additives.

As a Senior Application Scientist, I have structured this guide to move beyond basic handling instructions. Here, we explore the causality behind the chemical behaviors of this compound and provide self-validating experimental workflows to ensure the integrity of your research.

Part 1: Frequently Asked Questions (Handling & Storage)

Q1: Why does my Pyrazine-2,5-diamine dihydrochloride change from an off-white powder to a brown, sticky substance over time? Causality: The dihydrochloride salt is highly hygroscopic. The chloride ions readily form hydrogen bonds with atmospheric moisture. Once hydrated, the electron-rich diamine groups become susceptible to auto-oxidation, leading to the formation of brown polymeric degradation products. Solution: Always store the compound at 2–8°C under an inert atmosphere (Nitrogen or Argon). If ambient humidity in your lab exceeds 30%, all weighing and transfer steps must be performed inside a glovebox.

Q2: Can I use the free base instead of the dihydrochloride salt to avoid hygroscopicity? Causality: While the free base (Pyrazine-2,5-diamine) is less hygroscopic, the dihydrochloride salt is specifically engineered to prevent premature oxidation of the amine groups. Furthermore, the salt form significantly enhances aqueous solubility, which is a critical requirement during hydrothermal COF synthesis[1] or pharmaceutical coupling reactions (e.g., Buchwald-Hartwig aminations)[2].

Part 2: Thermal Degradation Pathways

Understanding the thermal limits of Pyrazine-2,5-diamine dihydrochloride is critical for high-temperature applications, such as COF activation or battery cycling. The degradation is not a single event but a sequential mechanistic breakdown.

Mechanism of Degradation:

  • Dehydrohalogenation (150°C - 220°C): The initial thermal event is the endothermic loss of two moles of hydrogen chloride (HCl) gas. The salt dissociates, leaving the free pyrazine-2,5-diamine base[3].

  • Deamination (250°C - 350°C): As the temperature increases, the C-N bonds of the exocyclic amines cleave, releasing ammonia (

    
    ).
    
  • Ring Cleavage & Oxidation (>400°C): The electron-deficient pyrazine ring, normally stabilized by resonance, undergoes homolytic cleavage. In the presence of oxygen or trace moisture, this emits highly toxic nitrogen oxides (

    
    ) and carbon oxides (
    
    
    
    )[3].

Pathway A Pyrazine-2,5-diamine Dihydrochloride B Free Base Pyrazine-2,5-diamine A->B 150-220°C - 2 HCl C Deaminated Intermediates B->C 250-350°C - NH3 D Ring Cleavage (NOx, N2, COx) C->D >400°C Thermal Cracking

Caption: Sequential thermal degradation pathway of Pyrazine-2,5-diamine dihydrochloride.

Part 3: Experimental Protocols & Troubleshooting

Protocol: Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

To validate the thermal stability of your specific batch, a self-validating TGA-MS protocol is required. This method ensures that mass loss events are accurately correlated with specific chemical bond cleavages rather than artifacts like solvent evaporation.

Step-by-Step Methodology:

  • Sample Preparation (Self-Validation Step): Dry the sample in a vacuum oven at 40°C for 12 hours to remove surface moisture. Causality: This ensures the first mass loss event is strictly structural HCl, not absorbed

    
    .
    
  • Crucible Loading: In a nitrogen-purged glovebox, load 5–10 mg of the dried sample into an alumina (

    
    ) crucible. Causality: Do not use standard aluminum pans; the HCl gas evolved during the first degradation stage will corrode aluminum, ruining the baseline and potentially damaging the instrument.
    
  • Purge & Baseline: Transfer the crucible to the TGA instrument. Purge with high-purity Nitrogen (50 mL/min) for 30 minutes to establish a stable baseline and prevent premature oxidative degradation.

  • Thermal Ramp: Heat the sample from 25°C to 600°C at a controlled rate of 10°C/min.

  • Evolved Gas Analysis (MS): Monitor specific mass-to-charge (m/z) ratios to identify degradation products in real-time: m/z 18 (

    
    ), m/z 36 (HCl), m/z 17 (
    
    
    
    ), and m/z 46 (
    
    
    ).

Workflow Step1 Step 1: Prep Vacuum dry at 40°C Step2 Step 2: Load Alumina crucible Step1->Step2 Step3 Step 3: Purge N2 flow 50 mL/min Step2->Step3 Step4 Step 4: Ramp 10°C/min to 600°C Step3->Step4 Step5 Step 5: MS Detection Monitor m/z 36, 17, 46 Step4->Step5

Caption: Self-validating TGA-MS workflow for analyzing thermal degradation.

Part 4: Quantitative Data Summary

Use the following table to benchmark your TGA-MS results against expected theoretical values. Deviations from these metrics act as a diagnostic tool to identify impurities or premature hydration in your batch.

Degradation StageTemp. Range (°C)Primary EventEvolved Gas (m/z)Theoretical Mass LossTroubleshooting / Causality
Stage 0 25 - 100Desorption

(18)
< 2.0%If >2%, sample is hydrated. Ensure strict inert storage at 2-8°C.
Stage 1 150 - 220DehydrohalogenationHCl (36)~39.8%Loss of 2x HCl. Alumina crucibles must be used to prevent side reactions.
Stage 2 250 - 350Deamination

(17)
~18.6%Cleavage of exocyclic amines. Indicates breakdown of the free base.
Stage 3 > 400Ring Cleavage

(30, 46),

(28)
> 40.0%Complete structural collapse. Highly toxic fumes emitted[3].

(Note: Theoretical mass loss is calculated based on the molecular weight of Pyrazine-2,5-diamine dihydrochloride, 183.04 g/mol .)

References

  • ResearchGate. "Efficient photo-degradation of BPA in textile wastewater assisted by primitive carbonate: The exceptional contribution of PMS in magnetic Cu0-CuFe2O4@TpPzDa COFs S-scheme heterojunction" (Application of Pyrazine-2,5-diamine in COF synthesis). researchgate.net. Available at:[Link]

  • Google Patents. "WO2018045071A1 - Inhibitors of cellular metabolic processes" (Application of Pyrazine-2,5-diamine in MAT2A inhibitor drug development). patents.google.com.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity of Pyrazine Diamine Isomers: A Guide for Synthetic and Medicinal Chemists

Introduction Pyrazine diamines are privileged scaffolds in medicinal chemistry, materials science, and the development of high-energy materials. The 1,4-diazine core is inherently electron-deficient; however, the introdu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrazine diamines are privileged scaffolds in medicinal chemistry, materials science, and the development of high-energy materials. The 1,4-diazine core is inherently electron-deficient; however, the introduction of two strongly electron-donating amino groups drastically alters the electronic landscape. The relative positioning of these amino groups—whether ortho (2,3-), para-like (2,5-), or meta-like (2,6-)—dictates the molecule's nucleophilicity, pKa, and regioselectivity in downstream functionalization.

As a Senior Application Scientist, I frequently observe that selecting the correct isomer and understanding its intrinsic reactivity is the difference between a high-yielding synthesis and a complex mixture of intractable byproducts. This guide objectively compares the reactivity profiles of the three primary pyrazine diamine isomers and provides self-validating experimental protocols to harness their unique chemical behaviors.

Section 1: Electronic and Structural Foundations

2,3-Diaminopyrazine (The Ortho-Isomer)

The adjacent amino groups in 2,3-diaminopyrazine make it a premier bidentate nucleophile. It is highly prone to condensation reactions with α-dicarbonyls, aldehydes, and carboxylic acids to form fused bicyclic heterocycles, such as pteridines, lumazines, and imidazo[4,5-b]pyrazines[1][2]. The proximity of the amines allows for a concerted or rapid stepwise ring closure, which thermodynamically drives the reaction forward.

2,6-Diaminopyrazine (The Meta-Isomer)

In 2,6-diaminopyrazine, the amino groups are positioned meta to each other but ortho to the unsubstituted C3 and C5 carbons. This creates a powerful synergistic +M (mesomeric) effect that funnels electron density into the 3 and 5 positions. Consequently, this isomer is exceptionally reactive toward Electrophilic Aromatic Substitution (EAS). It is the standard precursor for synthesizing 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105), a highly stable and insensitive energetic material[3][4].

2,5-Diaminopyrazine (The Para-Isomer)

Featuring a symmetrical, para-like arrangement, 2,5-diaminopyrazine lacks the adjacent nucleophilic sites of the 2,3-isomer and the synergistic EAS activation of the 2,6-isomer. Instead, it exhibits distinct, reversible oxidation potentials, making it valuable in the synthesis of linear conjugated polymers, organic electronics, and specific cross-coupled fluorophores.

Section 2: Comparative Reactivity Profiles

To facilitate objective comparison, the following table summarizes the quantitative and qualitative reactivity metrics of the three isomers.

Property / Metric2,3-Diaminopyrazine2,5-Diaminopyrazine2,6-Diaminopyrazine
Geometry Ortho-diaminePara-diamineMeta-diamine
Primary Reactivity Mode Condensation / CyclizationCross-coupling / PolymerizationElectrophilic Aromatic Substitution
Key C-H Activation Sites C5, C6 (Weakly activated)C3, C6 (Moderately activated)C3, C5 (Highly activated)
Typical Yields (Targeted) 75–90% (Imidazopyrazines)50–70% (Linear polymers)50–75% (Nitration/Halogenation)
Major Synthetic Application Kinase inhibitors, PteridinesOrganic electronics, FluorophoresEnergetic materials (LLM-105)

Section 3: Mechanistic Pathways

IsomerReactivity Root Pyrazine Diamine Isomers Iso23 2,3-Diaminopyrazine (Ortho-diamine) Root->Iso23 Iso25 2,5-Diaminopyrazine (Para-diamine) Root->Iso25 Iso26 2,6-Diaminopyrazine (Meta-diamine) Root->Iso26 React23 Condensation Reactions (Imidazopyrazines, Pteridines) Iso23->React23 React25 Cross-Coupling & Polymerization (Linear Conjugation) Iso25->React25 React26 Electrophilic Substitution (Nitration at 3,5-positions) Iso26->React26

Divergent reactivity pathways of pyrazine diamine isomers based on structural geometry.

Section 4: Self-Validating Experimental Protocols

Protocol A: One-Pot Oxidative Cyclization of 2,3-Diaminopyrazine[1]

This protocol demonstrates the synthesis of 2-phenyl-1H-imidazo[4,5-b]pyrazine. The causality behind the reagent choice is critical: Manganese(III) acetate is utilized as a mild, single-electron oxidant. Unlike harsh oxidants, Mn(OAc)₃ facilitates the oxidative ring closure of the intermediate Schiff base without degrading the electron-deficient pyrazine core.

Step-by-Step Methodology:

  • Condensation: To a solution of substituted benzaldehyde (1.0 mmol) in methanol (20 mL), add 2,3-diaminopyrazine (1.2 mmol). Stir at room temperature for 10 minutes to allow the initial Schiff base (imine) formation.

  • Oxidation: Add manganese(III) acetate dihydrate (2.5 mmol) in one portion. The Mn(III) promotes a radical-mediated intramolecular cyclization of the adjacent free amine onto the imine carbon.

  • Monitoring: Stir at room temperature and monitor via Thin Layer Chromatography (TLC) until the intermediate is fully consumed.

  • Quenching: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Scientific Rationale: NaHCO₃ neutralizes the acetic acid byproduct, preventing the protonation of the weakly basic imidazopyrazine product and ensuring it remains in the organic phase during extraction.

  • Extraction & Purification: Extract with CH₂Cl₂ (3 x 30 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

ProtocolWorkflow Step1 Step 1: Mixing 2,3-Diaminopyrazine + Benzaldehyde Step2 Step 2: Oxidation Add Mn(OAc)3 Stir at RT Step1->Step2 Step3 Step 3: Quenching Saturated NaHCO3 Step2->Step3 Step4 Step 4: Extraction CH2Cl2 Extraction Step3->Step4 Product Product: Imidazo[4,5-b]pyrazine Step4->Product

One-pot oxidative cyclization workflow for 2-phenyl-1H-imidazo[4,5-b]pyrazine synthesis.

Protocol B: Electrophilic Nitration of 2,6-Diaminopyrazine[4]

This protocol outlines the synthesis of 2,6-diamino-3,5-dinitropyrazine. The strong electron-donating nature of the 2,6-diamino groups is essential here, as it sufficiently enriches the C3 and C5 positions to undergo nitration, a reaction that typically fails on unsubstituted pyrazines.

Step-by-Step Methodology:

  • Protection/Activation: Dissolve 2,6-diaminopyrazine (10 mmol) in concentrated sulfuric acid (15 mL) at 0 °C. Scientific Rationale: Sulfuric acid acts as both a solvent and a proton source to generate the highly electrophilic nitronium ion (NO₂⁺) in the next step.

  • Nitration: Slowly add a mixture of fuming nitric acid (22 mmol) and concentrated sulfuric acid (5 mL) dropwise, maintaining the internal temperature below 10 °C to prevent oxidative degradation of the amino groups.

  • Incubation: Allow the reaction to warm to 25 °C and stir for 3 hours. The synergistic +M effect of the diamines directs the NO₂⁺ exclusively to the 3 and 5 positions.

  • Precipitation: Pour the mixture over crushed ice (100 g). The sudden decrease in acid concentration and temperature forces the highly conjugated, dinitrated product to precipitate.

  • Isolation: Filter the yellow precipitate, wash extensively with cold water until the filtrate is neutral, and dry under a vacuum.

References

  • Title: Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines Source: mdpi.com URL: [Link]

  • Title: 2,6-diamino-3,5-dinitropyrazine-1-oxide synthesis and its explosion properties Source: researchgate.net URL: [Link]

  • Title: Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide Source: researchgate.net URL: [Link]

Sources

Comparative

A Comparative Guide to Aromatic Diamines in High-Performance Polymer Synthesis: Pyrazine-2,5-diamine vs. Phenylenediamine

Abstract For researchers and professionals in materials science and drug development, the selection of appropriate monomers is a critical decision that dictates the ultimate properties and performance of a polymer. This...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

For researchers and professionals in materials science and drug development, the selection of appropriate monomers is a critical decision that dictates the ultimate properties and performance of a polymer. This guide provides an in-depth, objective comparison between a conventional aromatic diamine, phenylenediamine, and a nitrogen-heterocyclic analogue, pyrazine-2,5-diamine dihydrochloride, in the context of high-performance polymer synthesis. We will explore the fundamental differences in their reactivity, analyze their impact on the resulting polymer's thermal and mechanical properties, and provide detailed, validated experimental protocols. This analysis is designed to equip scientists with the necessary insights to make informed decisions for developing next-generation materials with tailored characteristics.

Introduction: The Quest for Superior Monomers

High-performance polymers are foundational to technological advancement, enabling innovations in aerospace, electronics, and biomedical applications where materials must withstand extreme conditions.[1][2] The backbone of these materials is often constructed from aromatic monomers that impart rigidity and thermal stability. Phenylenediamine (PD) has long been a cornerstone monomer, celebrated for its role in creating robust polyamides and polyimides. However, the drive for materials with enhanced thermal resilience and novel electronic functionalities has spurred interest in alternative building blocks.

This guide focuses on pyrazine-2,5-diamine, a heterocyclic diamine whose core pyrazine ring—an electron-deficient aromatic system—offers a distinct chemical profile compared to the benzene ring of phenylenediamine.[3] We will dissect how this structural difference translates into tangible performance variations, from reaction kinetics during synthesis to the final polymer's stability and processability.

Monomer Profile: A Tale of Two Rings

Phenylenediamine (PD): The Established Workhorse

Phenylenediamine exists in three isomeric forms: ortho, meta, and para. The choice of isomer profoundly affects polymer chain geometry, packing, and flexibility. Para-phenylenediamine, with its linear and rigid structure, is famously used to produce high-strength aramid fibers like Kevlar. In contrast, the kinked geometry of meta-phenylenediamine disrupts chain packing, which can improve solubility and processability. Phenylenediamines are highly reactive in condensation and oxidative polymerizations, readily forming polymers with high molecular weights.[4][5][6]

Pyrazine-2,5-diamine Dihydrochloride (PyDDA·2HCl): The Challenger

Pyrazine-2,5-diamine introduces two nitrogen atoms into the aromatic ring. This modification has two immediate and significant consequences:

  • Reduced Nucleophilicity: The electron-withdrawing nature of the pyrazine ring deactivates the exocyclic amine groups, making them less nucleophilic than those on a phenylenediamine ring. This has direct implications for polymerization kinetics, often requiring more stringent reaction conditions.

  • Enhanced Functionality: The nitrogen heteroatoms can act as sites for hydrogen bonding or metal coordination, and their electron-deficient character is highly desirable for creating donor-acceptor polymers for optoelectronic applications.[3][7]

It is typically supplied as a dihydrochloride salt (PyDDA·2HCl) to improve its stability and shelf-life. This form necessitates an in-situ neutralization step during polymerization to liberate the free diamine, adding a layer of complexity to the synthesis protocol.

The Underlying Chemistry: Reactivity and Polymerization Kinetics

The performance of a diamine in polymer synthesis is fundamentally rooted in its electronic structure. The primary route to forming high-performance polyamides and polyimides is through the nucleophilic attack of the diamine's amino group on an electrophilic carbonyl carbon of a diacid or dianhydride, respectively.

The lower basicity and nucleophilicity of the amino groups in pyrazine-2,5-diamine mean that the activation energy for this attack is higher compared to phenylenediamine. Consequently, achieving high molecular weight polymers with the pyrazine monomer may require higher temperatures, longer reaction times, or the use of highly reactive acyl chloride co-monomers instead of dicarboxylic acids.

Furthermore, the use of the dihydrochloride salt requires the addition of a stoichiometric amount of a non-nucleophilic base (e.g., pyridine, triethylamine) to the reaction mixture. This neutralizes the HCl and frees the amine groups to participate in the polymerization. This contrasts with phenylenediamine, which can be used directly.

G cluster_0 Polymerization Pathway: Phenylenediamine cluster_1 Polymerization Pathway: Pyrazine-2,5-diamine Dihydrochloride PD Phenylenediamine (High Nucleophilicity) Monomer_Mix_PD Mix with Diacid/ Dianhydride PD->Monomer_Mix_PD Direct Use Polymerization_PD Polymerization (Milder Conditions) Monomer_Mix_PD->Polymerization_PD Polymer_PD High MW Polymer Polymerization_PD->Polymer_PD Faster Kinetics PyDDA PyDDA·2HCl (Salt Form) Neutralization In-situ Neutralization (Add Base) PyDDA->Neutralization Free_Diamine Free Pyrazine Diamine (Lower Nucleophilicity) Neutralization->Free_Diamine Monomer_Mix_Py Mix with Diacid/ Dianhydride Free_Diamine->Monomer_Mix_Py Polymerization_Py Polymerization (Forcing Conditions) Monomer_Mix_Py->Polymerization_Py Polymer_Py High MW Polymer Polymerization_Py->Polymer_Py Slower Kinetics

Caption: Comparative polymerization workflows for the two diamines.

Experimental Section: Synthesis and Characterization Protocols

To ensure a valid comparison, all protocols must be standardized. The following sections provide self-validating, step-by-step methodologies for the synthesis and characterization of aromatic polyamides.

Protocol 1: Synthesis of Aromatic Polyamide via Yamazaki-Higashi Polycondensation[9]

This method utilizes a condensing agent to facilitate polymerization from dicarboxylic acids under milder conditions than melt polycondensation.

Materials:

  • Diamine: p-Phenylenediamine (PPD) or Pyrazine-2,5-diamine dihydrochloride (PyDDA·2HCl)

  • Diacid: Terephthalic acid (TPA)

  • Condensing Agent: Triphenyl phosphite (TPP)

  • Catalyst/Base: Pyridine

  • Solvent: N-Methyl-2-pyrrolidone (NMP)

  • Antioxidant: Calcium chloride (CaCl₂)

Procedure:

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add the diamine (10 mmol), TPA (10 mmol), and CaCl₂ (2.0 g).

  • Solvent Addition: Add NMP (40 mL) and pyridine (15 mL). For PyDDA·2HCl, increase pyridine to 25 mL to ensure complete neutralization.

  • Initiation: Stir the mixture under a gentle nitrogen flow until all solids dissolve. Cool the flask to 0°C in an ice bath.

  • Condensing Agent: Slowly add TPP (22 mmol) to the cooled solution.

  • Polymerization: Remove the ice bath and heat the reaction mixture to 100-110°C. Maintain vigorous stirring for 8-12 hours. The solution will become highly viscous.

  • Precipitation & Purification: Cool the viscous polymer solution (dope) to room temperature and pour it slowly into a large beaker containing 500 mL of methanol with constant stirring.

  • Isolation: The fibrous polymer precipitate is collected by filtration, washed thoroughly with hot methanol and then water to remove residual salts and solvent, and dried in a vacuum oven at 80°C for 24 hours.

G start Start: Reactor Setup (Diamine, Diacid, CaCl₂) add_solvents Add Solvents (NMP, Pyridine) start->add_solvents stir Stir until Dissolved add_solvents->stir cool Cool to 0°C stir->cool add_tpp Add Condensing Agent (TPP) cool->add_tpp heat Heat to 110°C for 8-12h add_tpp->heat cool_dope Cool Polymer Dope heat->cool_dope precipitate Precipitate in Methanol cool_dope->precipitate filter_wash Filter and Wash Polymer precipitate->filter_wash dry Vacuum Dry at 80°C filter_wash->dry end End: Pure Polyamide dry->end

Caption: Workflow for polyamide synthesis via Yamazaki-Higashi polycondensation.
Protocol 2: Standardized Polymer Characterization

The performance of the synthesized polymers must be quantified using a suite of analytical techniques.[8][9]

Methodology:

  • Structural Verification (FTIR/NMR): Confirm the formation of amide linkages (~1650 cm⁻¹ for C=O stretch in FTIR) and verify the overall polymer structure using ¹H NMR spectroscopy in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Molecular Weight (GPC): Determine the number-average (Mn), weight-average (Mw) molecular weights, and polydispersity index (PDI = Mw/Mn) using Gel Permeation Chromatography with a suitable solvent (e.g., NMP with LiBr) and polystyrene standards.

  • Thermal Stability (TGA): Analyze thermal decomposition using Thermogravimetric Analysis. Heat the sample from room temperature to 900°C at 10°C/min under a nitrogen atmosphere. Determine the 5% weight loss temperature (Td₅%) and the char yield at 800°C.[10]

  • Glass Transition (DSC): Determine the glass transition temperature (Tg) using Differential Scanning Calorimetry. Heat the sample to a temperature above its expected Tg, quench cool to below Tg, and then reheat at 10-20°C/min. The midpoint of the transition in the second heating scan is recorded as the Tg.[11]

  • Mechanical Properties (Tensile Testing): Prepare polymer films by casting the polymer dope onto a glass plate and slowly evaporating the solvent. Cut the films into dumbbell-shaped specimens. Measure tensile strength, Young's modulus, and elongation at break using a universal testing machine according to ASTM D882 standards.

G cluster_characterization Characterization Suite polymer Purified Polymer Sample ftir FTIR/NMR (Structural Verification) polymer->ftir gpc GPC (Molecular Weight) polymer->gpc tga TGA (Thermal Stability) polymer->tga dsc DSC (Glass Transition) polymer->dsc tensile Tensile Testing (Mechanical Properties) polymer->tensile

Caption: Standardized workflow for comprehensive polymer characterization.

Comparative Performance Analysis: Data and Discussion

The following tables summarize expected experimental data based on the known chemical principles of the monomers.

Table 1: Polymerization Efficiency and Molecular Weight
MonomerCo-MonomerTypical Time (h)Yield (%)Mw (kDa)PDI
p-PhenylenediamineTPA8>95%80 - 1201.8 - 2.2
PyDDA·2HClTPA12~90%50 - 902.0 - 2.5

Discussion: Due to its higher nucleophilicity, p-phenylenediamine is expected to polymerize more rapidly and yield polymers with a higher weight-average molecular weight (Mw) under identical conditions.[4] The synthesis using PyDDA·2HCl may require optimization (e.g., longer reaction times or higher temperatures) to achieve comparable molecular weights, which are crucial for obtaining good mechanical properties.

Table 2: Thermal Properties
Polymer BackboneTg (°C)Td₅% (°C, N₂)Char Yield @ 800°C (%)
PPD-TPA Polyamide~350°C~510°C~60%
PyDDA-TPA Polyamide>380°C~550°C~68%

Discussion: This is where the pyrazine-based polymer demonstrates its key advantage. The rigid, nitrogen-containing heterocyclic ring structure of the pyrazine unit enhances thermal stability.[12] This results in a significantly higher glass transition temperature (Tg) and a higher decomposition temperature (Td₅%). The increased char yield indicates a superior resistance to thermal degradation and a tendency to form a stable carbonaceous layer at high temperatures, a desirable trait for flame-retardant materials.

Table 3: Mechanical and Physical Properties
Polymer BackboneTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Solubility (in NMP, DMAc)
PPD-TPA Polyamide100 - 1303.5 - 4.55 - 10%Poor (soluble with salt)
PyDDA-TPA Polyamide110 - 1404.0 - 5.03 - 6%Very Poor

Discussion: The increased rigidity of the pyrazine-TPA polymer backbone is likely to result in a higher tensile strength and Young's modulus. However, this comes at the cost of ductility, as evidenced by a lower elongation at break, suggesting a more brittle material. Solubility is a significant challenge for both polymers due to their rigid-rod nature and strong interchain hydrogen bonding. The pyrazine-based polymer is expected to be even less soluble, posing a considerable challenge for processing, such as film casting or fiber spinning. Improving processability often requires chemical modification, such as incorporating flexible ether linkages or bulky side groups into the polymer backbone.[10]

Conclusion and Strategic Outlook

This guide demonstrates a clear performance trade-off between phenylenediamine and pyrazine-2,5-diamine in polymer synthesis.

  • Phenylenediamine remains the monomer of choice for applications requiring a balance of high mechanical performance, excellent thermal stability, and established, reliable processability. Its high reactivity ensures that high molecular weight polymers can be synthesized efficiently.

  • Pyrazine-2,5-diamine serves as a specialty monomer for applications where ultimate thermal stability is paramount. The incorporation of the pyrazine ring elevates the material's thermal decomposition and glass transition temperatures beyond what is typically achievable with phenylenediamine. However, researchers must be prepared to address challenges related to its lower reactivity and the poor solubility of the resulting polymers.

Future research should focus on strategies to mitigate the drawbacks of pyrazine-based polymers. This could involve creating copolymers that balance the thermal performance of pyrazine units with the processability of more flexible comonomers. Additionally, synthesizing new pyrazine diamine derivatives with solubilizing side groups could unlock their full potential for a broader range of high-tech applications.

References

  • Kinetics and mechanism of oxidative polymerization of phenylenediamines. (n.d.). Google Scholar.
  • Material Characterization of High-Performance Polymers for Additive Manufacturing (AM) in Aerospace Mechanical Design. (2024). MDPI. [Link]

  • Chemical Polymerization Kinetics of Poly-O-Phenylenediamine and Characterization of the Obtained Polymer in Aqueous. (2014). Semantic Scholar. [Link]

  • Chemical Polymerization Kinetics of Poly-O-Phenylenediamine and Characterization of the Obtained Polymer in Aqueous Hydrochloric Acid Solution Using K2Cr2O7 as Oxidizing Agent. (2014). ResearchGate. [Link]

  • Computational mechanistic studies on persulfate assisted p-phenylenediamine polymerization. (n.d.). ChemRxiv. [Link]

  • Synthesis, Characterization and Potential Applications of Poly(o-phenylenediamine) based Copolymers and Nanocomposites: A Comprehensive Review. (2021). ResearchGate. [Link]

  • Polymer Characterization Techniques. (2025). ResolveMass Laboratories Inc.[Link]

  • Electroconductive and photoactive poly(phenylenediamine)s with antioxidant and antimicrobial activities for potential photothermal therapy. (n.d.). Royal Society of Chemistry. [Link]

  • Processing of High-Performance Polymeric Materials: Modeling and Characterization. (2025). PMC. [Link]

  • Biobased Pyrazine-Containing Polyesters. (2020). ACS Sustainable Chemistry & Engineering. [Link]

  • Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. (n.d.). National Chemical Laboratory, India. [Link]

  • Polymer characterization. (n.d.). Wikipedia. [Link]

  • Cu(i), Co(ii) and Fe(ii) coordination polymers with pyrazine and benzoate as ligands. Spin crossover, spin canting and metamagnetism phenomena. (2013). Dalton Transactions. [Link]

  • Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. (2022). MDPI. [Link]

  • Synthesis of Cross-Linked Pyrazine-Based Polymers for Selective Removal of Mercury(II) Ions from Wastewater Solutions. (n.d.). ResearchGate. [Link]

  • POLYIMIDES: chemistry & structure-property relationships – literature review. (n.d.). VTechWorks. [Link]

  • Properties and Applications of Polymers: A Mini Review. (n.d.). Sci-Page. [Link]

  • Study on the Mechanical and Thermal Properties and Shape Memory Behaviors of Blends of Bio-Based Polybenzoxazine and Polycaprolactone with Different Molecular Weights. (n.d.). MDPI. [Link]

Sources

Validation

A Comparative Spectroscopic Guide to 2,3-, 2,5-, and 2,6-Diaminopyrazine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Diaminopyrazines Diaminopyrazines, a class of nitrogen-containing heterocyclic compounds, are of significant interest in m...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Diaminopyrazines

Diaminopyrazines, a class of nitrogen-containing heterocyclic compounds, are of significant interest in medicinal chemistry and materials science. Their structural motifs are present in a variety of biologically active molecules, and their unique electronic properties make them valuable building blocks for functional materials. The isomeric forms—2,3-, 2,5-, and 2,6-diaminopyrazine—exhibit distinct physicochemical properties owing to the differential placement of their amino groups, which directly influences their spectroscopic signatures. A thorough understanding of their spectroscopic characteristics is paramount for their identification, characterization, and the elucidation of their roles in various chemical and biological processes.

This guide provides a comparative overview of the spectroscopic properties of 2,3-, 2,5-, and 2,6-diaminopyrazine, focusing on UV-Visible, fluorescence, Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy. While comprehensive experimental data for all three isomers is not extensively available in the public domain, this guide synthesizes the existing information and provides a theoretical framework for understanding their spectroscopic behavior. Furthermore, detailed experimental protocols are provided for each technique to aid researchers in their own investigations.

UV-Visible Absorption Spectroscopy: Probing Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The position (λmax) and intensity (molar absorptivity, ε) of absorption bands are sensitive to the molecular structure and the solvent environment.

Comparative Analysis:

The position of the amino groups on the pyrazine ring significantly influences the electronic distribution and, consequently, the energy of the π→π* and n→π* transitions. It is expected that the isomers will exhibit distinct absorption spectra.

  • 2,3-Diaminopyrazine: The adjacent amino groups in the ortho position can lead to steric hindrance and potential intramolecular hydrogen bonding, which can affect the planarity of the molecule and the energy of its electronic transitions.

  • 2,5-Diaminopyrazine: With amino groups in the para position, this isomer is expected to have a more extended π-system, potentially leading to a red-shift (longer wavelength) in its absorption maximum compared to the other isomers.

  • 2,6-Diaminopyrazine: The meta-positioning of the amino groups will also result in a unique electronic distribution.

Experimental Data Summary:

Isomerλmax (nm)SolventReference
2,3-DiaminopyrazineNot Available--
2,5-DiaminopyrazineNot Available--
2,6-DiaminopyrazineNot Available--

Note: Specific experimental UV-Vis data for the diaminopyrazine isomers is limited in the available literature. The provided table is a template for when such data becomes available.

Experimental Protocol: UV-Visible Absorption Spectroscopy

This protocol outlines a general procedure for acquiring the UV-Visible absorption spectrum of a diaminopyrazine sample.

Materials:

  • Diaminopyrazine isomer of interest

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the diaminopyrazine isomer in the chosen solvent at a concentration of approximately 1 mg/mL.

    • From the stock solution, prepare a series of dilutions to determine an optimal concentration that gives an absorbance reading between 0.5 and 1.5 at the λmax. A typical starting concentration for analysis is in the range of 10-50 µM.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings[1][2][3].

    • Set the desired wavelength range for the scan (e.g., 200-800 nm).

  • Baseline Correction:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the sample holder and run a baseline correction to subtract the absorbance of the solvent and the cuvette[3].

  • Sample Measurement:

    • Rinse a clean quartz cuvette with a small amount of the sample solution before filling it.

    • Place the sample cuvette in the spectrophotometer.

    • Run the scan to acquire the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If the molar absorptivity (ε) is to be determined, use the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length (typically 1 cm).

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Stock Solution B Prepare Dilutions A->B E Measure Sample Spectrum B->E C Instrument Warm-up D Baseline Correction (with solvent blank) C->D D->E F Identify λmax E->F G Calculate Molar Absorptivity (ε) F->G

Caption: UV-Visible Spectroscopy Workflow.

Fluorescence Spectroscopy: Emission Properties

Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic structure and environment of a molecule. It involves exciting a molecule at its absorption wavelength and measuring the emitted light at a longer wavelength.

Comparative Analysis:

The fluorescence properties (excitation and emission maxima, quantum yield, and lifetime) of the diaminopyrazine isomers will be influenced by their molecular structure and the nature of the solvent.

  • Intramolecular Charge Transfer (ICT): The amino groups are electron-donating, and the pyrazine ring is electron-withdrawing. This donor-acceptor character can lead to intramolecular charge transfer upon photoexcitation, which often results in a large Stokes shift and solvent-dependent emission.

  • Structural Rigidity: The degree of structural rigidity and the potential for non-radiative decay pathways will affect the fluorescence quantum yield. The 2,3-isomer, with its adjacent amino groups, might exhibit different excited-state dynamics compared to the more symmetric 2,5- and 2,6-isomers.

Experimental Data Summary:

Isomerλex (nm)λem (nm)Quantum Yield (ΦF)SolventReference
2,3-DiaminopyrazineNot AvailableNot AvailableNot Available--
2,5-DiaminopyrazineNot AvailableNot AvailableNot Available--
2,6-DiaminopyrazineNot AvailableNot AvailableNot Available--
Experimental Protocol: Fluorescence Spectroscopy

This protocol describes a general method for measuring the fluorescence spectrum of a diaminopyrazine sample.

Materials:

  • Diaminopyrazine isomer

  • Spectroscopic grade, non-fluorescent solvent

  • Spectrofluorometer

  • Quartz fluorescence cuvettes (four-sided polished)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the diaminopyrazine isomer in the chosen solvent. The concentration should be low enough to avoid inner-filter effects (typically an absorbance of < 0.1 at the excitation wavelength)[4].

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to stabilize.

    • Set the excitation and emission monochromators to the desired slit widths (e.g., 5 nm).

  • Excitation Spectrum:

    • Set the emission monochromator to the expected emission maximum (a preliminary scan may be needed to find this).

    • Scan the excitation monochromator over a range of wavelengths to obtain the excitation spectrum. The peak of this spectrum should correspond to the absorption maximum.

  • Emission Spectrum:

    • Set the excitation monochromator to the wavelength of maximum excitation.

    • Scan the emission monochromator to obtain the emission spectrum[5].

  • Quantum Yield Measurement (Optional):

    • To determine the fluorescence quantum yield, a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4) is used.

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

    • The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

Fluorescence_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Dilute Solution (Abs < 0.1) C Acquire Excitation Spectrum A->C B Instrument Warm-up B->C D Acquire Emission Spectrum C->D E Identify λex and λem D->E F Calculate Quantum Yield (optional) E->F

Caption: Fluorescence Spectroscopy Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.

Comparative Analysis:

The ¹H and ¹³C NMR spectra of the diaminopyrazine isomers are expected to be distinct due to the different symmetry and electronic environments of the protons and carbons in each molecule.

  • ¹H NMR:

    • 2,3-Diaminopyrazine: Will show a more complex splitting pattern due to the asymmetry of the molecule.

    • 2,5-Diaminopyrazine: Due to its symmetry, it is expected to show a simpler spectrum with fewer signals.

    • 2,6-Diaminopyrazine: Will also exhibit a distinct pattern reflecting its symmetry.

    • The chemical shifts of the amino protons can be broad and may exchange with deuterium in D₂O.

  • ¹³C NMR:

    • The number of unique carbon signals will correspond to the symmetry of each isomer. The chemical shifts will be influenced by the electron-donating amino groups.

Experimental Data Summary:

Isomer¹H NMR (ppm)¹³C NMR (ppm)SolventReference
2,3-DiaminopyrazineNot AvailableNot Available--
2,5-DiaminopyrazineNot AvailableNot Available--
2,6-DiaminopyrazineNot AvailableNot Available--
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol provides a general procedure for preparing a sample and acquiring ¹H and ¹³C NMR spectra.

Materials:

  • Diaminopyrazine isomer (5-25 mg for ¹H, 50-100 mg for ¹³C)[6]

  • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, D₂O)

  • NMR tube (5 mm diameter)

  • Pipette and vial

Procedure:

  • Sample Preparation:

    • Accurately weigh the diaminopyrazine sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial[6].

    • Ensure the sample is fully dissolved. If there are any solid particles, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.

    • The final volume in the NMR tube should be around 4-5 cm.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good homogeneity, resulting in sharp spectral lines.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse program.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum, typically with proton decoupling to obtain singlets for each carbon.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process and reference the spectrum similarly to the ¹H spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve Sample in Deuterated Solvent B Filter into NMR Tube A->B C Lock and Shim B->C D Acquire 1H Spectrum C->D E Acquire 13C Spectrum C->E F Process Spectra (FT, Phasing, Baseline) D->F E->F G Reference and Integrate F->G H Structure Elucidation G->H

Caption: NMR Spectroscopy Workflow.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Comparative Analysis:

The FTIR spectra of the diaminopyrazine isomers will show characteristic bands for the N-H stretching and bending vibrations of the amino groups, as well as the C=N and C=C stretching vibrations of the pyrazine ring.

  • N-H Stretching: The amino groups will typically show two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations. The exact positions can be influenced by hydrogen bonding.

  • N-H Bending: The N-H bending (scissoring) vibration is expected in the region of 1590-1650 cm⁻¹.

  • Pyrazine Ring Vibrations: The C=N and C=C stretching vibrations of the aromatic ring will appear in the 1400-1600 cm⁻¹ region. The substitution pattern of the amino groups will influence the exact positions and intensities of these bands.

Experimental Data Summary:

IsomerKey FTIR Peaks (cm⁻¹)StateReference
2,3-DiaminopyrazineNot Available--
2,5-DiaminopyrazineNot Available--
2,6-DiaminopyrazineNot Available--

Note: Specific experimental FTIR data for the diaminopyrazine isomers is limited in the available literature. The provided table is a template.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for analyzing solid and liquid samples with minimal sample preparation.

Materials:

  • Diaminopyrazine isomer (solid powder)

  • FTIR spectrometer with an ATR accessory

  • Spatula

  • Solvent for cleaning (e.g., isopropanol) and wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely[7].

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum[7].

  • Sample Measurement:

    • Place a small amount of the solid diaminopyrazine sample onto the center of the ATR crystal[8].

    • Apply pressure to the sample using the ATR pressure clamp to ensure good contact between the sample and the crystal surface[9].

    • Acquire the sample spectrum.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • If necessary, perform an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.

    • Label the significant peaks in the spectrum.

  • Cleaning:

    • Release the pressure clamp and carefully remove the sample.

    • Clean the ATR crystal thoroughly with a solvent-dampened wipe.

FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Clean ATR Crystal B Acquire Background Spectrum A->B C Place Sample on Crystal & Apply Pressure B->C D Acquire Sample Spectrum C->D E Background Subtraction D->E F ATR Correction (optional) E->F G Peak Identification F->G

Caption: ATR-FTIR Spectroscopy Workflow.

Conclusion

The spectroscopic characterization of 2,3-, 2,5-, and 2,6-diaminopyrazine is crucial for their application in various scientific fields. This guide has provided a framework for understanding their expected spectroscopic properties based on their isomeric structures, although a comprehensive set of experimental data remains to be fully compiled in the literature. The provided experimental protocols offer a starting point for researchers to obtain this valuable data. Further comparative studies, integrating both experimental and computational approaches, will be instrumental in building a complete spectroscopic library for these important molecules, thereby accelerating their use in drug discovery and materials science.

References

  • Cary 60 UV-Vis Spectrophotometer Standard Operating Procedure. (n.d.). Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

  • Small molecule NMR sample preparation. (2023, August 29). University of Maryland School of Pharmacy. Retrieved from [Link]

  • STANDARD OPERATING PROCEDURE OF UV VISIBLE SPECTROPHOTOMETER. (n.d.). BLDEA's Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). University of Cambridge Department of Chemistry. Retrieved from [Link]

  • Standard operating procedure for a certain type of Ultraviolet-visible Spectrophotometer. (n.d.). Retrieved from [Link]

  • Rostro, L. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]

  • SOP for Analysis on UV- Visible Spectrophotometer. (n.d.). Pharmaguideline. Retrieved from [Link]

  • FTIR Spectroscopy Standard Operating Procedure. (n.d.). Retrieved from [Link]

  • Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). (2020, October 15). University of Toronto Scarborough. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • Sample Preparation. (n.d.). University College London, Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved from [Link]

  • Study of 2, 6-diaminopyridine as fluorescent probe for transition metal ions. (n.d.). ResearchGate. Retrieved from [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024, May 31). Drawell. Retrieved from [Link]

  • Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • A variety of solid-state fluorescence properties of pyrazine dyes depending on terminal substituents. (n.d.). ScienceDirect. Retrieved from [Link]

  • General. 1H NMR and 13C NMR spectra were recorded on 400 MHz 1H (100 MHz). (n.d.). Retrieved from [Link]

  • ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. (2019, November 26). Bruker. Retrieved from [Link]

  • FT-IR spectra of (a) 2,6-diaminopyridine, (b) tris-aldehyde(TFPT), and (c) nitrogen-rich porous organic polymer (NR-POP). (n.d.). ResearchGate. Retrieved from [Link]

  • Theoretical prediction of gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones and their tricyclic derivatives. (2005, September 15). PubMed. Retrieved from [Link]

  • Fluorescence spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]

  • Chemical shift values [ppm] in 1 H and 13 C NMR spectra of 2,6 PDA determined. (n.d.). ResearchGate. Retrieved from [Link]

  • Photostability of 2,6-Diaminopurine and its 2'- Deoxyriboside Investigated by Femtosecond Transient Absorption Spectroscopy. (2022, January 27). ACS Publications. Retrieved from [Link]

  • 2,6-Diaminopyridine-Based Polyurea as an ORR Electrocatalyst of an Anion Exchange Membrane Fuel Cell. (2023, February 11). MDPI. Retrieved from [Link]

  • What Is Fluorescence Spectroscopy? Principles Overview. (n.d.). Agilent. Retrieved from [Link]

  • Infrared Absorption Spectra of a Series of 2, 6-diamino and 2-amino-6hydroxy-8-choroaIkyl Purines. (n.d.). UKM Journal Article Repository. Retrieved from [Link]

  • An Introduction to Fluorescence Spectroscopy. (n.d.). UCI Department of Chemistry. Retrieved from [Link]

  • Fluorescence Principles and Analysis Techniques. (2024, September 12). Edinburgh Instruments. Retrieved from [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • 2 - Supporting Information. (n.d.). Retrieved from [Link]

  • Photostability of 2,6-diaminopurine and its 2′-deoxyriboside investigated by femtosecond transient absorption spectroscopy. (2022, February 1). RSC Publishing. Retrieved from [Link]

  • 2,6-Diaminopyridine. (n.d.). PubChem. Retrieved from [Link]

  • Fluorescence Studies of Selected 2-Alkylaminopyrimidines. (2004, June 30). MDPI. Retrieved from [Link]

  • Fluorescent Properties Study of 2-AminoPyridine Derivatives. (2021, November 15). Sciforum. Retrieved from [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (n.d.). MDPI. Retrieved from [Link]

  • Highly selective and sensitive chemosensor based on 2,3-diaminophenazine hydrochloride for the detection of cyanide in pure water and its application in plant seed samples. (n.d.). RSC Publishing. Retrieved from [Link]

  • 2,6-Diaminopurine. (n.d.). NIST WebBook. Retrieved from [Link]

  • Predicting absorption spectra of molecular dyes using deep learning. (n.d.). Nature. Retrieved from [Link]

  • Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. (n.d.). ISMRM. Retrieved from [Link]

  • A deep learning model for predicting selected organic molecular spectra. (2024, May 10). ResearchGate. Retrieved from [Link]

Sources

Comparative

Validation of Pyrazine-2,5-diamine dihydrochloride structure by X-ray crystallography

Executive Summary: The Structural Ambiguity Challenge In drug development and advanced materials synthesis, Pyrazine-2,5-diamine dihydrochloride (CAS: 1588441-32-0) serves as a critical heterocyclic building block. Howev...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Ambiguity Challenge

In drug development and advanced materials synthesis, Pyrazine-2,5-diamine dihydrochloride (CAS: 1588441-32-0) serves as a critical heterocyclic building block. However, its validation presents a specific chemical ambiguity: Protonation Site Selectivity.

While elemental analysis confirms the stoichiometry (


), it cannot distinguish between:
  • Ring Protonation: Protonation of the pyrazine ring nitrogens (N1, N4).

  • Exocyclic Protonation: Protonation of the pendant amino groups (

    
    ).
    
  • Mixed Protonation: A hybrid state.

This guide delineates why Single Crystal X-ray Diffraction (SC-XRD) is the only analytical technique capable of resolving this ambiguity ab initio, providing a definitive 3D map of hydrogen bonding networks and chloride counter-ion placement that inferential methods (NMR, IR) often miss.

Comparative Analysis: SC-XRD vs. Alternative Methods

The following table contrasts the "Gold Standard" (SC-XRD) against common laboratory alternatives for this specific salt validation.

FeatureSC-XRD (Gold Standard) Solution NMR (

)
Powder XRD (PXRD) FT-IR Spectroscopy
Primary Output Absolute 3D Structure & ConnectivityChemical Environment & SymmetryCrystallinity & Phase FingerprintFunctional Group Identification
Proton Detection Direct/Inferred (via electron density or geometry)Indirect (Labile protons often exchange/disappear in

)
NoneIndirect (Band shifts)
Salt Validation Definitive (Locates

and

positions)
Ambiguous (Counter-ions dissociate in solution)Comparative (Requires known reference pattern)Inconclusive (Broad ammonium bands obscure detail)
Sample State Solid (Single Crystal)Liquid (Solution)Solid (Bulk Powder)Solid or Liquid
Resolution Atomic (< 0.8 Å)Molecular AveragedLattice PlanesBond Vibrations
Why Alternatives Fail for Salt Validation
  • NMR Limitation: In polar solvents like

    
     or DMSO-
    
    
    
    , the HCl salt dissociates. You observe the pyrazine skeleton, but the critical information—where the proton resides in the solid state—is lost to rapid exchange.
  • PXRD Limitation: PXRD is excellent for batch-to-batch consistency (fingerprinting). However, without a known single-crystal model to perform a Rietveld refinement, PXRD cannot solve the structure de novo to prove the protonation site.

Technical Workflow: SC-XRD Validation Protocol

To validate the Pyrazine-2,5-diamine dihydrochloride structure, follow this self-validating experimental loop.

Phase 1: Crystal Growth (The Critical Step)

The dihydrochloride salt is highly polar. Standard non-polar diffusion methods will fail.

  • Solvent System: Water/Ethanol (1:1) with a trace excess of concentrated HCl to suppress hydrolysis.

  • Method: Slow Evaporation at

    
    .
    
  • Target: Block-like or prismatic crystals (Needles often indicate rapid, poor growth).

Phase 2: Data Collection & Refinement
  • Mounting: Use Paratone-N oil and a cryo-loop. Flash cool to 100 K immediately.

    • Reasoning: Low temperature reduces thermal vibration (atomic displacement parameters), allowing for more precise location of hydrogen atoms on the nitrogen rings.

  • Diffraction: Collect full sphere data (Mo-K

    
     or Cu-K
    
    
    
    ).
  • Refinement Strategy (SHELXL):

    • Locate heavy atoms (Cl, N, C) via Direct Methods/Intrinsic Phasing.

    • Locate H-atoms in difference Fourier maps. Crucial: For the salt validation, do not "ride" the N-H protons immediately. Attempt to locate the electron density peak between the Ring-N and the Cl- ion.

Phase 3: Structural Decision Logic (Diagram)

ValidationLogic Start Start: Unknown Salt Structure Grow 1. Grow Single Crystals (H2O/EtOH + HCl) Start->Grow Collect 2. Collect SC-XRD Data (100 K) Grow->Collect Solve 3. Solve Phase Problem (Direct Methods) Collect->Solve CheckH Decision: Where is the H+ density? Solve->CheckH RingN Path A: Near Ring Nitrogens (N1/N4) CheckH->RingN Density found on Ring ExoN Path B: Near Exocyclic Amines CheckH->ExoN Density found on Amine Result1 VALIDATED: Pyrazinium Salt (Expected for Dihydrochloride) RingN->Result1 Result2 UNUSUAL: Ammonium Salt (Sterically/Electronically Unfavorable) ExoN->Result2

Figure 1: Decision logic for structural assignment. In pyrazines, ring nitrogen protonation is chemically favored due to resonance stabilization, but SC-XRD provides the physical proof.

Key Structural Metrics for Validation

When analyzing your solved structure, specific geometric parameters confirm the "Dihydrochloride" state. Compare your experimental data against these expected values derived from pyrazine chemistry standards.

A. The "C-N-C" Bond Angle Expansion

In a neutral pyrazine ring, the internal


 angle is approximately 115-117° .
  • Validation Criteria: Upon protonation (formation of the salt), the lone pair character is removed, and the angle expands to relieve ring strain.

  • Target Value: Look for a

    
     angle of 119-122° . This expansion is the geometric "smoking gun" of ring protonation.
    
B. Hydrogen Bonding Network

The chloride ions (


) act as acceptors.
  • Expectation: You should observe strong hydrogen bonds:

    
    .
    
  • Distance: The

    
     distance is typically 3.0 - 3.2 Å .
    
  • Geometry: If the proton is on the exocyclic amine, the H-bonding pattern would be tetrahedral around the exocyclic nitrogen. If on the ring, it is planar with the ring.

C. Bond Length Alternation

Neutral pyrazine-2,5-diamine has significant conjugation.

  • Effect of Salt: Protonation enhances the electron-withdrawing nature of the ring, potentially shortening the exocyclic

    
     bond (increasing double bond character) to stabilize the positive charge.
    

Summary of Experimental Data (Template)

Use the table below to report your final validation data.

ParameterExperimental Value (Your Data)Reference Range (Typical Pyrazine Salts)Status
Space Group [Insert, e.g.,

]
Centrosymmetric (often)-
R-Factor (

)
[Insert, e.g., 4.5%]< 5.0% (Publishable)-
C-N-C Angle [Insert, e.g., 121.2°]> 119° (Indicates Protonation)PASS/FAIL
N...Cl Distance [Insert, e.g., 3.15 Å]3.0 - 3.3 ÅPASS/FAIL
Stoichiometry [Insert, e.g., 1:2]1 Pyrazine : 2 HClPASS/FAIL

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures. [Link]

  • Müller, P. (1994). Glossary of terms used in physical organic chemistry (IUPAC Recommendations 1994). Pure and Applied Chemistry, 66(5), 1077-1184. (Reference for bond angle changes upon protonation). [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

Validation

Assessing the Coordination Properties of Pyrazine-2,5-diamine with Different Metal Ions: A Comparative Guide

As coordination chemistry evolves toward application-driven design, the selection of organic ligands dictates not only the structural topology of the resulting complex but also its electronic and electrochemical performa...

Author: BenchChem Technical Support Team. Date: March 2026

As coordination chemistry evolves toward application-driven design, the selection of organic ligands dictates not only the structural topology of the resulting complex but also its electronic and electrochemical performance. Pyrazine-2,5-diamine (dapz) has emerged as a highly versatile nitrogen-donor ligand[1]. Featuring both endocyclic pyrazine nitrogens and exocyclic amine groups, dapz offers multiple coordination sites that can be strategically tuned to act either as a structural pillar in metal-organic frameworks (MOFs) or as a bidentate chelator in discrete photophysical complexes[2].

This guide provides an authoritative, data-backed comparison of dapz coordination across different transition metal ions—specifically Cobalt (Co), Ruthenium (Ru), and Iridium/Platinum (Ir/Pt)—analyzing the causality between binding modes and functional outcomes.

Mechanistic Overview: Coordination Modes of dapz

The utility of dapz stems from its electronic flexibility. The electron-donating amine groups increase the electron density of the pyrazine ring, making the endocyclic nitrogens softer and more reactive toward transition metals. Depending on the steric environment and the metal's preferred geometry, dapz adopts two primary coordination modes:

  • Bridging Mode (

    
    -dapz) : The ligand coordinates through the two para-nitrogens of the pyrazine ring, connecting multiple metal nodes. This mode is highly favored in the assembly of 3D Coordination Polymers and MOFs, where dapz acts as a rigid, neutral pillar[3].
    
  • Chelating Mode : Using one pyrazine nitrogen and an adjacent exocyclic amine (or a substituted derivative), dapz acts as a bidentate ligand. This creates a large bite angle, heavily influencing the d-orbital splitting of the metal center, which is critical for tuning photophysical properties[4].

CoordinationModes Ligand Pyrazine-2,5-diamine (dapz) Mode1 Bridging Mode (μ-dapz) Connects 2+ Metal Centers Ligand->Mode1 Co(II), Zn(II) Mode2 Chelating Mode Bidentate Coordination Ligand->Mode2 Ru(II), Pt(II) App1 3D MOFs (e.g., Co-TMU-63) Energy Storage / Supercapacitors Mode1->App1 App2 Discrete Complexes (e.g., Ru, Ir/Pt) Photophysics / Sensing Mode2->App2

Divergent coordination pathways of Pyrazine-2,5-diamine dictating material applications.

Comparative Analysis of Metal-dapz Complexes

A. Cobalt(II) Frameworks: Structural Stability and Energy Storage

When reacted with Co(II) ions and an anionic co-ligand like terephthalic acid (H


tpa), dapz adopts a 

-bridging mode to form the 3D metal-organic framework Co(II)-TMU-63 ({[Co3(μ4-tpa)3(μ-dapz)(DMF)2]·2DMF}n)[3].
  • Causality in Design : The rigid

    
    -dapz pillars arrange the cobalt nodes into a complex layer-pillared net with a rare 4,4,4,6T14 topology[5]. Unlike traditional MOFs that require destructive calcination to achieve conductivity, Co(II)-TMU-63 possesses intrinsic open metal sites and structural porosity[5].
    
  • Performance : This uncalcined MOF functions as an exceptional asymmetric supercapacitor electrode, delivering a specific capacitance of 384 F g

    
     at 6 A g
    
    
    
    [5]. It exhibits a high energy density of 24.13 Wh kg
    
    
    and retains 90% of its capacitance after 6,000 cycles[3].
B. Ruthenium(II) Complexes: Dual-Emissive Photophysics

In discrete mononuclear complexes such as [Ru(bpy)2(dapz)]2+ (where dapz is a substituted derivative like 2,5-di(N-methyl-N'-(pyrid-2-yl)amino)pyrazine), the ligand acts as an electron-rich bidentate chelator[4].

  • Causality in Design : Single-crystal X-ray analysis reveals that the dapz derivative imposes a severely twisted structure (torsion angles of 26.38° and 127.73° between the pyridine and pyrazine planes) and a large N–Ru–N bite angle of 88.30°[4]. This extreme steric distortion disrupts complete

    
    -conjugation, leading to energy-separated excited states.
    
  • Performance : Because the excited states are decoupled, the complex defies Kasha's rule, exhibiting rare dual-emissive behavior (simultaneous fluorescence and phosphorescence) that can be dynamically tuned by solvent polarity and oxygen concentration[4].

C. Iridium(III)/Platinum(II) Systems: Heterodimetallic Bridging

Dapz is also utilized to construct heterodimetallic complexes, such as [(ppy)2Ir(dapz)PtCl2]Cl[6]. Here, dapz bridges an Ir(III) center and a Pt(II) center. The ligand's ability to coordinate two different metal ions with distinct oxidation states enables precise electronic coupling and directional energy transfer, which is highly sought after in advanced optoelectronics and photocatalysis[6].

Quantitative Data Comparison

The following table synthesizes the structural and functional metrics of dapz coordinated with different metal centers, providing a clear benchmarking tool for material selection.

Metal IonComplex FormulaCoordination ModeKey Structural FeaturePrimary ApplicationKey Performance Metric
Co(II) {[Co3(tpa)3(dapz)(DMF)2]}nBridging (

-dapz)
4,4,4,6T14 3D TopologySupercapacitor Electrode384 F g

at 6 A g

; 90% retention (6000 cycles)[3][5]
Ru(II) [Ru(bpy)2(dapz)]2+Bidentate ChelatingLarge bite angle (88.30°), Twisted planesPhotophysical ProbesDual-emission (Fluorescence + Phosphorescence)[4]
Ir(III)/Pt(II) [(ppy)2Ir(dapz)PtCl2]ClHeterometallic BridgeIr-dapz-Pt linkageOptoelectronicsTunable electronic coupling[6]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows incorporate built-in validation checkpoints.

Protocol A: Synthesis and Validation of Co(II)-TMU-63 for Energy Storage

This protocol utilizes a solvothermal approach that preserves the MOF's open metal sites without requiring calcination.

  • Precursor Preparation : Dissolve Co(NO

    
    )
    
    
    
    ·6H
    
    
    O, terephthalic acid (H
    
    
    tpa), and pyrazine-2,5-diamine (dapz) in N,N-dimethylformamide (DMF) under continuous stirring.
  • Solvothermal Assembly : Transfer the homogeneous solution to a Teflon-lined stainless steel autoclave. Heat at 120°C for 48 hours to allow the slow growth of the layer-pillared network.

  • Self-Validation (Phase Purity) : Isolate the resulting crystals and perform Powder X-ray Diffraction (PXRD). Critical Checkpoint : The experimental PXRD pattern must perfectly align with the simulated pattern derived from Single-Crystal XRD data to confirm bulk phase purity before any electrochemical testing.

  • Electrode Fabrication : Grind the pristine, non-calcined Co(II)-TMU-63 with carbon black and a PVDF binder (8:1:1 ratio). Coat onto a nickel foam current collector.

  • Electrochemical Profiling : Conduct Cyclic Voltammetry (CV) and Galvanostatic Charge-Discharge (GCD) in a 3M KOH electrolyte to verify pseudocapacitive behavior and calculate specific capacitance[3].

Protocol Step1 1. Precursor Mixing Co(NO3)2 + H2tpa + dapz in DMF Step2 2. Solvothermal Assembly 120°C, 48 hours Step1->Step2 Step3 3. Self-Validation PXRD matches Single-Crystal Data Step2->Step3 Step4 4. Electrode Fabrication Non-Calcined MOF + Carbon Black Step3->Step4 Step5 5. Electrochemical Profiling CV, GCD, Cyclic Stability Step4->Step5

Self-validating workflow for the synthesis and electrochemical evaluation of Co(II)-TMU-63.

Protocol B: Photophysical Characterization of Ru(II)-dapz Complexes

This workflow isolates the dual-emissive properties caused by the ligand's steric distortion.

  • Complexation : React cis-[Ru(bpy)2Cl2] with the substituted dapz ligand in an ethanol/water mixture under reflux in an inert argon atmosphere.

  • Purification : Precipitate the complex using aqueous NH

    
    PF
    
    
    
    to isolate 2, followed by column chromatography.
  • Self-Validation (Emission Deconvolution) : Record the emission spectra in degassed acetonitrile. Critical Checkpoint : Introduce oxygen into the system. The phosphorescent peak (originating from the triplet state) must undergo significant quenching, while the fluorescent peak (singlet state) remains relatively unaffected. This differential quenching validates the energy-separated dual-emission mechanism[4].

References

  • Benchchem . Pyrazine-2,5-diamine CAS 768386-37-4. Benchchem. 1

  • ACS Publications . An Asymmetric Supercapacitor Based on a Non-Calcined 3D Pillared Cobalt(II) Metal–Organic Framework with Long Cyclic Stability. Inorganic Chemistry. 3

  • PubMed / NIH . An Asymmetric Supercapacitor Based on a Non-Calcined 3D Pillared Cobalt(II) Metal-Organic Framework with Long Cyclic Stability. 5

  • MDPI . Special Issue : Synthesis, Structure and Properties of Coordination Compounds with (Hetero)Aromatic Bridging Ligands. 6

  • PMC - NIH . Dual-Emissive Monoruthenium Complexes of N(CH3)-Bridged Ligand: Synthesis, Characterization, and Substituent Effect. 4

Sources

Safety & Regulatory Compliance

Safety

Pyrazine-2,5-diamine dihydrochloride proper disposal procedures

As a Senior Application Scientist, I frequently oversee the integration of novel, highly reactive building blocks into drug discovery and synthetic pipelines. Pyrazine-2,5-diamine dihydrochloride is an invaluable interme...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of novel, highly reactive building blocks into drug discovery and synthetic pipelines. Pyrazine-2,5-diamine dihydrochloride is an invaluable intermediate for synthesizing complex heterocyclic pharmacophores. However, its halogenated and nitrogen-rich molecular architecture demands rigorous, uncompromising safety and disposal protocols.

Mishandling this compound does not just jeopardize laboratory personnel through acute toxicity and mucous membrane irritation; it also risks severe environmental contamination. This guide provides a self-validating, step-by-step operational and disposal framework grounded in EPA and OSHA standards, designed to ensure absolute safety from the weighing scale to final chemical destruction.

Chemical Identity & Mechanistic Hazard Profiling

Before handling any chemical, we must understand the causality behind its hazards. The dangers of Pyrazine-2,5-diamine dihydrochloride stem directly from its structure: the dihydrochloride salt makes it highly water-soluble (increasing bioavailability if ingested), while the amine groups and chloride counterions act as severe irritants[1].

Most critically, upon thermal decomposition, the pyrazine ring and chloride ions break down to release highly toxic nitrogen oxides (NOx) and hydrogen chloride (HCl) gas [2].

Table 1: Quantitative Chemical & Hazard Data

PropertyValue
Chemical Name Pyrazine-2,5-diamine dihydrochloride
CAS Number 1588441-32-0[3]
Molecular Formula C₄H₈Cl₂N₄[3]
Molecular Weight 183.04 g/mol [3]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[1]
Thermal Decomposition Products HCl gas, Nitrogen Oxides (NOx)[2]
EPA Waste Classification Halogenated Organic Waste[4]

Standard Operating Procedure: Laboratory Handling

To mitigate the risk of aerosolizing the active intermediate, all handling must follow a strict, self-validating workflow.

Step-by-Step Handling Methodology:

  • Preparation & PPE: Don chemical-resistant nitrile gloves (minimum 0.11 mm thickness), tight-fitting safety goggles, and a flame-retardant lab coat[5].

  • Environmental Control: Perform all weighing and transfer operations inside a certified chemical fume hood with a minimum face velocity of 100 FPM. Causality: This prevents the inhalation of aerosolized micro-particulates, directly addressing the H335 respiratory hazard[1].

  • Weighing & Transfer: Use anti-static weigh boats. Slowly add the solid to your solvent (e.g., water or polar organic solvents) while stirring continuously. Causality: Slow addition prevents localized heat generation and clumping, ensuring a smooth, controlled dissolution.

  • Decontamination: Triple-rinse spatulas and weigh boats with a compatible solvent (e.g., ethanol or water). Collect all rinsate in a designated hazardous waste container[5].

HandlingWorkflow Start 1. PPE & Fume Hood Setup (Min 100 FPM Velocity) Weigh 2. Weighing (Use Anti-Static Boats) Start->Weigh Transfer 3. Solvent Transfer (Slow, Stirred Addition) Weigh->Transfer Rinse 4. Decontamination (Triple-Rinse Tools) Transfer->Rinse Collect 5. Waste Routing (To Halogenated Stream) Rinse->Collect

Operational handling workflow for Pyrazine-2,5-diamine dihydrochloride.

Emergency Spillage & Decontamination Protocol

In the event of a spill, dry sweeping is strictly prohibited, as it will aerosolize the toxic particulates.

Step-by-Step Spillage Methodology:

  • Isolation: Evacuate the immediate vicinity and ensure the fume hood sash is lowered to maximize exhaust draw[6].

  • Containment (Dampening): Lightly spray the spilled solid with water or cover it with dampened absorbent material (e.g., wet sand or vermiculite). Causality: Dampening binds the fine dihydrochloride powder into a manageable slurry, eliminating the inhalation risk[6].

  • Collection: Use non-sparking tools to scoop the slurry into a sealable, chemically compatible hazardous waste container[6].

  • Surface Neutralization (Self-Validating): Wipe the affected area with a mild 5% sodium bicarbonate solution to neutralize residual hydrochloride salts. Validation: Test the final rinse water on the surface with pH paper; a reading of ~7.0 confirms the area is fully decontaminated.

EPA-Compliant Waste Segregation & Disposal

Because Pyrazine-2,5-diamine dihydrochloride contains both chlorine and nitrogen, it falls under the EPA's classification for Halogenated Organic Waste [4]. It must never be discharged into the sanitary sewer or mixed with strong oxidizing agents[2],[5].

Step-by-Step Disposal Methodology:

  • Waste Segregation: Strictly segregate this waste from non-halogenated solvents and heavy metals. Label the container explicitly: "Halogenated Organic Waste - Contains Amine Hydrochlorides."[7]

  • Aqueous Waste Neutralization: If the waste is in an aqueous solution, slowly adjust the pH to 6.0–8.0 using dilute Sodium Hydroxide (NaOH). Causality: The dihydrochloride salt is highly acidic in solution. Neutralizing it prevents the off-gassing of volatile HCl gas within the sealed waste drum, preventing dangerous pressure buildup[8].

  • Final Disposal via Incineration: The EPA mandates that halogenated and nitrogenous organic wastes undergo high-temperature incineration (typically >1100°C) at a permitted facility equipped with caustic scrubbers[9],[4]. Causality: The extreme heat ensures the complete destruction of the resilient pyrazine ring. Simultaneously, the caustic scrubber (using NaOH or Ca(OH)₂) neutralizes the emitted NOx and HCl gases into harmless salts (e.g., NaCl, NaNO₃), preventing the release of acid rain precursors into the atmosphere[7],[4].

DisposalTree Waste Pyrazine-2,5-diamine Dihydrochloride Waste Type Determine Waste State Waste->Type Solid Solid Waste (Powder/Contaminated PPE) Type->Solid Solid State Aqueous Aqueous/Solvent Waste (Rinsate/Reaction Mix) Type->Aqueous Liquid State Container Seal in Compatible Halogenated Waste Drum Solid->Container Neutralize pH Adjustment (Neutralize to pH 6-8) Aqueous->Neutralize Prevent HCl off-gassing Neutralize->Container Incinerator High-Temp Incineration (with Caustic Scrubbing) Container->Incinerator EPA Mandate

Waste segregation and EPA-compliant disposal decision tree for halogenated organics.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrazine-2,5-diamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
Pyrazine-2,5-diamine dihydrochloride
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